Brompheniramine
Description
Histamine H1 antagonist used in treatment of allergies, rhinitis, and urticaria.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIGNSYAACHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
980-71-2 (maleate (1:1)) | |
| Record name | Brompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022691 | |
| Record name | Brompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
150 °C at 0.5 mm Hg | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid with slightly yellow color | |
CAS No. |
86-22-6 | |
| Record name | (±)-Brompheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Brompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brompheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Brompheniramine
This guide provides a comprehensive review of the mechanism of action of this compound, a first-generation antihistamine. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its pharmacological profile.
Introduction: The Clinical Context of this compound
This compound is a first-generation antihistamine belonging to the propylamine (alkylamine) class of compounds.[1] Patented in 1948 and introduced for medical use in 1955, it is primarily indicated for the symptomatic relief of the common cold and allergic rhinitis, including sneezing, runny nose, and itchy or watery eyes.[1][2] As a first-generation antihistamine, it is known for its sedating properties due to its ability to cross the blood-brain barrier.[3][4]
Core Mechanism of Action: Histamine H1 Receptor Antagonism
The primary therapeutic effect of this compound is achieved through its action as an antagonist at histamine H1 receptors.[1][3] To fully appreciate this mechanism, it is crucial to understand the role of histamine and its H1 receptor in the allergic response.
The Role of Histamine in Allergic Inflammation
Histamine, a key mediator in allergic reactions, is released from mast cells and basophils upon encountering an allergen.[3] This released histamine then binds to H1 receptors on various cells, leading to a cascade of events that produce the classic symptoms of an allergic reaction:
-
Vasodilation and Increased Vascular Permeability: Causes redness and swelling.[3]
-
Stimulation of Sensory Nerves: Leads to itching.[3]
-
Smooth Muscle Contraction: In the airways, this can contribute to bronchoconstriction.[5]
-
Increased Mucus Production: Results in a runny nose.[3]
This compound as an Inverse Agonist
Initially, H1 antihistamines were believed to be neutral antagonists, simply blocking the binding of histamine to the H1 receptor. However, current understanding reveals that virtually all H1 antihistamines, including this compound, function as inverse agonists .[6][7][8]
The H1 receptor, a G-protein coupled receptor (GPCR), exists in an equilibrium between an inactive and an active conformation. Histamine binding stabilizes the active state, initiating the allergic response. In contrast, this compound binds to a site on the H1 receptor distinct from the histamine binding site, stabilizing the receptor in its inactive conformation.[7] This not only prevents histamine from binding but also reduces the basal activity of the receptor, effectively shifting the equilibrium towards the "off" state.[7][8]
Secondary Mechanisms of Action: Anticholinergic Effects
In addition to its primary antihistaminic activity, this compound exhibits moderate anticholinergic (antimuscarinic) properties.[1][3][9] This lack of receptor selectivity is a characteristic of first-generation antihistamines.[6][7]
The anticholinergic effects of this compound contribute to its therapeutic profile by:
-
Drying of Mucous Membranes: Blocking muscarinic acetylcholine receptors reduces the secretion of bodily fluids, which helps to alleviate a runny nose and nasal congestion.[3]
-
Contribution to Side Effects: These properties are also responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[1][10][11]
An in vitro study on human nasal mucosa demonstrated that this compound has anticholinergic activity, though it is less potent than atropine.[12]
Pharmacokinetics: The Journey of this compound in the Body
A comprehensive understanding of a drug's mechanism of action necessitates an examination of its pharmacokinetic profile.
Absorption, Distribution, Metabolism, and Excretion
| Pharmacokinetic Parameter | Value | Source |
| Oral Bioavailability | 55-70% | [10] |
| Time to Peak Serum Concentration (Tmax) | 3.1 ± 1.1 hours | [13] |
| Peak Serum Concentration (Cmax) | 11.6 ± 3.0 ng/ml | [13] |
| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | [13] |
| Protein Binding | 70% | [10] |
| Elimination Half-Life (t½) | 24.9 ± 9.3 hours in adults | [1][13] |
| Metabolism | Hepatic, primarily via Cytochrome P450 2D6 (CYP2D6) | [3][10] |
| Excretion | Primarily urinary (70%), with 5-10% as unchanged drug | [9][10] |
The long half-life and large volume of distribution of this compound contribute to its prolonged antihistaminic effect.[13] Its metabolism by CYP2D6 can lead to individual variations in drug response due to genetic polymorphisms in this enzyme.[3]
Clinical Implications and Side Effect Profile
The ability of this compound to cross the blood-brain barrier is a key differentiator from second-generation antihistamines and is central to its side effect profile.[3][11]
Central Nervous System Effects
-
Sedation: The most common side effect is drowsiness, which is a direct result of H1 receptor antagonism in the central nervous system.[2][3][11] This effect can impair cognitive function and the ability to operate machinery.[14]
-
Paradoxical Excitation: In some individuals, particularly children, this compound can cause mild stimulation.[10]
Anticholinergic Side Effects
As previously mentioned, the antimuscarinic properties of this compound lead to side effects such as:
Due to these effects, caution is advised when prescribing this compound to elderly patients and those with conditions like narrow-angle glaucoma or urinary bladder neck obstruction.[2][14]
Experimental Protocols for Assessing this compound's Activity
In Vitro Assessment of Anticholinergic Activity
Objective: To quantify the anticholinergic potency of this compound.
Methodology:
-
Tissue Preparation: Obtain human nasal mucosal explants.
-
Culture: Culture the explants in a suitable medium.
-
Stimulation: Induce glandular secretion using a cholinergic agonist, such as methacholine.
-
Treatment: Add varying concentrations of this compound, a positive control (e.g., atropine), and a vehicle control to the cultures.[12]
-
Incubation: Incubate the cultures for a defined period (e.g., 2 hours).[12]
-
Quantification: Measure the concentration of a glandular secretion marker (e.g., 7F10-mucin) in the culture supernatants.[12]
-
Data Analysis: Determine the effective dose that reduces methacholine-induced secretion by 50% (ED50) for each compound.[12]
In Vivo Assessment of Antihistaminic Effect
Objective: To evaluate the duration and magnitude of this compound's antihistaminic effect in humans.
Methodology:
-
Subject Recruitment: Enroll healthy adult volunteers.
-
Baseline Measurement: Perform intradermal skin tests with histamine and measure the resulting wheal and flare response, as well as pruritus (itching) scores.
-
Drug Administration: Administer a single oral dose of this compound.
-
Serial Measurements: Repeat the intradermal histamine tests and symptom scoring at multiple time points post-dose (e.g., 3, 6, 9, 12, 24, and 48 hours).[13]
-
Pharmacokinetic Sampling: Concurrently, obtain blood samples at the same time points to measure serum this compound concentrations.
-
Data Analysis: Correlate the suppression of wheal, flare, and pruritus with the serum drug concentrations to establish a pharmacokinetic/pharmacodynamic relationship.[13]
Conclusion
This compound exerts its primary therapeutic effects as a potent inverse agonist of the histamine H1 receptor, effectively mitigating the symptoms of allergic reactions. Its pharmacological profile is further characterized by moderate anticholinergic activity, which contributes to both its therapeutic efficacy and its side effect profile. The ability of this first-generation antihistamine to cross the blood-brain barrier is responsible for its sedative effects. A thorough understanding of these mechanisms is essential for the rational use of this compound in clinical practice and for guiding the development of future antihistaminic agents.
References
-
What is the mechanism of this compound Maleate? - Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Simons, F. E., Frith, E. M., & Simons, K. J. (1982). The pharmacokinetics and antihistaminic effects of this compound. Journal of Allergy and Clinical Immunology, 70(6), 458–464. Available at: [Link]
-
This compound: Generic Name, Drug class, Brand Name, Precautions, How to use, Side Effects. (2025-11-29). YouTube. Available at: [Link]
-
H1 antagonist. Wikipedia. Available at: [Link]
-
This compound: MedlinePlus Drug Information. (2018-07-15). MedlinePlus. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
This compound | C16H19BrN2 | CID 6834. PubChem. Available at: [Link]
-
This compound. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
What is this compound? - Dr.Oracle. (2025-10-28). Available at: [Link]
-
Church, M. K. (2006). Pharmacology of Antihistamines. Indian Journal of Dermatology, Venereology, and Leprology, 72(4), 275-279. Available at: [Link]
-
Jasim, G. A. PHARMACOLOGY (Antihistamines). Mustansiriyah University. Available at: [Link]
-
Rhee, C. S., et al. (1999). Anticholinergic properties of this compound, chlorpheniramine, and atropine in human nasal mucosa in vitro. The Laryngoscope, 109(6), 964–968. Available at: [Link]
-
Simons, F. E. R. (2009). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 2(9), 145–155. Available at: [Link]
-
Gelotte, C. K., et al. (2014). This compound and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Clinical Therapeutics, 36(10), 1438–1448. Available at: [Link]
-
What are H1 receptor inverse agonists and how do they work? - Patsnap Synapse. (2024-06-21). Available at: [Link]
-
Bruce, R. B., et al. (1968). Metabolism of this compound. Journal of Medicinal Chemistry, 11(4), 773–775. Available at: [Link]
-
Antihistamine Types & Side Effects. Cleveland Clinic. Available at: [Link]
-
Gonzalez-Pina, R., et al. (2019). The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist Chlorpheniramine to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons. Frontiers in Neuroscience, 13, 360. Available at: [Link]
-
Upper Respiratory Drugs: First and Second-Generation Antihistamines. JoVE. (2024-12-19). Available at: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. Video: Upper Respiratory Drugs: First and Second-Generation Antihistamines [jove.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. H1 antagonist - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 9. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. my.clevelandclinic.org [my.clevelandclinic.org]
- 12. Anticholinergic properties of this compound, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics and antihistaminic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Brompheniramine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the pharmacokinetic and pharmacodynamic properties of brompheniramine, a first-generation alkylamine antihistamine. The information presented herein is intended to support research, discovery, and development activities by offering a detailed understanding of the drug's behavior in the body and its mechanism of action.
Section 1: Foundational Understanding of this compound
This compound is a histamine H1 receptor antagonist used for the symptomatic relief of allergic conditions such as rhinitis and conjunctivitis.[1] It is a member of the propylamine (alkylamine) class of antihistamines and has been in medical use since 1955.[2] Chemically, it is an analog of chlorpheniramine, with a bromine atom replacing the chlorine atom on the phenyl ring.[2] Like other first-generation antihistamines, it is known to cause sedation.[2]
Section 2: Pharmacokinetics (ADME)
The study of pharmacokinetics—what the body does to a drug—is crucial for determining dosing regimens and understanding potential drug interactions. This section details the absorption, distribution, metabolism, and excretion of this compound.
Absorption
Following oral administration, this compound is well-absorbed from the gastrointestinal tract.[1]
-
Time to Peak Plasma Concentration (Tmax): The mean peak serum concentration of this compound occurs at approximately 3.1 +/- 1.1 hours in healthy adults.[1] In children aged 9.5 +/- 0.4 years, the Tmax is similar, at 3.2 +/- 0.3 hours.[3]
-
Peak Plasma Concentration (Cmax): In adults, a single dose resulted in a mean peak serum concentration of 11.6 +/- 3.0 ng/mL.[1] For children, a 4 mg dose resulted in a Cmax of 7.7 +/- 0.7 ng/mL.[3] Studies in pediatric populations have shown that Cmax is similar across different age groups (2-17 years) when using an age/weight-based dosing nomogram.[4]
Distribution
The distribution of a drug throughout the body influences its concentration at the site of action and in various tissues.
-
Volume of Distribution (Vd): this compound appears to be widely distributed in the body.[1] The apparent volume of distribution in healthy adults is reported to be around 11.7 L/kg.[1][5]
-
Protein Binding: While specific percentages for this compound are not extensively detailed in the provided results, it is known that the binding of drugs to plasma proteins can significantly impact their distribution and availability to target tissues.[6][7] For many drugs, only the unbound fraction is pharmacologically active.[6]
Metabolism
This compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[1][2]
-
Metabolic Pathways: The primary metabolic pathways involve N-dealkylation to form monodesmethylthis compound and didesmethylthis compound.[1] It is also metabolized to a propionic acid derivative, which can be partially conjugated with glycine.[1] Fungal metabolism studies using Cunninghamella elegans have also shown the formation of N-oxide and N-demethylated metabolites.[8]
-
Key Enzymes: The cytochrome P450 isoenzyme CYP2D6 is particularly involved in the metabolism of this compound.[9] Genetic variations in CYP2D6 can lead to individual differences in drug response and metabolism.[9]
Excretion
The elimination of this compound and its metabolites from the body occurs primarily through the kidneys.
-
Route of Excretion: this compound and its metabolites are principally excreted in the urine.[1]
-
Excretion Profile: In healthy individuals, approximately 40% of an oral dose is excreted in the urine and about 2% in the feces within 72 hours.[1]
-
Half-Life (t1/2): The mean serum half-life in healthy adults is approximately 24.9 +/- 9.3 hours.[1] In children, the terminal elimination half-life is shorter, around 12.4 +/- 1.1 hours.[3] Interestingly, pediatric studies have shown no significant age-related differences in the terminal half-life across age groups from 2 to 17 years, which is estimated to be around 15 hours.[4]
Quantitative Pharmacokinetic Parameters
| Parameter | Adult Value | Pediatric Value (Children aged ~9.5 years) | Reference(s) |
| Tmax (Time to Peak Plasma Concentration) | 3.1 ± 1.1 hours | 3.2 ± 0.3 hours | [1][3] |
| Cmax (Peak Plasma Concentration) | 11.6 ± 3.0 ng/mL | 7.7 ± 0.7 ng/mL (after a 4 mg dose) | [1][3] |
| Vd (Volume of Distribution) | 11.7 L/kg | 20 L/kg | [1][5] |
| t1/2 (Elimination Half-Life) | 24.9 ± 9.3 hours | 12.4 ± 1.1 hours | [1][3] |
| Clearance Rate | 6.0 ± 2.3 mL/min/kg | 20.2 ± 2.1 mL/min/kg | [1][3] |
Section 3: Pharmacodynamics
Pharmacodynamics explores what a drug does to the body, including its mechanism of action and the relationship between drug concentration and effect.
Mechanism of Action
This compound exerts its therapeutic effects primarily through its interaction with histamine receptors.
-
H1 Receptor Antagonism: this compound acts as a competitive antagonist of histamine at H1 receptors.[1][2][9] By blocking these receptors, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms like sneezing, itching, and rhinorrhea.[9] It does not prevent the release of histamine but rather blocks its action.
-
Anticholinergic (Antimuscarinic) Effects: this compound also possesses moderate anticholinergic properties.[1][2][9] This action contributes to the drying of mucous membranes and can lead to side effects such as dry mouth, blurred vision, and urinary retention.[2]
Visualizing the Pharmacodynamic Mechanism
Caption: Mechanism of action of this compound.
Dose-Response Relationship
The intensity of the pharmacological effect of this compound is related to its concentration at the receptor site. Clinical studies have demonstrated a significant suppression of histamine-induced wheal and flare responses following this compound administration, indicating a dose-dependent antihistaminic effect.[1] For instance, significant suppression of flare size was observed for up to 48 hours after a single dose, when mean plasma concentrations were as low as 2.5 +/- 0.6 ng/mL.[1]
Section 4: Experimental Protocols for Preclinical Research
To further investigate the pharmacokinetic and pharmacodynamic properties of this compound, the following experimental workflows can be employed.
In Vitro H1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the histamine H1 receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human H1 receptor.
-
Radioligand Binding: Incubate the prepared membranes with a known concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]pyrilamine) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Visualizing the In Vitro Binding Assay Workflow
Caption: Workflow for an in vitro H1 receptor binding assay.
In Vivo Pharmacokinetic Study in a Rodent Model
Objective: To characterize the pharmacokinetic profile of this compound in a relevant animal model.
Methodology:
-
Animal Dosing: Administer a single oral dose of this compound to a cohort of rodents (e.g., Sprague-Dawley rats).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) via an appropriate route (e.g., tail vein).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters including Cmax, Tmax, AUC (area under the curve), t1/2, Vd, and clearance.
Section 5: Drug Interactions and Clinical Considerations
-
Drug Interactions: Due to its metabolism by CYP2D6, there is a potential for interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme.[9] Co-administration with other central nervous system depressants, such as alcohol or sedatives, can potentiate the sedative effects of this compound.[5][10]
-
Clinical Efficacy: Clinical trials have shown that an extended-release formulation of this compound (12 mg twice daily) is significantly more effective than loratadine (10 mg once daily) and placebo in relieving symptoms of allergic rhinitis.[11]
-
Adverse Effects: Common side effects include drowsiness, dry mouth, and dizziness.[2][10] Due to its anticholinergic effects, it should be used with caution in patients with conditions such as glaucoma or prostatic hypertrophy.[5][12]
Section 6: Conclusion
This compound is a well-characterized first-generation antihistamine with a predictable pharmacokinetic profile and a clear pharmacodynamic mechanism of action. Its long half-life supports sustained antihistaminic effects. A thorough understanding of its ADME properties, particularly its metabolism via CYP2D6, is essential for predicting potential drug interactions and individual variability in response. The established in vitro and in vivo models provide a robust framework for further research and the development of new formulations or combination therapies.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6834, this compound. Retrieved January 7, 2026, from [Link].[1]
-
Gelotte, C. K., Zimmerman, B., & D'Angelo, D. (2018). This compound and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. The Journal of Clinical Pharmacology, 58(4), 483–491. [Link].[4]
-
U.S. National Library of Medicine. (2018, July 15). This compound. MedlinePlus. [Link].[10]
-
Wikipedia. (2024, November 26). Pseudoephedrine. [Link].[13]
-
Medscape. (n.d.). Bromfed-DM (this compound/dextromethorphan/pseudoephedrine) dosing, indications, interactions, adverse effects, and more. [Link].[5]
-
Wikipedia. (2024, November 26). Diphenhydramine. [Link].[14]
-
Meltzer, E. O., Findlay, S. R., & Gural, R. P. (1997). This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial. The Journal of Allergy and Clinical Immunology, 100(3), 341–347. [Link].[11]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link].[12]
-
Patsnap. (2024, July 17). What is the mechanism of this compound Maleate? Patsnap Synapse. [Link].[9]
-
medicalknowledgeonline. (2025, November 29). Generic Name, Drug class, Brande Name ,Precautions , How to use, Side Effects [Video]. YouTube. [Link].[17]
-
Patsnap. (2023, September 21). Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs. Patsnap Synapse. [Link].[18]
-
Simons, F. E., & Simons, K. J. (1999). The clinical pharmacology of this compound in children. The Journal of Allergy and Clinical Immunology, 103(1 Pt 1), 148–151. [Link].[3]
-
Al-Adham, I. S. I., & Al-Samarrai, A. M. (2010). the effect of this compound on cough sensitivity in healthy volunteers. Iraqi Journal of Pharmacy, 10(1), 1-6. [Link].[20]
-
European Bioinformatics Institute. (n.d.). Compound: this compound (CHEMBL811). ChEMBL. [Link].[21]
-
Hansen, E. B., Jr, Cerniglia, C. E., Korfmacher, W. A., & Miller, D. W. (1987). Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. Journal of Pharmaceutical Sciences, 76(4), 390–394. [Link].[8]
-
MedCentral. (n.d.). This compound: uses, dosing, warnings, adverse events, interactions. [Link].[22]
-
Sarthi, D. (2023, June 26). Drug Distribution. StatPearls. [Link].[6]
-
Deranged Physiology. (2021, August 12). Protein binding of drugs. [Link].[7]
Sources
- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The clinical pharmacology of this compound in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Bromfed-DM (this compound/dextromethorphan/pseudoephedrine) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 6. Drug Distribution - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 10. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 11. This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 14. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 15. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 16. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 19. drugs.com [drugs.com]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Compound: this compound (CHEMBL811) - ChEMBL [ebi.ac.uk]
- 22. medcentral.com [medcentral.com]
brompheniramine enantiomers pharmacology
An In-Depth Technical Guide to the Core Pharmacology of Brompheniramine Enantiomers
Abstract
This compound, a first-generation alkylamine antihistamine, exists as a racemic mixture of two stereoisomers. This guide provides a comprehensive technical analysis of the distinct pharmacological profiles of the (S)-(+)-dexthis compound and (R)-(-)-levothis compound enantiomers. We will dissect the stereoselective interactions with the histamine H1 receptor, explore the pharmacokinetic nuances, and detail the experimental methodologies required for their separation and characterization. This document serves as a foundational resource for professionals engaged in the research and development of antihistaminergic agents, emphasizing the critical role of chirality in optimizing therapeutic efficacy and safety.
The Principle of Chirality in this compound Pharmacology
This compound is characterized by a single chiral center at the carbon atom bonded to the phenyl and pyridyl groups. This results in two non-superimposable mirror-image isomers, or enantiomers. While chemically similar, their three-dimensional arrangement dictates their interaction with the inherently chiral environment of biological systems, most notably target receptors. The antihistaminic activity of the racemic mixture is not a simple sum of its parts; rather, it is predominantly driven by one enantiomer, while the other may be less active or contribute disproportionately to off-target effects. Understanding this eudismic ratio—the difference in pharmacological potency between enantiomers—is fundamental to rational drug design. The pharmacologically active isomer is dexthis compound[1].
Stereoselective Pharmacodynamics: A Tale of Two Enantiomers
The therapeutic effect of this compound is achieved through competitive antagonism of the histamine H1 receptor[2][3]. This interaction is highly stereoselective, with the bulk of the antihistaminic activity residing in the dextrorotatory (S)-(+)-enantiomer, known as dexthis compound[4][5].
Differential Receptor Binding and Functional Potency
The primary determinant of an antagonist's efficacy is its affinity for the target receptor. In vitro radioligand binding assays are the gold standard for quantifying this interaction. These assays consistently demonstrate that dexthis compound possesses a significantly higher affinity for the H1 receptor compared to its levorotatory counterpart. This disparity in binding affinity is the molecular basis for its greater therapeutic potency.
The functional consequence of this binding is the inhibition of the histamine-induced signaling cascade. Upon agonist binding, the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium (Ca2+)[3][6]. Functional assays, such as calcium mobilization assays in cells expressing the human H1 receptor, confirm the superior antagonistic potency of dexthis compound[7].
Sources
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. Dexthis compound | C16H19BrN2 | CID 16960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dexthis compound - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
The Cytochrome P450-Mediated Metabolism of Brompheniramine: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic fate of brompheniramine, a first-generation alkylamine antihistamine, with a core focus on the role of cytochrome P450 (CYP) enzymes. While direct and comprehensive in vitro studies on this compound metabolism are limited in publicly available literature, this guide synthesizes current knowledge from structurally related compounds, outlines the probable metabolic pathways, and provides detailed experimental protocols for definitive characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of pharmaceutical compounds. We will delve into the enzymatic basis of this compound's biotransformation, the causal logic behind experimental designs for its study, and the analytical techniques required for metabolite identification and quantification.
Introduction: this compound and the Imperative of Metabolic Profiling
This compound is a potent H1 receptor antagonist widely used for the symptomatic relief of allergic conditions.[1] As with most xenobiotics, its efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, particularly its metabolism. The liver is the primary site of drug metabolism, where a superfamily of enzymes known as cytochrome P450s plays a pivotal role.[2] Understanding the specific CYP isozymes responsible for this compound's metabolism is critical for several reasons:
-
Predicting Drug-Drug Interactions (DDIs): Co-administration of drugs that are substrates, inhibitors, or inducers of the same CYP enzyme can lead to altered plasma concentrations of this compound, potentially resulting in adverse effects or therapeutic failure.
-
Understanding Inter-Individual Variability: Genetic polymorphisms in CYP genes can lead to significant differences in enzyme activity among individuals, affecting the rate of this compound metabolism and, consequently, its clinical response.
-
Informing Dose Adjustments: Knowledge of the metabolic pathways is crucial for predicting the impact of hepatic impairment on drug clearance and guiding dose adjustments in specific patient populations.
This guide will provide a comprehensive framework for elucidating the CYP-mediated metabolism of this compound, moving from established principles to practical experimental execution.
The Metabolic Landscape of Alkylamine Antihistamines: A Foundation for Understanding this compound
The alkylamine class of antihistamines, which includes this compound, chlorpheniramine, and diphenhydramine, shares a common structural scaffold and, consequently, similar metabolic pathways. The primary route of metabolism for these compounds is N-dealkylation , the enzymatic removal of one or both methyl groups from the tertiary amine.[3]
Key Cytochrome P450 Isozymes in Alkylamine Antihistamine Metabolism
Extensive research on chlorpheniramine and diphenhydramine has identified several key CYP isozymes involved in their metabolism:
-
CYP2D6: This highly polymorphic enzyme is consistently identified as a high-affinity isozyme responsible for the N-demethylation of alkylamine antihistamines.[4][5] The genetic variability of CYP2D6 is a major contributor to the observed inter-individual differences in the pharmacokinetics of these drugs.
-
CYP3A4: As the most abundant CYP in the human liver, CYP3A4 often plays a significant role in the metabolism of a wide range of drugs, including antihistamines.[2][6] It is typically a lower-affinity enzyme compared to CYP2D6 for N-dealkylation but can become a major contributor at higher substrate concentrations.
-
Other Contributing Isozymes: Studies on diphenhydramine have also implicated CYP1A2, CYP2C9, and CYP2C19 in its N-demethylation, generally as lower-affinity enzymes.[3]
Given the structural similarity, it is highly probable that these same enzymes are involved in the metabolism of this compound.
The Primary Metabolic Pathway: N-Dealkylation
The principal metabolic transformation of this compound is the sequential removal of its two N-methyl groups, leading to the formation of monodesmethylthis compound and didesmethylthis compound.[1] A further metabolic step involves the formation of a propionic acid derivative.[1]
Below is a diagram illustrating the proposed primary metabolic pathway of this compound.
Caption: Proposed metabolic pathway of this compound via N-dealkylation.
Experimental Protocols for Characterizing this compound Metabolism
To definitively identify the CYP isozymes responsible for this compound metabolism and to determine the kinetic parameters of these reactions, a series of in vitro experiments are necessary. The following protocols are based on established and validated methodologies in the field of drug metabolism.
Reaction Phenotyping Using Human Liver Microsomes (HLMs) and Recombinant Human CYPs (rhCYPs)
Objective: To identify the specific CYP isozymes that metabolize this compound.
Causality Behind Experimental Choices: This experiment utilizes two complementary systems. HLMs contain a full complement of CYP enzymes at physiologically relevant ratios, providing a holistic view of hepatic metabolism. rhCYPs, on the other hand, allow for the unambiguous assessment of the metabolic capacity of individual isozymes.
Experimental Workflow Diagram:
Caption: Workflow for CYP reaction phenotyping of this compound.
Step-by-Step Methodology:
-
Preparation of Incubation Mixtures:
-
For HLM incubations: In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), this compound (at a concentration below its expected Km, e.g., 1 µM), and phosphate buffer (pH 7.4).
-
For rhCYP incubations: In separate tubes, combine each recombinant human CYP isozyme (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4; final concentration 10-50 pmol/mL) with this compound and buffer.
-
For HLM inhibition studies: Prepare HLM incubations as above, but also include a specific chemical inhibitor for each major CYP isozyme (e.g., furafylline for CYP1A2, sulfaphenazole for CYP2C9, ticlopidine for CYP2C19, quinidine for CYP2D6, and ketoconazole for CYP3A4).
-
-
Initiation of Metabolic Reaction:
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding a solution of NADPH (final concentration 1 mM).
-
-
Incubation and Termination:
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reactions to precipitate proteins.
-
Analyze the supernatant for the presence of monodesmethylthis compound and didesmethylthis compound using a validated LC-MS/MS method.
-
Self-Validating System: The use of both rhCYPs and specific inhibitors in HLMs provides a self-validating system. If a specific rhCYP shows high activity, the corresponding specific inhibitor should significantly reduce metabolite formation in HLMs.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the metabolism of this compound by the primary contributing CYP isozymes.
Causality Behind Experimental Choices: Km (the substrate concentration at half-maximal velocity) and Vmax (the maximum reaction velocity) are fundamental parameters that describe the affinity of the enzyme for the substrate and its maximum metabolic capacity, respectively. These values are essential for predicting the in vivo clearance of the drug and its potential for saturation-dependent kinetics.
Step-by-Step Methodology:
-
Incubation Setup:
-
Prepare incubation mixtures with the identified primary rhCYP isozyme(s) (e.g., CYP2D6) or HLMs.
-
Use a range of this compound concentrations that bracket the expected Km value (e.g., 0.1 to 10 times the estimated Km).
-
-
Reaction and Analysis:
-
Follow the same incubation, termination, and analysis procedures as described in the reaction phenotyping protocol.
-
-
Data Analysis:
-
Plot the rate of metabolite formation (velocity) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Data Presentation:
| CYP Isozyme | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP2D6 | N-desmethyldiphenhydramine | 1.12 ± 0.21 | 0.69 | [1] |
| CYP1A2 | N-desmethyldiphenhydramine | Low Affinity | - | [1] |
| CYP2C9 | N-desmethyldiphenhydramine | Low Affinity | - | [1] |
| CYP2C19 | N-desmethyldiphenhydramine | Low Affinity | - | [1] |
This table is illustrative and presents data for diphenhydramine. Similar experiments are required to determine the kinetic parameters for this compound.
Conclusion and Future Directions
The metabolic profile of this compound is a critical determinant of its clinical pharmacology. Based on the extensive data available for structurally related alkylamine antihistamines, it is highly probable that this compound undergoes N-dealkylation primarily mediated by CYP2D6, with contributions from other CYP isozymes such as CYP3A4. However, to provide definitive evidence and to accurately predict its pharmacokinetic behavior and potential for drug-drug interactions, dedicated in vitro studies as outlined in this guide are essential.
Future research should focus on conducting comprehensive reaction phenotyping and enzyme kinetic studies for this compound using human liver microsomes and a full panel of recombinant human CYP enzymes. The resulting data will not only fill a significant gap in the current literature but will also provide invaluable information for drug development professionals, clinicians, and regulatory agencies to ensure the safe and effective use of this important medication.
References
- Coutts, R. T., & Prelusky, D. B. (1994). Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions. Drug Metabolism and Disposition, 22(5), 769-777.
- Ghosal, A., & Hapangama, N. (2000). The metabolism of antihistamines and drug interactions: the role of cytochrome P450 enzymes. Clinical & Experimental Allergy, 30(11), 1517-1526.
- Hanson, K. L., VandenBrink, B. M., Babu, K. N., & Kunze, K. L. (2010). Sequential metabolism of secondary alkyl amines to metabolic-intermediate complexes: opposing roles for the secondary hydroxylamine and primary amine metabolites of desipramine, (S)-fluoxetine, and N-desmethyldiltiazem. Drug Metabolism and Disposition, 38(3), 445-453.
- Lin, J. H., & Lu, A. Y. (1998). Reaction phenotyping: current industry efforts to identify enzymes responsible for metabolizing drug candidates. Drug Metabolism and Disposition, 26(12), 1163-1170.
- Armstrong, S. C., & Cozza, K. L. (2003). Antihistamines.
- Akutsu, T., Kobayashi, K., Sakurada, K., Ikegaya, H., Furihata, T., & Chiba, K. (2007). Identification of human cytochrome p450 isozymes involved in diphenhydramine N-demethylation. Drug Metabolism and Disposition, 35(1), 72-78.
- Brandes, H., & Brandes, R. (2000). Interaction of histamine and other bioamines with cytochromes P450: implications for cell growth modulation and chemopotentiation by drugs. Seminars in Cancer Biology, 10(3), 211-219.
- Guengerich, F. P. (1999). Cytochrome P-450 3A4: regulation and role in drug metabolism. Annual Review of Pharmacology and Toxicology, 39, 1-17.
- Coutts, R. T., & Urichuk, R. J. (1999). Polymorphic cytochrome P450 mono-oxygenases: a review of their importance in the metabolism of psychotropic drugs.
-
Visikol. (2023, March 8). Reaction Phenotyping Assay. Retrieved from [Link]
- O'Donnell, J. (2012, July 24). Reaction Phenotyping Methods using Recombinant Enzymes and HLM. SlideShare.
- Stresser, D. M. (2006). Enzyme kinetics of cytochrome P450-mediated reactions. Current Protocols in Toxicology, Chapter 6, Unit 6.7.
-
Small Molecule Pathway Database (SMPDB). (2023, September 21). This compound Drug Metabolism. Retrieved from [Link]
- von Moltke, L. L., Greenblatt, D. J., Schmider, J., Harmatz, J. S., & Shader, R. I. (1995). Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology. Clinical Pharmacokinetics, 29 Suppl 1, 33-43; discussion 43-4.
Sources
- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytochrome P-450 3A4: regulation and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular basis of CYP2D6-mediated N-dealkylation: balance between metabolic clearance routes and enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of drugs by cytochrome P450 3A isoforms. Implications for drug interactions in psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigation of Brompheniramine's Anticholinergic Activity
Preamble: Contextualizing Brompheniramine's Dual Activity
This compound is a first-generation antihistamine of the alkylamine class, widely utilized for symptomatic relief of allergic rhinitis and the common cold.[1][2] Its primary therapeutic effect is mediated through competitive antagonism of histamine H1 receptors.[3] However, like many first-generation antihistamines, this compound exhibits significant secondary pharmacological effects, most notably anticholinergic activity.[1][4] This activity stems from its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[5] While this "off-target" effect can contribute to therapeutic drying of nasal secretions, it is also responsible for a constellation of dose-limiting side effects, including drowsiness, dry mouth, blurred vision, urinary retention, and cognitive impairment.[1][6][7]
For drug development professionals and researchers, a thorough understanding and precise quantification of this anticholinergic profile are critical. It informs safety assessments, helps predict potential drug-drug interactions, and provides a framework for the development of next-generation antihistamines with improved selectivity and tolerability. This guide provides a technical overview of the core mechanisms and outlines field-proven methodologies for the comprehensive investigation of this compound's anticholinergic properties.
Part 1: The Molecular Basis of Anticholinergic Action
To investigate this compound's anticholinergic activity, one must first understand the endogenous signaling pathway it disrupts. Cholinergic signaling is fundamental to numerous physiological processes in both the central and peripheral nervous systems.[8][9] The neurotransmitter acetylcholine (ACh) mediates its effects by binding to two receptor superfamilies: nicotinic (ionotropic) and muscarinic (metabotropic) receptors.[10] Anticholinergic side effects are primarily associated with the blockade of the five subtypes of muscarinic receptors (M1-M5).[11]
These G-protein coupled receptors (GPCRs) are distributed throughout the body and couple to distinct intracellular signaling cascades:[12][13]
-
M1, M3, M5 Receptors: Couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels, leading to cellular excitation (e.g., smooth muscle contraction, gland secretion).[13]
-
M2, M4 Receptors: Couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. This pathway also involves the activation of inwardly rectifying potassium channels, resulting in cellular inhibition (e.g., slowing of heart rate).[13]
This compound exerts its anticholinergic effects by competitively binding to these muscarinic receptors, thereby preventing ACh from initiating these signaling cascades.[3][5]
Part 2: In Vitro Methodologies for Characterizing Anticholinergic Activity
The foundation of characterizing a compound's anticholinergic profile lies in robust in vitro assays. These methods allow for the precise determination of a drug's affinity for and potency at each of the five muscarinic receptor subtypes.
Radioligand Binding Assays: Quantifying Affinity (Ki)
The primary objective of this assay is to determine the equilibrium dissociation constant (Ki) of this compound for each muscarinic receptor subtype. A lower Ki value signifies higher binding affinity. The experimental design is a competitive displacement assay.
Rationale: This methodology provides a direct measure of the physical interaction between the drug and the receptor target, independent of downstream signaling events. Using cell lines stably expressing a single human muscarinic receptor subtype ensures target specificity and reproducibility.[14]
Experimental Protocol: Competitive Radioligand Binding
-
Materials:
-
Cell membranes from CHO or HEK293 cells stably transfected with human M1, M2, M3, M4, or M5 receptors.
-
Radioligand: Typically [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.
-
Test Compound: this compound maleate, serially diluted.
-
Positive Control: Atropine, a potent non-selective muscarinic antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
96-well filter plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Incubation: In each well of the 96-well plate, combine the cell membranes (e.g., 10-20 µg protein), a fixed concentration of [³H]NMS (typically at its Kd concentration), and varying concentrations of this compound (or atropine/buffer).
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 1 µM atropine).
-
Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plates using a cell harvester and wash with ice-cold assay buffer to separate bound from free radioligand.
-
Quantification: Add scintillation fluid to the filters and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Determining Potency (IC50/pA2)
Functional assays measure the ability of an antagonist to inhibit the physiological response induced by an agonist. This provides a measure of potency (e.g., IC50), which reflects not only binding affinity but also any effects on receptor conformation and signaling efficiency.
Rationale: While binding assays confirm interaction, functional assays confirm antagonism. They provide a more physiologically relevant measure of a drug's impact on cellular function. For GPCRs, common readouts include second messenger accumulation or calcium mobilization.[11]
Experimental Protocol: Calcium Mobilization Assay (for M1, M3, M5)
-
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
-
-
Procedure:
-
Cell Plating: Plate the cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Dye Loading: Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol.
-
Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a set period (e.g., 15-30 minutes).
-
Fluorescence Reading: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.
-
Agonist Injection: Inject a fixed concentration of carbachol (typically the EC80 concentration) into the wells.
-
Signal Detection: Immediately measure the transient increase in fluorescence, which corresponds to the rise in intracellular calcium.
-
-
Data Analysis:
-
Calculate the agonist-induced response at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using non-linear regression to determine the IC50 value, the concentration of this compound that causes 50% inhibition of the agonist response.
-
Data Summary: Muscarinic Receptor Binding Profile
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | Selectivity |
| This compound | Data varies | Data varies | Data varies | Data varies | Data varies* | Non-selective[14] |
| Atropine (Ref.) | ~1-2 | ~2-4 | ~1-2 | ~2-4 | ~1-2 | Non-selective |
*Note: Specific Ki values for this compound are not consistently reported across public literature, but studies conclude it does not discriminate significantly between the five subtypes.[14] The values for atropine are representative literature values for comparison.
Part 3: In Vivo Models for Assessing Physiological Anticholinergic Effects
While in vitro assays are essential for mechanistic understanding, in vivo models are required to assess the integrated physiological consequences of muscarinic receptor blockade. These studies evaluate the net effect of the drug's absorption, distribution, metabolism, and excretion (ADME) profile on its anticholinergic activity in a whole organism.
Pilocarpine-Induced Salivation (Sialometry) in Rodents
Rationale: Salivary glands are densely innervated by parasympathetic nerves that release ACh, which stimulates M3 receptors to produce saliva. This model is a direct and quantifiable measure of peripheral anticholinergic activity.[15]
Experimental Protocol:
-
Animals: Male Wistar rats or CD-1 mice.
-
Acclimation: Acclimate animals to the experimental setup.
-
Baseline: Anesthetize the animal (e.g., with urethane) and place pre-weighed cotton balls in the oral cavity for a set period (e.g., 5 minutes) to measure baseline salivation.
-
Drug Administration: Administer this compound (or vehicle control) via a relevant route (e.g., intraperitoneal, oral gavage).
-
Waiting Period: Allow time for the drug to be absorbed and distributed (e.g., 30-60 minutes).
-
Agonist Challenge: Administer a subcutaneous injection of a muscarinic agonist, such as pilocarpine.
-
Saliva Collection: Immediately following the agonist injection, collect all secreted saliva using pre-weighed cotton balls for a defined period (e.g., 15-30 minutes).
-
Quantification: Determine the weight of the collected saliva by subtracting the initial weight of the cotton balls.
-
Analysis: Compare the amount of saliva produced in the this compound-treated group to the vehicle-treated group to calculate the percentage inhibition. Determine an ED50 (the dose required to produce 50% of the maximal inhibitory effect).
Mydriasis Assessment in Rodents
Rationale: The iris sphincter muscle is controlled by the parasympathetic nervous system via M3 receptors, causing pupil constriction (miosis). Blocking these receptors leads to pupil dilation (mydriasis), a hallmark central and peripheral anticholinergic sign.
Experimental Protocol:
-
Animals: Albino rabbits or rats are often used due to their non-pigmented irises.
-
Baseline Measurement: In a controlled light environment, measure the baseline pupil diameter using a digital caliper or a specialized pupillometer.
-
Drug Administration: Administer this compound topically (as eye drops) or systemically (e.g., subcutaneous injection).
-
Time-Course Measurement: Measure the pupil diameter at regular intervals (e.g., 15, 30, 60, 120 minutes) post-administration.
-
Analysis: Plot the change in pupil diameter from baseline over time. Compare the area under the curve (AUC) for different doses of this compound to quantify the mydriatic effect.
Part 4: Conclusion and Implications for Drug Development
The comprehensive investigation of this compound's anticholinergic activity serves as a critical case study for drug development. The methodologies outlined—from molecular-level binding assays to whole-organism functional assessments—provide a robust framework for characterizing the safety and selectivity of any compound with potential muscarinic receptor interactions.
For this compound, the data consistently show non-selective, moderate anticholinergic activity.[5][14] This profile explains both its utility in drying respiratory secretions and its significant burden of side effects, particularly in vulnerable populations like the elderly.[1] This knowledge is paramount for:
-
Risk Assessment: Quantifying the anticholinergic burden of a drug is crucial for predicting adverse events.[16][17]
-
Informing Clinical Use: Understanding these properties allows for better patient counseling and cautions against co-administration with other anticholinergic drugs.[4]
-
Guiding Future Discovery: For medicinal chemists, this profile provides a benchmark. The goal for next-generation antihistamines is to retain high H1 receptor affinity while designing out affinity for muscarinic receptors, thereby separating therapeutic efficacy from unwanted anticholinergic effects.
By applying this multi-faceted investigational approach, researchers and drug developers can build a comprehensive safety and efficacy profile, ensuring the development of safer and more effective medicines.
References
-
Drugs.com. (2025, March 25). This compound Maleate Drops: Package Insert / Prescribing Info. Retrieved from [Link]
-
Yasuda, S. U., & Yasuda, R. P. (1999). Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy, 19(4), 447-451. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of this compound Maleate? Retrieved from [Link]
-
StudySmarter. (2024, September 5). Cholinergic Pathways: Function & Significance. Retrieved from [Link]
-
Guzior, N., et al. (2021). Regulators of cholinergic signaling in disorders of the central nervous system. Frontiers in Cellular Neuroscience. Retrieved from [Link]
-
Eglen, R. M. (2006). Overview of muscarinic receptor subtypes. Muscarinic Receptors, 1-12. Retrieved from [Link]
-
Picciotto, M. R., Higley, M. J., & Mineur, Y. S. (2012). Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior. Neuron, 76(1), 116-129. Retrieved from [Link]
-
Sustainability Directory. (n.d.). Cholinergic Signaling. Retrieved from [Link]
-
National Institute of Health. (2017, January 16). This compound - LiverTox. Retrieved from [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
-
Simons, F. E., et al. (1998). The clinical pharmacology of this compound in children. Journal of Allergy and Clinical Immunology, 101(3), 368-372. Retrieved from [Link]
-
Wikipedia. (n.d.). Muscarinic acetylcholine receptor. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Muscarinic Receptor Subtype Pharmacology and Physiology. Retrieved from [Link]
-
JoVE. (2023, September 22). Video: Cholinergic Receptors: Muscarinic. Retrieved from [Link]
-
Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological reports, 6(1), e13561. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 12). What are the side effects of this compound Maleate? Retrieved from [Link]
-
Mishra, N., et al. (2021). Cholinergic System and Its Therapeutic Importance in Inflammation and Autoimmunity. Frontiers in Immunology, 12, 671223. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound Uses, Side Effects & Warnings. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Naclerio, R. M., & Baroody, F. M. (1995). In vivo human models for the study of anticholinergic drugs. Journal of Allergy and Clinical Immunology, 95(5 Pt 2), 1069-1079. Retrieved from [Link]
-
Li, H., et al. (2017). Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach. Therapeutic Advances in Drug Safety, 8(10), 319-330. Retrieved from [Link]
-
Semantic Scholar. (1998). Anticholinergic Properties of this compound, Chlorpheniramine, and Atropine in Human Nasal Mucosa in Vitro. Retrieved from [Link]
-
Nishtala, P. S., et al. (2016). Measuring anticholinergic drug exposure in older community-dwelling Australian men. Pharmacy, 4(1), 11. Retrieved from [Link]
-
Ghossein, N. (2023). Anticholinergic Medications. StatPearls. Retrieved from [Link]
-
Ceccato, J., et al. (2019). Development of a Brazilian anticholinergic activity drug scale. einstein (São Paulo), 17(4), eAO4718. Retrieved from [Link]
-
University of Maryland School of Pharmacy. (n.d.). Assessing Anticholinergic Burden. Retrieved from [Link]
-
Tiwari, P., & Durgeshwari. (2023). A Study to Assess the Safety of Anticholinergic Drugs in the Indian Elderly Patients: A Retrospective Analysis. OAJ Gerontology & Geriatric Medicine, 7(2). Retrieved from [Link]
-
Ruxton, K., et al. (2021). Quantifying Anticholinergic Burden and Sedative Load in Older Adults with Polypharmacy: A Systematic Review of Risk Scales and Models. Drugs & Aging, 38(11), 967-983. Retrieved from [Link]
-
Üstünes, L., et al. (1988). In Vitro Study of the Anticholinergic and Antihistaminic Activities of Protopine and Some Derivatives. Journal of Natural Products, 51(5), 1021-1022. Retrieved from [Link]
-
BioSpace. (2026, January 5). MapLight Therapeutics Receives Fast Track Designation for ML-007C-MA for Alzheimer's Disease Psychosis. Retrieved from [Link]
-
Simons, F. E., et al. (1982). The pharmacokinetics and antihistaminic effects of this compound. The Journal of Clinical Pharmacology, 22(11-12), 535-540. Retrieved from [Link]
-
YouTube. (2023, February 17). LUNCH & LEARN - Anticholinergic burden: Evidence into practice. Retrieved from [Link]
-
Semantic Scholar. (2016). Examination and Estimation of Anticholinergic Burden: Current Trends and Implications for Future Research. Retrieved from [Link]
-
ResearchGate. (1998). Design and evaluation of new soft anticholinergic agents. Retrieved from [Link]
-
Dr.Oracle. (2025, December 19). What considerations should be taken when prescribing medications with anticholinergic (anticholinergic) properties, particularly those with mimetic effects? Retrieved from [Link]
-
Hilmer, S. N., & Gnjidic, D. (2013). The anticholinergic burden: from research to practice. Journal of Pharmacy Practice and Research, 43(4), 289-293. Retrieved from [Link]
-
RxFiles. (n.d.). Anticholinergics Reference List. Retrieved from [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 8. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Illuminating the role of cholinergic signaling in circuits of attention and emotionally salient behaviors [frontiersin.org]
- 10. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 14. Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo human models for the study of anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assessing and predicting drug-induced anticholinergic risks: an integrated computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Anticholinergic Burden [pharmacy.umaryland.edu]
historical development of alkylamine antihistamines
An In-depth Technical Guide to the Historical Development of Alkylamine Antihistamines
Abstract
The journey of alkylamine antihistamines represents a pivotal chapter in medicinal chemistry and pharmacology, charting a course from broad-spectrum, centrally-acting agents to highly specific, peripherally-targeted therapeutics. This guide provides a comprehensive analysis of the historical development of this class of H1 receptor antagonists. We will explore the foundational discoveries of the first-generation alkylamines, such as chlorpheniramine and brompheniramine, detailing their synthesis, pharmacological profile, and the structural characteristics that defined their efficacy and limitations. The narrative will then transition to the rational drug design principles that addressed the shortcomings of these early agents, primarily sedation and anticholinergic side effects. This evolution, driven by a deeper understanding of structure-activity relationships (SAR) and pharmacokinetics, catalyzed the development of second and third-generation antihistamines. By examining key molecular modifications and screening protocols, this paper offers researchers and drug development professionals a thorough perspective on the scientific advancements that transformed the therapeutic landscape of allergic diseases.
The Genesis of Histamine Antagonism: The First Generation
The story of antihistamines begins with the identification of histamine as a key mediator of allergic reactions.[1][2] In 1910, Sir Henry Dale and Patrick Laidlaw first described some of the physiological effects of histamine, laying the groundwork for understanding its role in anaphylaxis and inflammation.[3][4] The therapeutic breakthrough came from the pioneering work of Daniel Bovet and his colleagues, who in the 1930s discovered that certain synthetic compounds could counteract histamine-induced effects.[2][3][5] Their first success, a compound designated F929, was too toxic for human use but proved the concept of histamine antagonism, opening the door for further development.[5][6] This led to the first clinically useful antihistamines in the 1940s, such as phenbenzamine (Antergan) and diphenhydramine (Benadryl).[5][7]
Within this first wave of discovery, the alkylamine class emerged as a particularly potent and effective group.[8] Compounds like this compound (first approved in 1957) and chlorpheniramine (synthesized in 1951) became mainstays in the treatment of allergic rhinitis and urticaria.[7][9][10]
Pharmacology and Limitations
First-generation alkylamine antihistamines act as inverse agonists at the histamine H1 receptor.[11] By binding to and stabilizing the inactive conformation of the receptor, they block the actions of endogenous histamine.[12] However, their development stemmed from modifications of cholinergic antagonists, resulting in poor receptor selectivity.[8][13] Consequently, these drugs frequently interact with muscarinic, α-adrenergic, and serotonin receptors, leading to a range of side effects.[8][11][13]
The most significant limitation of this generation is its ability to readily cross the blood-brain barrier.[14][15] Histamine in the central nervous system (CNS) acts as a neurotransmitter promoting wakefulness. By blocking CNS H1 receptors, first-generation alkylamines cause their characteristic side effects of sedation, drowsiness, and impaired cognitive and psychomotor function.[8][14][15] This lack of selectivity and central activity became the primary impetus for developing newer generations of antihistamines.[16]
Table 1: Profile of Key First-Generation Alkylamine Antihistamines
| Compound | Chemical Structure | Key Features | Common Side Effects |
| This compound | C₁₆H₁₉BrN₂ | Potent H1 antagonist from the alkylamine class; available as a racemic mixture.[9][17] | Sedation, drowsiness, dry mouth, anticholinergic effects.[17][18] |
| Chlorpheniramine | C₁₆H₁₉ClN₂ | One of the most commonly used first-generation antihistamines; inhibits histamine's effects on smooth muscle.[10][19] | Sedation, dizziness, thickening of bronchial secretions, anticholinergic effects.[8][19] |
| Pheniramine | C₁₆H₂₀N₂ | An early alkylamine antihistamine with notable anticholinergic and sedative properties. | Drowsiness, dizziness, dry mouth, blurred vision. |
The Drive for Specificity: Evolution to Second and Third-Generation Agents
The 1980s marked a paradigm shift in antihistamine development with the introduction of second-generation agents.[8][13] The core objective was to design molecules that retained high affinity for peripheral H1 receptors while being excluded from the central nervous system, thereby eliminating sedative side effects.[8][20]
Medicinal chemists employed several key strategies to achieve this:
-
Increased Polarity: Introducing polar functional groups (e.g., carboxylates) to the molecular structure limits lipid solubility and thus reduces the ability to cross the lipophilic blood-brain barrier.
-
Substrates for Efflux Transporters: Designing molecules that are actively transported out of the brain by efflux pumps like P-glycoprotein.
-
Use of Active Metabolites: Identifying and developing the active metabolites of first-generation drugs that possessed a more favorable pharmacokinetic profile. Fexofenadine, the active metabolite of terfenadine, is a prime example.[15] Similarly, desloratadine is the active metabolite of loratadine, and levocetirizine is the active enantiomer of cetirizine.[15]
These newer agents are highly selective for the H1 receptor, with minimal to no affinity for cholinergic or other receptors, which significantly reduces side effects.[8][13][18] Fexofenadine and desloratadine are sometimes referred to as third-generation antihistamines due to their status as active metabolites with excellent safety profiles.[18][21]
Table 2: Comparative Properties of Second and Third-Generation Antihistamines
| Compound | Generation | Key Pharmacological Features | CNS Penetration |
| Loratadine | Second | Long-acting; metabolized to the active desloratadine.[21] | Minimal |
| Cetirizine | Second | Active metabolite of hydroxyzine; may cause slight sedation in some individuals.[7][18] | Low |
| Fexofenadine | Third | Active metabolite of terfenadine; non-sedating and does not impair psychomotor function.[15][22] | Very Low |
| Desloratadine | Third | Active metabolite of loratadine; potent H1 receptor binding affinity and non-sedating.[8][22][23] | Very Low |
| Levocetirizine | Third | The active (R)-enantiomer of cetirizine; potent and well-tolerated.[8][22] | Low |
Structure-Activity Relationship (SAR) of H1 Antihistamines
The classical H1 antihistamines, including the alkylamines, share a common structural pharmacophore that is essential for their activity. Understanding this relationship was critical for the rational design of subsequent generations. The general structure can be described as:
(Ar1)(Ar2) - X - R - N(R1)(R2)
-
Diaryl Groups (Ar1, Ar2): Two aromatic (or heteroaromatic) rings are essential for high-affinity binding to the H1 receptor.[24] Co-planarity of these rings often correlates with optimal activity.[24]
-
Spacer Atom (X): This can be a carbon, oxygen, or nitrogen atom, which connects the diaryl moiety to the alkyl chain. In the alkylamine class (pheniramine series), X is a carbon atom, creating a chiral center that influences stereoselective binding to the receptor.[24]
-
Alkyl Chain (R): An ethylene (-CH₂-CH₂-) chain is typically optimal for activity. Branching or extending this chain generally results in a less active compound.[24]
-
Terminal Nitrogen (N): A tertiary amine is required for maximum activity.[24] This nitrogen atom is basic and becomes protonated at physiological pH, allowing for a crucial ionic interaction with a conserved aspartate residue in the H1 receptor binding pocket.
Caption: General pharmacophore for H1 antihistamines.
Experimental Protocols: Screening for H1 Antagonist Activity
The discovery and development of antihistamines relied on robust bioassays to determine efficacy and selectivity. A classical method involves measuring the inhibition of histamine-induced contractions in isolated guinea pig ileum.
Protocol: Guinea Pig Ileum Contraction Assay
-
Tissue Preparation: A segment of the terminal ileum is excised from a euthanized guinea pig and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).
-
Isometric Contraction Measurement: The tissue is connected to an isometric force transducer to record muscle contractions. A baseline tension is applied and the tissue is allowed to equilibrate.
-
Histamine Dose-Response Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the organ bath and recording the peak contraction at each concentration.
-
Antagonist Incubation: The tissue is washed and allowed to recover. The test compound (potential antihistamine) is then added to the bath at a specific concentration and incubated for a predetermined period (e.g., 20-30 minutes).
-
Post-Incubation Dose-Response: The histamine concentration-response curve is repeated in the presence of the antagonist.
-
Data Analysis: A competitive antagonist will cause a rightward parallel shift in the dose-response curve. The degree of this shift is used to calculate the antagonist's affinity (pA₂ value) for the H1 receptor, providing a quantitative measure of its potency.
Caption: Generalized workflow for H1 antihistamine screening.
Conclusion and Future Directions
The is a testament to the power of medicinal chemistry to refine therapeutic agents for improved safety and efficacy. The journey from the sedating first-generation compounds to the highly specific, non-sedating third-generation agents illustrates a successful application of rational drug design.[16] By understanding the fundamental structure-activity relationships and the pharmacokinetic properties that govern CNS penetration, scientists were able to solve the critical problem of sedation.[8][20]
Future research continues to build on this legacy, with a focus on developing antagonists for other histamine receptors, such as H3 and H4, for potential applications in neurological and immunological disorders.[3][25] The evolution of antihistamines from the early alkylamines provides an enduring model for the iterative process of drug discovery and optimization.
References
- Antihistamine - Wikipedia. (n.d.).
- Timeline of Antihistamine Development. (2025, May 15). Prezi.
- Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists. (2016). PubMed.
- Evolution of H1-receptor antagonist treatment. (n.d.). PubMed.
- Milestones in the biology and pharmacology of H1-receptor antagonists. (1997). PubMed.
- H1 antagonist - Wikipedia. (n.d.).
- Histamine pharmacology: from Sir Henry Dale to the 21st century. (n.d.). PubMed Central (PMC).
- Histamine receptors and antihistamines: from discovery to clinical applications. (n.d.). PubMed.
- Pharmacology of Antihistamines. (n.d.). PubMed Central (PMC).
- Structure–Activity Relationship-H1 Receptor - Antihistamines. (n.d.). Pharmacy 180.
- Development history of antihistaminic drugs. (n.d.). ResearchGate.
- Development history of antihistaminic drugs. (n.d.). ResearchGate.
- Pharmacology of Antihistamines. (n.d.). PubMed Central (PMC).
- first generation vs newer antihistamines. (2021, August 5). American Academy of Allergy, Asthma & Immunology.
- Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review. (n.d.). PubMed.
- Antihistamines. (n.d.). Karger Publishers.
- Second-Generation Antihistamines. (n.d.).
- This compound | C16H19BrN2. (n.d.). PubChem.
- H1 Antihistamines: Current Status and Future Directions. (n.d.). PubMed Central (PMC).
- How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies. (2021, September 17). RxList.
- Effects of fexofenadine and desloratadine on subjective and objective measures of nasal congestion in seasonal allergic rhinitis. (2025, August 7). ResearchGate.
- The Development of Antihistamines. (n.d.). Encyclopedia.com.
- This compound. (2017, January 16). LiverTox - NCBI Bookshelf.
- Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. (n.d.). MDPI.
- Pheniramine. (n.d.). OpenModelica.
- This compound. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. prezi.com [prezi.com]
- 2. Milestones in the biology and pharmacology of H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine receptors and antihistamines: from discovery to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Histamine pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.com [encyclopedia.com]
- 7. Antihistamine - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. H1 antagonist - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 15. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 19. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies [rxlist.com]
- 20. Evolution of H1-receptor antagonist treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Clinical pharmacokinetics and pharmacodynamics of desloratadine, fexofenadine and levocetirizine : a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pharmacy180.com [pharmacy180.com]
- 25. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
The Propylamine Backbone: A Technical Guide to the Structure-Activity Relationship of Brompheniramine
Abstract: This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of brompheniramine, a first-generation H1 antihistamine of the propylamine class. Directed at researchers, medicinal chemists, and drug development professionals, this document dissects the core pharmacophore of this compound, examining the critical role of its aryl moieties, chiral center, alkyl chain, and terminal amino group in mediating its affinity and selectivity for the histamine H1 receptor. Through a synthesis of established principles and experimental data, this guide elucidates the molecular rationale behind its antihistaminic potency and anticholinergic side effects. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside visual summaries of SAR principles, to offer a comprehensive resource for the rational design and evaluation of novel H1 receptor antagonists.
Introduction: The Alkylamine Pharmacophore and this compound's Place
First-generation antihistamines, introduced in the 1940s, represent a cornerstone in the symptomatic treatment of allergic conditions.[1] Among these, the propylamine (or alkylamine) class, which includes this compound, is characterized by a chiral carbon atom connecting two aryl groups to an ethylamine side chain.[2][3] this compound, patented in 1948 and in medical use since 1955, is an analog of pheniramine and chlorpheniramine, distinguished by a bromine atom on the phenyl ring.[2] These agents act as inverse agonists at the histamine H1 receptor, competitively blocking the actions of endogenous histamine and thereby alleviating symptoms of allergic rhinitis such as sneezing, rhinorrhea, and itchy, watery eyes.[4][5]
The general pharmacophore for a first-generation H1 antagonist can be summarized as two aromatic rings (Ar and Ar') linked through a spacer atom (X) to an alkyl chain, terminating in a tertiary amine.[6][7] For this compound and its congeners, this translates to:
-
Ar: A 4-bromophenyl group.
-
Ar': A 2-pyridyl group.
-
X: A chiral sp3-hybridized carbon atom.
-
Alkyl Chain: An ethylene bridge.
-
Terminal Amine: A dimethylamino moiety.
A critical spatial relationship exists wherein the distance between the center of the diaryl system and the protonated terminal nitrogen is approximately 5 to 6 Ångstroms, facilitating optimal interaction with the H1 receptor.[7][8] This guide will systematically deconstruct this pharmacophore to understand how structural modifications influence biological activity.
Caption: General pharmacophore for propylamine antihistamines and its specific realization in this compound.
Deconstructing the this compound Molecule: A Systematic SAR Analysis
The potency and selectivity of this compound are a direct consequence of the interplay between its constituent parts. The following sections explore the impact of modifying each component of the molecule.
The Diaryl System: A Tale of Two Rings
The presence of two aromatic rings is a fundamental requirement for high-affinity H1 receptor binding.[6][9] These rings are believed to interact with specific pockets within the receptor, and their ability to adopt a non-coplanar orientation is crucial for optimal engagement.[6]
-
The Phenyl Ring and Halogenation: The parent compound of this series, pheniramine (unsubstituted phenyl ring), is the least potent.[10] The introduction of a halogen atom at the para-position of the phenyl ring dramatically increases antihistaminic activity. Chlorpheniramine and this compound are 20 to 50 times more potent than pheniramine, with no significant difference in potency observed between the chloro and bromo analogs.[6][11] This enhancement is attributed to favorable electronic and steric interactions within the receptor binding site.
-
The 2-Pyridyl Ring: The 2-pyridyl moiety is a common feature in many potent first-generation antihistamines. Its nitrogen atom is thought to participate in key interactions, potentially forming a hydrogen bond with a donor residue in the H1 receptor. Replacing the 2-pyridyl ring often leads to a decrease in activity, underscoring its importance in anchoring the ligand correctly within the binding pocket.
Chirality: The Decisive Role of Stereoisomerism
The carbon atom connecting the two aryl rings to the ethylamine side chain is a stereocenter, meaning this compound exists as a racemic mixture of two enantiomers: dextrorotatory (+) and levorotatory (-).[12]
-
Potency Resides in the Dextro-Isomer: The vast majority of the antihistaminic activity is attributed to the dextrorotatory isomer, dexthis compound.[12] Studies have reported that the d-isomer is approximately 80 times more potent than its levo-counterpart.[13] This pronounced stereoselectivity highlights a highly specific three-dimensional interaction with the chiral environment of the H1 receptor. The S-configuration is generally associated with higher affinity for H1 receptors in related compounds.[8]
The Propylamine Chain: A Critical Spacer
The ethylene chain (-CH2-CH2-) acts as a spacer, maintaining the optimal distance between the diaryl system and the terminal amine.[7]
-
Chain Length: A chain of two or three atoms is generally optimal for H1 antagonist activity. Shortening or lengthening this chain typically reduces potency.
-
Branching: Introduction of branching on the alkyl chain, particularly on the carbon adjacent to the terminal nitrogen, generally results in reduced antihistaminic activity.[9]
The Terminal Amine: The Basic Anchor
The terminal tertiary amine is a critical feature for high-affinity binding.
-
Requirement for a Tertiary Amine: Maximum antihistaminic activity is achieved with a tertiary amine, specifically the dimethylamino moiety in the case of this compound.[6][9] Conversion to secondary or primary amines leads to a significant drop in potency. The amine can be part of a heterocyclic ring (e.g., in piperazine-class antihistamines) while retaining activity.[9]
-
Basicity and Protonation: The terminal amine is basic, with a pKa typically in the range of 8.5 to 10.[6][9] At physiological pH, this group is predominantly protonated. The resulting cation is believed to form a crucial ionic bond with a negatively charged residue, such as an aspartic acid, in the transmembrane domain of the H1 receptor.[14] This interaction serves as a primary anchor point for the ligand.
Caption: Summary of key structure-activity relationships for this compound.
Experimental Protocols for Activity Determination
The evaluation of this compound and its analogs relies on a combination of in vitro and in vivo assays to determine receptor affinity, functional activity, and physiological effects.
In Vitro Methodologies
This assay directly measures the affinity of a compound for the H1 receptor by quantifying its ability to displace a radiolabeled ligand.
Principle: Competitive binding between the unlabeled test compound (e.g., this compound analog) and a radiolabeled H1 antagonist (e.g., [³H]mepyramine) for the H1 receptor in a membrane preparation from a cell line expressing the human H1 receptor (e.g., HEK293T cells).
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells transiently or stably expressing the human histamine H1 receptor.
-
Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using a BCA protein assay).[15]
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation (typically 5-10 µg of protein per well).
-
Add a fixed concentration of [³H]mepyramine (e.g., 1-3 nM).[15]
-
Add increasing concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) to a set of control wells.[15]
-
Incubate the plate for a defined period (e.g., 4 hours at 25°C) to reach equilibrium.[15]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay measures the functional consequence of H1 receptor activation (or blockade) by monitoring changes in intracellular calcium levels.
Principle: The H1 receptor is a Gq/11-coupled GPCR. Its activation leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3), triggering the release of Ca²⁺ from intracellular stores. Antagonists will block this histamine-induced calcium release.[4]
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cells expressing the H1 receptor (e.g., CHO-K1 or HEK293) in a black-walled, clear-bottom 96-well plate.
-
Allow cells to adhere and grow to confluence.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
-
Compound Addition and Measurement:
-
Wash the cells to remove excess dye.
-
Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add varying concentrations of the antagonist (test compound) to the wells and incubate for a short period.
-
Add a fixed concentration of histamine (agonist, typically at its EC₈₀ concentration) to stimulate the receptor.
-
Measure the fluorescence intensity before and after the addition of the agonist to determine the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Plot the histamine-induced calcium response against the concentration of the antagonist.
-
Determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the maximum histamine response.
-
In Vivo Methodology: Guinea Pig Ileum Contraction
This classic organ bath experiment provides a physiological measure of H1 antagonism.
Principle: Histamine causes contraction of the smooth muscle of the guinea pig ileum via H1 receptors. An H1 antagonist will inhibit this contraction in a concentration-dependent manner.[16]
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.
-
Clean the ileum segment by gently flushing with Tyrode's solution.
-
Cut the ileum into small segments (approx. 2-3 cm).
-
-
Organ Bath Setup:
-
Suspend an ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and continuously aerated with carbogen (95% O₂, 5% CO₂).
-
Connect one end of the tissue to an isometric force transducer to record contractions.
-
Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30-60 minutes.
-
-
Experimental Procedure:
-
Establish a cumulative concentration-response curve for histamine to determine the maximum contractile response.
-
Wash the tissue and allow it to return to baseline.
-
Add a fixed concentration of the H1 antagonist (test compound) to the bath and allow it to incubate for a set period (e.g., 20-30 minutes).
-
Re-establish the histamine concentration-response curve in the presence of the antagonist.
-
Repeat this process with increasing concentrations of the antagonist.
-
-
Data Analysis:
-
Plot the log concentration of histamine versus the contractile response in the absence and presence of the antagonist.
-
The antagonist will cause a rightward shift in the histamine concentration-response curve.
-
Calculate the pA₂ value from a Schild plot, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀. The pA₂ value is a measure of the antagonist's potency.
-
Caption: A typical experimental workflow for characterizing the activity of newly synthesized this compound analogs.
Causality of Side Effects: Linking Structure to Anticholinergic Activity
A significant limitation of first-generation antihistamines like this compound is their side-effect profile, primarily sedation and anticholinergic effects (dry mouth, blurred vision, urinary retention).[2][8]
-
Blood-Brain Barrier Penetration: The lipophilic nature of the diaryl system and the overall molecule allows this compound to readily cross the blood-brain barrier. Antagonism of H1 receptors in the central nervous system, where histamine plays a role in wakefulness, leads to the characteristic sedative effects.
-
Lack of Receptor Selectivity: The pharmacophore of this compound also exhibits affinity for muscarinic acetylcholine receptors.[4] This "off-target" binding is responsible for its anticholinergic side effects.[8] Studies have shown that this compound and chlorpheniramine bind to all five human muscarinic receptor subtypes (m1-m5) without significant selectivity.[11] This lack of selectivity is a hallmark of many first-generation H1 antagonists and is a direct consequence of their core structure.[2]
Conclusion and Future Perspectives
The structure-activity relationship of this compound is a well-defined example of classical medicinal chemistry principles. Potency at the H1 receptor is dictated by a precise arrangement of two non-coplanar aryl rings (one of which is a p-halogenated phenyl and the other a 2-pyridyl), a chiral center with a specific stereochemistry (d-enantiomer), a short alkyl chain spacer, and a protonatable tertiary amine. While highly effective, this same structure confers a lack of receptor selectivity, leading to predictable anticholinergic side effects and CNS-mediated sedation.
The insights gained from the SAR of this compound and other first-generation antihistamines directly informed the development of second-generation agents. These newer drugs were rationally designed to retain the key H1-antagonist pharmacophore while increasing polarity (e.g., by adding a carboxylic acid moiety) to limit blood-brain barrier penetration and refining the structure to improve selectivity for the H1 receptor over muscarinic receptors. The study of this compound's SAR thus remains a valuable case study in the principles of drug design, illustrating the intricate link between molecular architecture, therapeutic efficacy, and adverse effect profiles.
References
-
Kanase, G. V., & Samant, M. D. (2022). PRECLINICAL SCREENING MODELS FOR ANTIHISTAMINIC ACTIVITY: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 13(5), 1875-1881. [Link]
-
A new synthesis for the preparation of optically pure D(+)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine (this compound) and its pharmaceutically acceptable salts. (n.d.). Worldwidejournals.com. Retrieved from [Link]
-
Synthesis and Evaluation of Fexofenadine Analogue for Antihistaminic, Anticholinergic and Sedative Activities. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). This compound. Wikipedia. Retrieved from [Link]
-
This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, August 3). Gpatindia. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ANTIHISTAMINIC ACTIVITY MODELS. (2020, June 5). ResearchGate. Retrieved from [Link]
-
SAR of Antihistamine. (2020, September 4). YouTube. Retrieved from [Link]
-
DeRuiter, J. (2001). HISTAMINE H1-RECEPTOR ANTAGONISTS: ANTIHISTAMINIC AGENTS. Principles of Drug Action 2. Retrieved from [Link]
-
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2021, May 7). ACS Omega. Retrieved from [Link]
-
Therapeutic Goods Administration. (2022, July 13). First-generation antihistamines - winter warning. Retrieved from [Link]
-
PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, August 3). Gpatindia. Retrieved from [Link]
-
Yasuda, S. U., & Yasuda, R. P. (1999). Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy, 19(4), 447-451. [Link]
-
SAR OF H1-RECEPTOR ANTAGONISTS. (n.d.). Rama University. Retrieved from [Link]
-
Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs. (2023, September 21). Patsnap Synapse. Retrieved from [Link]
-
Innoprot. (n.d.). Histamine H1 Receptor Assay. Retrieved from [Link]
-
de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207. [Link]
-
Simons, F. E. (1996). Clinical comparison of histamine H1-receptor antagonist drugs. The Journal of allergy and clinical immunology, 98(6 Pt 3), S307-S318. [Link]
-
Monoamino propylamine derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. Retrieved from [Link]
-
SAR of H1 Receptor Antagonists.. (n.d.). Slideshare. Retrieved from [Link]
-
Structure–Activity Relationship-H1 Receptor. (n.d.). Pharmacy 180. Retrieved from [Link]
-
Antihistamine. (n.d.). SlidePlayer. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 21). Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs. Retrieved from [Link]
-
Assay Genie. (n.d.). Technical Manual Human Histamine Receptor H1 (HRH1) ELISA Kit. Retrieved from [Link]
-
Monroe, E. W. (1992). Advances in the pharmacotherapy of allergic rhinitis: second-generation H1-receptor antagonists. Southern medical journal, 85(4), 386-393. [Link]
-
Ter Laak, A. M., et al. (1995). The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor. Journal of medicinal chemistry, 38(17), 3351-3360. [Link]
-
PubChem. (n.d.). (+-)-Brompheniramine maleate. National Center for Biotechnology Information. Retrieved from [Link]
-
Bergman, J. (1990). Psychomotor stimulant effects of the stereoisomers of chlorpheniramine. Psychopharmacology, 100(1), 132-134. [Link]
-
H 1 receptor affinity of other ligands a used in CoMFA studies. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of this compound maleate. (n.d.). ResearchGate. Retrieved from [Link]
-
Drugs.com. (n.d.). This compound vs Chlorpheniramine Comparison. Retrieved from [Link]
-
Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. (2018). International Journal of Molecular Sciences, 19(9), 2679. [Link]
-
H 1 antagonists: Receptor affinity versus selectivity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and evaluation of h 1 -antihistaminic actions of 3-[(n,n-dialkylamino)alkyl)-1,2,3,4-tetrahydro-(1h)-thioquinazolin-4(3h)-ones and their oxo analogues. (2002). ResearchGate. Retrieved from [Link]
-
Nicholson, A. N., et al. (1991). Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene. British journal of clinical pharmacology, 31(3), 245-250. [Link]/]([Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Clinical comparison of histamine H1-receptor antagonist drugs [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the pharmacotherapy of allergic rhinitis: second-generation H1-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SAR of H1 Receptor Antagonists.. | PPTX [slideshare.net]
- 5. Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. ramauniversity.ac.in [ramauniversity.ac.in]
- 8. This compound Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. worldwidejournals.com [worldwidejournals.com]
- 14. The histamine H1-receptor antagonist binding site. A stereoselective pharmacophoric model based upon (semi-)rigid H1-antagonists and including a known interaction site on the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. drugs.com [drugs.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Method Development of Brompheniramine
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of brompheniramine, a first-generation antihistamine.[1] It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the development of robust and reliable analytical methods. This document covers fundamental principles, practical experimental workflows, and data interpretation for various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are self-validating systems, emphasizing scientific integrity and adherence to regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound is an alkylamine antihistamine widely used for the symptomatic relief of the common cold and allergic rhinitis.[1][2] Its therapeutic efficacy is directly linked to its concentration in pharmaceutical formulations and biological matrices. Therefore, the development of accurate, precise, and specific analytical methods is paramount for quality control, pharmacokinetic studies, and ensuring patient safety.
The physicochemical properties of this compound, a hydrophobic basic compound, present unique challenges in chromatographic separations, often leading to strong retention and poor peak shape on traditional reversed-phase columns.[3] This necessitates a rational approach to method development, carefully considering factors such as column chemistry, mobile phase composition, and detector selection. This guide will explore the development of both a routine quality control method using HPLC with UV detection and a highly sensitive bioanalytical method using LC-MS/MS.
Physicochemical Properties of this compound Maleate
A thorough understanding of the analyte's properties is the foundation of successful method development.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₉BrN₂ · C₄H₄O₄ | [4] |
| Molecular Weight | 435.31 g/mol | [5] |
| Melting Range | 130-135 °C | [4] |
| pKa | 3.59 (Uncertain) | [6] |
| Solubility | Freely soluble in water and chloroform; soluble in alcohol. | [7][8] |
| UV Maximum (in 0.1 N HCl) | ~264 nm | [9] |
This table summarizes key physicochemical properties of this compound Maleate.
Method Development Strategy: A Logic-Driven Workflow
The development of a robust analytical method follows a systematic process. The diagram below illustrates the key decision points and workflow for establishing a validated method for this compound analysis.
Caption: A logical workflow for analytical method development and validation.
Application Protocol 1: Stability-Indicating RP-HPLC-UV Method for Pharmaceutical Dosage Forms
This protocol details the development of a reversed-phase HPLC method with UV detection for the quantification of this compound maleate in tablets and oral solutions. The method is designed to be stability-indicating, capable of separating this compound from its potential degradation products and related impurities.
Rationale and Experimental Design
The selection of a C18 column is a common starting point for the analysis of hydrophobic compounds like this compound. However, to overcome poor peak shape associated with basic analytes, a mobile phase with an acidic pH is employed to suppress the ionization of residual silanols on the silica support and to ensure the analyte is in a single ionic form. The use of a phosphate buffer provides good pH control. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.
Forced degradation studies are integral to developing a stability-indicating method.[10][11] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, and light), we can generate potential degradation products and ensure the analytical method can resolve them from the parent peak.[11][12][13]
Materials and Reagents
-
This compound Maleate Reference Standard (USP grade)[4]
-
HPLC grade Acetonitrile
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Phosphoric Acid (85%)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂) for forced degradation studies
-
Purified water (18.2 MΩ·cm)
-
Commercially available this compound maleate tablets or oral solution
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.025 M KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm |
| Run Time | 10 minutes |
This table outlines the optimized HPLC-UV conditions for this compound analysis.
Step-by-Step Protocol
4.4.1. Preparation of Solutions
-
Buffer Preparation (0.025 M KH₂PO₄, pH 3.0): Dissolve 3.4 g of monobasic potassium phosphate in 1 L of purified water. Adjust the pH to 3.0 with 85% phosphoric acid.
-
Mobile Phase Preparation: Mix acetonitrile and the prepared buffer in a 40:60 ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (100 µg/mL of this compound): Accurately weigh about 10 mg of this compound Maleate RS and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Sample Preparation (Tablets):
-
Weigh and finely powder not fewer than 20 tablets.[9]
-
Accurately weigh a portion of the powder equivalent to about 10 mg of this compound maleate and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
-
Sample Preparation (Oral Solution):
-
Accurately transfer a volume of the oral solution equivalent to about 10 mg of this compound maleate into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter.
-
4.4.2. Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase), followed by five replicate injections of the standard solution to check for system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Inject the prepared sample solutions.
-
Calculate the amount of this compound maleate in the sample using the peak areas from the standard and sample chromatograms.
Forced Degradation Protocol
-
Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 1 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 1 N NaOH. Dilute to a final concentration of approximately 10 µg/mL with mobile phase.
-
Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl. Dilute to a final concentration of approximately 10 µg/mL with mobile phase.
-
Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to a final concentration of approximately 10 µg/mL with mobile phase.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution of approximately 10 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of approximately 10 µg/mL in the mobile phase.
Inject the stressed samples into the HPLC system and evaluate the chromatograms for the appearance of degradation peaks and the resolution between the degradants and the parent this compound peak. The goal is to achieve 5-20% degradation.[10][13]
Application Protocol 2: LC-MS/MS Bioanalytical Method for Plasma Samples
For pharmacokinetic studies, a highly sensitive and selective method is required to quantify the low concentrations of this compound in biological matrices like plasma. LC-MS/MS is the technique of choice for this application.[14]
Rationale and Experimental Design
This protocol employs a liquid-liquid extraction (LLE) for sample clean-up, which is effective in removing proteins and phospholipids from plasma that can cause ion suppression in the mass spectrometer.[15] Chlorpheniramine, a structurally similar antihistamine, is used as an internal standard (IS) to correct for variations in extraction recovery and instrument response.[16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[14]
Caption: Workflow for the bioanalysis of this compound in plasma.
Materials and Reagents
-
This compound and Chlorpheniramine (Internal Standard) Reference Standards
-
LC-MS grade Acetonitrile and Methanol
-
Formic Acid (≥98%)
-
Ethyl Acetate (HPLC grade)
-
Human plasma (with K₂EDTA as anticoagulant)[17]
-
Purified water (18.2 MΩ·cm)
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold for 1 min, return to 10% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 319.1 → 273.1Chlorpheniramine (IS): m/z 275.2 → 230.1 |
This table specifies the UPLC-MS/MS parameters for bioanalysis.
Step-by-Step Protocol
5.4.1. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and chlorpheniramine in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol:water to create calibration standards (e.g., 0.1 to 50 ng/mL).[14] Prepare a working solution of the internal standard (chlorpheniramine) at a fixed concentration (e.g., 10 ng/mL).
5.4.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.[18]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (10% B) and vortex.
-
Transfer to an autosampler vial for analysis.
5.4.3. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio (this compound/internal standard) against the nominal concentration of the calibration standards.
-
Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation Summary
All developed methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[19][20][21]
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Specificity | No interference from placebo and degradants at the retention time of this compound. | No endogenous interference at the retention time and MRM transition of the analyte and IS. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 5 - 50 µg/mL | 0.2 - 20 ng/mL[16] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 85.0 - 115.0% (90-110% at LLOQ) |
| Precision (% RSD) | ≤ 2.0% | ≤ 15.0% (≤ 20.0% at LLOQ) |
| LOD | ~0.5 µg/mL | ~0.05 ng/mL |
| LOQ | ~1.5 µg/mL | 0.2 ng/mL |
| Robustness | Unaffected by small, deliberate changes in flow rate, pH, and mobile phase composition. | N/A (typically assessed during development) |
This table provides typical acceptance criteria for the validation of the described methods.
Conclusion
The application notes and protocols presented in this document provide a comprehensive framework for the development and validation of analytical methods for this compound. The HPLC-UV method is well-suited for routine quality control of pharmaceutical products, offering a balance of performance and accessibility. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications, enabling detailed pharmacokinetic and bioavailability studies. By following the principles of scientific integrity and a logical, data-driven approach, researchers can develop robust and reliable analytical methods that ensure the quality, safety, and efficacy of this compound-containing products.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. Retrieved from [Link]
-
USP-NF. (2021). USP Monographs: this compound Maleate. Retrieved from [Link]
-
uspbpep.com. (n.d.). USP Monographs: this compound Maleate Oral Solution. Retrieved from [Link]
-
USP. (2025). This compound Maleate. Retrieved from [Link]
-
Restek. (n.d.). This compound: CAS # 86-22-6 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]
-
ProQuest. (n.d.). Development and Validation of New Analytical Method for Estimation of Anti-histamine in Tablet Dosage Form. Retrieved from [Link]
-
PubMed. (2009). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Retrieved from [Link]
-
USP. (2025). This compound Maleate Tablets. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Preparation. Retrieved from [Link]
-
ResearchGate. (2014). Validation of a Serum Analysis Method to Analyze Antihistamines by Capillary Electrophoresis. Retrieved from [Link]
-
Lambda CRO. (n.d.). Bioanalytical methods/assay list. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram showing the separation of a mixture composed of pseudoephedrine HCl (t R = 1.521), this compound maleate (t R = 2.164) and paracetamol (t R = 3.414) using the mobile phase, water:acetonitrile (75:25, v/v, pH 3.2). Retrieved from [Link]
-
PubMed. (2024). Bioavailability assessment of a this compound taste-masked pediatric formulation in a juvenile porcine model. Retrieved from [Link]
-
Veeprho. (n.d.). This compound Impurities and Related Compound. Retrieved from [Link]
-
Scribd. (n.d.). Validated RP-HPLC Method For Determination of Brom. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound-impurities. Retrieved from [Link]
-
ResearchGate. (2021). Method Development and Validation for Quantitative Analysis of Anti-Histamine Promethazine Hydrochloride by RP-UPLC. Retrieved from [Link]
-
CONICET. (2013). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of New Analytical Method for Estimation of Anti-histamine in Tablet Dosage Form. Retrieved from [Link]
-
ScienceDirect. (2019). UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and this compound maleate in plasma: Application to a pharmacokinetic study on healthy Egyptian volunteers based on ethnic difference. Retrieved from [Link]
-
RJPT. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Determination of Bromhexine, Chlorpheniramine, Paracetamol and Pseudoephedrine in their Combined Cold Medicine Formulations. Retrieved from [Link]
-
Axios Research. (n.d.). This compound Impurity 3. Retrieved from [Link]
-
SynZeal. (n.d.). This compound Maleate Impurities. Retrieved from [Link]
-
ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
USP-NF. (2015). This compound MALEATE - 2015-10-01. Retrieved from [Link]
-
ACS Publications. (n.d.). Determination of this compound in blood and urine by gas-liquid chromatography. Retrieved from [Link]
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Analytical Method for Bromhexine Hydrochloride, Chlorpheniramine Maleate and Guaifenesin by Simultaneous Equation Spectroscopic Method. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. Retrieved from [Link]
-
Scribd. (n.d.). CTM PDF. Retrieved from [Link]
-
PubChem. (n.d.). (+-)-Brompheniramine maleate. Retrieved from [Link]
-
Pak. J. Pharm. Sci. (2014). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of a UV-spectrophotometric method for the determination of pheniramine maleate and its stability studies. Retrieved from [Link]
-
Scilit. (n.d.). Spectrophotometric method development and validation for determination of chlorpheniramine maleate in bulk and controlled release tablets. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. helixchrom.com [helixchrom.com]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. This compound CAS#: 86-22-6 [m.chemicalbook.com]
- 7. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. trungtamthuoc.com [trungtamthuoc.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. repository.msa.edu.eg [repository.msa.edu.eg]
- 15. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioavailability assessment of a this compound taste-masked pediatric formulation in a juvenile porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lambda-cro.com [lambda-cro.com]
- 18. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Development and Validation of New Analytical Method for Estimation of Anti-histamine in Tablet Dosage Form - ProQuest [proquest.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Brompheniramine Maleate
Abstract
This application note details a robust, specific, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of brompheniramine maleate in active pharmaceutical ingredients (API) and pharmaceutical formulations. This compound, a hydrophobic and basic compound, presents unique chromatographic challenges, including peak tailing on traditional silica-based columns.[1] The described method overcomes these issues by utilizing a modern C18 stationary phase and an optimized acidic mobile phase to ensure excellent peak symmetry and resolution. The protocol has been rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose through comprehensive testing of specificity, linearity, accuracy, precision, and robustness.[2][3][4] This document serves as a complete guide for researchers, quality control analysts, and formulation scientists, providing not only a step-by-step protocol but also the scientific rationale behind the methodological choices.
Introduction: The Rationale for a Validated Method
This compound maleate is a first-generation antihistamine of the propylamine class, widely used to treat symptoms of the common cold and allergic rhinitis.[1] It is frequently included in multi-ingredient cough and cold formulations, often combined with decongestants and cough suppressants.[1][5] The accurate determination of this compound in these complex matrices is critical for ensuring product quality, safety, and efficacy. An analytical method must not only be precise and accurate but also specific, capable of quantifying the active ingredient without interference from excipients or potential degradation products.
Forced degradation studies are an essential component of method development, as they help to establish the degradation pathways and demonstrate the stability-indicating nature of the analytical procedure.[6] This application note describes a method that has been challenged under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to confirm its specificity and utility for stability studies. Adherence to ICH validation guidelines ensures the method yields reliable and reproducible data, which is a cornerstone of regulatory compliance and data integrity in the pharmaceutical industry.[7][8][9]
Chromatographic Principle and Method Development
The Causality Behind Experimental Choices
The selection of a reverse-phase chromatographic mode is predicated on the physicochemical properties of this compound. As a hydrophobic molecule, it is well-retained on a non-polar C18 stationary phase.[1] However, its basic nature can lead to undesirable interactions with residual acidic silanol groups on the silica backbone of the column, resulting in poor peak shape (tailing). To mitigate this, two key strategies are employed in this method:
-
Acidic Mobile Phase: The mobile phase is buffered to an acidic pH (e.g., 3.0). At this pH, the amine functional group of this compound is protonated, reducing its interaction with silanol groups. Simultaneously, the silanol groups themselves are less likely to be deprotonated, further minimizing secondary interactions and leading to sharp, symmetrical peaks.
-
Modern Stationary Phase: A high-purity, end-capped C18 column is selected. These columns have a minimal number of accessible silanol groups, significantly improving the chromatography of basic compounds.
The use of acetonitrile as the organic modifier provides good elution strength and low viscosity, while UV detection at approximately 260 nm offers high sensitivity for the aromatic structure of this compound.[5]
Materials and Reagents
-
Reference Standard: this compound Maleate (USP or equivalent)
-
Solvents: Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
-
Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (85%)
-
Equipment: Standard HPLC system with UV or PDA detector, analytical balance, pH meter, sonicator, volumetric glassware.
Detailed Experimental Protocol
Preparation of Solutions
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 v/v ratio.
-
Mobile Phase A: Accurately weigh and dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (100%). Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 20 mg of this compound Maleate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (from a formulation, e.g., syrup): Accurately transfer a volume of syrup equivalent to 2 mg of this compound maleate into a 100 mL volumetric flask.[10] Add approximately 70 mL of diluent, sonicate for 15 minutes to ensure complete extraction, then dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.
Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Sunniest C18, 150 x 4.6 mm, 3 µm[5] |
| Mobile Phase | Gradient Elution: Time (min) | %A | %B 0 | 70 | 30 10 | 30 | 70 12 | 30 | 70 12.1 | 70 | 30 15 | 70 | 30 |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C[5] |
| Detector | UV/PDA at 260 nm[5] |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Method Validation: A Self-Validating System
A validated analytical procedure is one that has been demonstrated to be suitable for its intended purpose.[2] The following validation parameters were assessed according to ICH Q2(R2) guidelines.[4]
System Suitability Testing (SST)
SST is an integral part of any analytical procedure, confirming that the equipment and method are performing adequately on the day of analysis.[7][11][12] Before sample analysis, a standard solution is injected five or six times. The results must meet the predefined acceptance criteria.[13]
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Measures peak symmetry. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. |
| % RSD of Peak Areas | ≤ 2.0% | Measures the precision of the injector and system. |
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, and matrix excipients.[3] Forced degradation studies were conducted by subjecting a sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours.
The method demonstrated excellent specificity, with the main this compound peak being well-resolved from all degradation products and placebo interferences. Peak purity analysis using a PDA detector confirmed the homogeneity of the analyte peak in all stressed samples.
Validation Summary
The method was validated for linearity, accuracy, and precision, with all results meeting the pre-established acceptance criteria.
| Validation Parameter | Procedure | Results & Acceptance Criteria |
| Linearity | Five concentrations from 50% to 150% of the nominal concentration. | Result: Correlation Coefficient (r²) > 0.999. Criterion: r² ≥ 0.999.[14] |
| Accuracy (% Recovery) | Spiking of placebo with the analyte at 80%, 100%, and 120% levels (n=3 for each). | Result: Mean recovery between 99.1% and 101.5%. Criterion: Recovery between 98.0% and 102.0%.[14] |
| Precision (% RSD) | Repeatability (Intra-day): Six sample preparations. Intermediate Precision (Inter-day): Six sample preparations on a different day. | Result: Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.1%. Criterion: RSD ≤ 2.0%.[3][14] |
| LOD & LOQ | Determined from the standard deviation of the response and the slope of the calibration curve. | LOD: 0.1 µg/mL LOQ: 0.3 µg/mL |
| Robustness | Deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2). | The method was found to be robust, with system suitability parameters remaining within limits for all variations. |
Visualizations
Diagram 1: General Experimental Workflow
Caption: Workflow for this compound Quantification.
Diagram 2: ICH Method Validation Inter-relationships
Caption: Core components of analytical method validation.
Conclusion
The RP-HPLC method presented in this application note is demonstrated to be rapid, specific, accurate, precise, and robust for the quantification of this compound maleate. The comprehensive validation according to ICH guidelines confirms that the method is "fit for purpose" and can be confidently implemented in a quality control environment for routine analysis, content uniformity, and stability studies of pharmaceutical products containing this compound.
References
-
System Suitability Test in HPLC – Key Parameters Explained. (n.d.). Assay Prism. Retrieved from [Link]
-
Getting the peaks perfect: System suitability for HPLC. (n.d.). American Chemical Society. Retrieved from [Link]
-
What Are HPLC System Suitability Tests and Their Importance? (2025, September 13). Altabrisa Group. Retrieved from [Link]
-
System suitability in HPLC Analysis. (2021, May 3). Pharmaceutical Updates. Retrieved from [Link]
-
System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025, October 15). YouTube. Retrieved from [Link]
-
Pataskar, S., et al. (2026, January 5). Development of an RP-HPLC–PDA method for this compound impurity profiling in a multi-ingredient cough syrup. ResearchGate. Retrieved from [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
HPLC Methods for analysis of this compound. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]
-
Birajdar, A. S. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. Retrieved from [Link]
-
Forced Degradation Studies Research Articles. (n.d.). R Discovery. Retrieved from [Link]
-
Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. (2018, April 16). Taylor & Francis Online. Retrieved from [Link]
-
Chaudhary, A. B. (2014). (Open Access) Development and validation of rp-hplc method for simultaneous estimation of bromhexine hydrochloride, guaiphenesin and chlorpheniramine maleate in tablet. SciSpace. Retrieved from [Link]
-
A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. (2025, June 28). International Journal of Recent Scientific Research. Retrieved from [Link]
-
Vignaduzzo, S. E., & Kaufman, T. S. (2013, September 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND PSEUDOEPHEDRINE IN THEIR COMBINED COLD MEDICINE FORMULATIONS. CONICET. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
Separation of this compound on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Development and Validation of an HPLC Method for the Simultaneous Determination of Bromhexine, Chlorpheniramine, Paracetamol and Pseudoephedrine in their Combined Cold Medicine Formulations. (2025, August 5). ResearchGate. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
Summary of forced degradation results. (n.d.). ResearchGate. Retrieved from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022, April 6). ECA Academy. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. Retrieved from [Link]
-
Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. (2018, April 16). Taylor & Francis Online. Retrieved from [Link]
-
RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage Forms. (n.d.). JSM Central. Retrieved from [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved from [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. researchgate.net [researchgate.net]
- 6. ajpsonline.com [ajpsonline.com]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. youtube.com [youtube.com]
- 9. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. assayprism.com [assayprism.com]
- 14. iosrjournals.org [iosrjournals.org]
Application Note: A Robust and Validated UPLC-MS/MS Method for the Quantification of Brompheniramine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brompheniramine is a first-generation antihistamine of the alkylamine class, widely used for the symptomatic relief of allergic rhinitis and the common cold.[1] Accurate quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note details a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity and reliability.[2][3][4][5][6]
The method employs a simple and efficient protein precipitation technique for sample preparation, followed by rapid chromatographic separation and highly selective detection using a tandem quadrupole mass spectrometer.[7][8] This approach offers significant advantages in terms of speed, sensitivity, and specificity over traditional analytical techniques.
Scientific Principles and Method Overview
The fundamental principle of this method lies in the synergistic power of UPLC and tandem mass spectrometry. UPLC provides rapid and high-resolution separation of the analyte of interest from endogenous plasma components. Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
1.1. Causality Behind Experimental Choices
-
Sample Preparation: Protein Precipitation. Protein precipitation is a widely used technique for the removal of protein interferences from biological samples like serum and plasma.[9] It is a rapid and straightforward approach.[7][8] In this protocol, acetonitrile is used as the precipitating agent. The addition of a water-miscible organic solvent like acetonitrile disrupts the hydration layer around proteins, leading to their denaturation and precipitation.[8] This effectively removes the bulk of interfering macromolecules, which could otherwise compromise the analytical column and ion source.
-
Chromatographic Separation: UPLC with a C18 Column. A reversed-phase C18 column is chosen for its excellent retention and separation of moderately non-polar compounds like this compound. The use of sub-2 µm particle size columns in UPLC systems allows for faster analysis times and improved chromatographic efficiency compared to conventional HPLC. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous component with a pH modifier (formic acid), is optimized to achieve a sharp peak shape and adequate retention for this compound.
-
Detection: Tandem Mass Spectrometry (MS/MS). MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. By using Multiple Reaction Monitoring (MRM), we can selectively detect this compound even at very low concentrations in a complex matrix like plasma. The MRM transitions are specific to the molecular structure of this compound and its internal standard, minimizing the risk of interference from other compounds.
Materials and Methods
2.1. Reagents and Materials
-
This compound maleate reference standard (purity ≥98%)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
2.2. Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
2.3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and QC samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 1, 5, 10, 20, 50 ng/mL) and QC samples (e.g., Low QC: 0.3 ng/mL, Mid QC: 8 ng/mL, High QC: 40 ng/mL). A study on a similar compound, chlorpheniramine, showed a linear range of 0.025-20 ng/mL, which supports the chosen calibration range for this compound.[10]
Experimental Protocols
3.1. Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput analysis and can be performed in a 96-well plate format.
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube or a well of a 96-well plate.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50:50 methanol:water).
-
Add 300 µL of ice-cold acetonitrile to each sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or well for UPLC-MS/MS analysis.
Diagram of the Sample Preparation Workflow:
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. Technical Tip: Protein Precipitation [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Guide to the Chiral Separation of Brompheniramine Using Cyclodextrins
Abstract
Brompheniramine is a potent first-generation alkylamine antihistamine widely used in the treatment of allergic conditions. As a chiral compound, it exists as a pair of enantiomers, (+)-brompheniramine (dextrothis compound) and (-)-brompheniramine (levothis compound), which may exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug development, quality control, and pharmacokinetic studies. This application note provides an in-depth technical guide for researchers and analytical scientists on the chiral separation of this compound using cyclodextrins as highly effective chiral selectors. We delve into the underlying mechanisms of chiral recognition and present detailed, field-proven protocols for method development using both Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). This guide is designed to be a self-contained resource, blending theoretical principles with practical, step-by-step methodologies to enable the development of robust and reproducible enantioselective assays.
Part I: The Science of Chiral Recognition with Cyclodextrins
The foundation of separating enantiomers lies in creating a chiral environment where the two mirror-image molecules can be distinguished. Cyclodextrins (CDs) excel in this role by acting as "host" molecules that form transient, non-covalent "host-guest" complexes with the analyte enantiomers ("guests").[1]
Mechanism of Cyclodextrin-Mediated Chiral Separation
Cyclodextrins are cyclic oligosaccharides with a truncated cone or torus shape. This unique structure features a hydrophilic outer surface, making them water-soluble, and a hydrophobic inner cavity.[2] The chiral separation of this compound is achieved through the formation of temporary diastereomeric inclusion complexes between the individual enantiomers and the chiral cyclodextrin molecule.
The process is governed by several key principles:
-
Inclusion Complexation: The non-polar parts of the this compound molecule, specifically the bromophenyl and pyridyl rings, are driven into the hydrophobic cavity of the cyclodextrin.[3][4]
-
Chiral Recognition: The chiral centers of the glucose units that form the cyclodextrin create a chiral environment. Due to steric and electronic differences, one this compound enantiomer will fit more snugly or interact more favorably with the cyclodextrin cavity than the other. This results in a difference in the binding energy and stability of the two diastereomeric complexes.[4][5]
-
Differential Mobility: In an analytical system like CE or HPLC, this difference in complex stability translates into a difference in mobility or retention time. The enantiomer that forms the stronger complex will have its mobility altered to a greater extent, enabling its separation from the other enantiomer.
The stability of these complexes is a result of a combination of intermolecular forces, including hydrophobic interactions, van der Waals forces, and hydrogen bonding between the analyte and the rim of the cyclodextrin cavity.[2][4]
Caption: Mechanism of cyclodextrin-based chiral recognition.
Part II: Method Development Strategies
A systematic approach to method development is critical for achieving a robust and efficient separation. This involves selecting the appropriate analytical technique and, most importantly, the optimal chiral selector.
Choosing the Right Technique: CE vs. HPLC
Both Capillary Electrophoresis (CE) and HPLC are powerful techniques for chiral separations.[6]
-
Capillary Electrophoresis (CE): Often the preferred starting point. It offers extremely high separation efficiency, rapid method development, and minimal consumption of solvents and expensive chiral selectors. The chiral selector is simply added to the background electrolyte (BGE).[7]
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. Chiral separation can be achieved in two ways:
-
Chiral Mobile Phase Additive (CMPA): Similar to CE, the cyclodextrin is added to the mobile phase, and an achiral column (like a standard C18) is used. This is a cost-effective and flexible approach.[8][9]
-
Chiral Stationary Phase (CSP): The cyclodextrin is covalently bonded to the stationary phase support (e.g., silica). These columns can be very effective but are generally more expensive and less flexible than the CMPA approach.[5][10]
-
Selecting the Chiral Selector: A Guide to Cyclodextrins
The choice of cyclodextrin is the single most important factor influencing enantioselectivity. For a basic, cationic drug like this compound, both neutral and charged CDs can be effective, but charged derivatives often provide superior resolution.[11][12]
| Cyclodextrin Type | Charge (at neutral pH) | Key Characteristics & Advantages for this compound Separation | Typical Conc. (CE) |
| β-Cyclodextrin (β-CD) | Neutral | The most common native cyclodextrin; its cavity size is well-suited for the phenyl rings of this compound.[4] Provides a good baseline for initial screening. | 5-20 mM |
| Heptakis(2,3,6-tri-O-methyl)-β-CD (TM-β-CD) | Neutral | Methylation alters the cavity shape and hydrophobicity, often leading to different and sometimes reversed enantiomer migration orders compared to native β-CD.[3][13] | 5-20 mM |
| Hydroxypropyl-β-CD (HP-β-CD) | Neutral | Increased aqueous solubility compared to native β-CD. Can offer different selectivity.[11] | 10-30 mM |
| Sulfobutyl Ether-β-CD (SBE-β-CD) | Anionic | Highly Recommended. The negative charges create strong electrostatic interactions with the cationic this compound, enhancing chiral recognition. Its counter-current mobility in CE dramatically improves resolution.[11][14][15] | 5-20 mM |
| Carboxymethyl-β-CD (CM-β-CD) | Anionic | Similar to SBE-β-CD, provides excellent resolution for basic compounds due to electrostatic interactions. Widely used in both CE and HPLC (CMPA) methods.[8][13] | 5-20 mM |
| Sulfated-β-CD | Anionic | Another highly effective charged derivative that provides excellent resolution for cationic antihistamines.[11][12] | 5-15 mM |
Insight: For cationic analytes like this compound, starting with an anionic cyclodextrin like SBE-β-CD or CM-β-CD is a highly efficient strategy. The combination of inclusion complexation and electrostatic interaction often leads to successful separation with minimal screening. Furthermore, dual cyclodextrin systems, such as a mixture of neutral β-CD and anionic SBE-β-CD, can exhibit a synergistic effect, providing baseline separation of multiple antihistamines in a single run.[14][15]
Part III: Experimental Protocols
The following protocols provide a structured workflow for developing a chiral separation method for this compound. All reagents should be of analytical or HPLC grade.
Protocol 1: Chiral Separation by Capillary Electrophoresis (CE)
This protocol outlines a systematic screening and optimization process.
1. Instrumentation and Reagents
-
Capillary Electrophoresis system with a UV detector (detection at ~220 nm)
-
Fused-silica capillaries (e.g., 50 µm I.D., 40-60 cm total length)
-
This compound maleate reference standard
-
Cyclodextrins (see Table 1)
-
Sodium phosphate (monobasic and dibasic) for buffer preparation
-
Phosphoric acid and Sodium hydroxide for pH adjustment
-
Methanol and Deionized water
2. Standard and Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of racemic this compound maleate in deionized water.
-
Working Sample: Dilute the stock solution to 50-100 µg/mL with deionized water.
3. Method Development Workflow
Sources
- 1. Review of Applications of β-Cyclodextrin as a Chiral Selector for Effective Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Halogenation effects of pheniramines on the complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Animal Models for Brompheniramine Efficacy
Introduction: The Scientific Rationale for In Vivo Assessment of Brompheniramine
This compound is a first-generation antihistamine of the alkylamine class, widely utilized for the symptomatic relief of allergic conditions such as allergic rhinitis and urticaria.[1][2][3] Its therapeutic effect is primarily mediated through competitive antagonism of histamine H1 receptors.[1][4] Additionally, like many first-generation agents, it possesses moderate anticholinergic properties, which contribute to its efficacy in reducing rhinorrhea but also to side effects like sedation.[2][4][5]
While in vitro assays, such as receptor binding studies, are invaluable for determining the affinity of this compound for its molecular targets, they cannot fully predict its efficacy within a complex biological system.[6] In vivo animal models are therefore indispensable for characterizing the drug's pharmacokinetic profile, evaluating its physiological effects on allergy symptoms, and establishing a therapeutic window. These models allow for an integrated assessment of the drug's ability to counteract the complex cascade of events in an allergic reaction, from mast cell degranulation to the manifestation of clinical signs.
This guide provides detailed protocols for two robust and widely accepted animal models to assess the efficacy of this compound: the ovalbumin-induced allergic rhinitis model in mice and the histamine-induced pruritus model in mice. These protocols are designed with scientific rigor and ethical considerations at the forefront, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) as advocated by the NC3Rs.[7] All preclinical research should be conducted in compliance with institutional and national guidelines on animal welfare and, where applicable, Good Laboratory Practices (GLP).[8]
Model 1: Ovalbumin (OVA)-Induced Allergic Rhinitis in Mice
This model is a cornerstone for studying the pathophysiology of allergic rhinitis and for the preclinical evaluation of anti-allergic therapeutics.[9][10] It effectively mimics the key features of the human condition, including an IgE-mediated response, mast cell and eosinophil infiltration into the nasal mucosa, and the presentation of allergic symptoms like sneezing and nasal rubbing.[9][11] BALB/c mice are often the strain of choice due to their predisposition to a robust Th2-type immune response, which is characteristic of allergic inflammation.[12][13]
Experimental Workflow: OVA-Induced Allergic Rhinitis
The protocol involves a sensitization phase to induce an allergen-specific immune response, followed by a challenge phase to elicit allergic symptoms, during which the therapeutic efficacy of this compound is assessed.
Caption: Workflow for the OVA-induced allergic rhinitis model.
Detailed Protocol
Materials:
-
Animals: 8-10 week old female BALB/c mice.
-
Reagents: Ovalbumin (OVA), Aluminum hydroxide (Alum), this compound maleate, Saline.
-
Equipment: Animal observation chambers, micropipettes, oral gavage needles, surgical tools for tissue collection.
Step-by-Step Methodology:
-
Phase 1: Sensitization
-
On Day 0, 7, and 14, sensitize mice via intraperitoneal (IP) injection with 100 µL of a solution containing 50 µg OVA and 2 mg aluminum hydroxide in sterile saline.[9] The alum acts as an adjuvant to promote a strong Th2 response.
-
A control group should receive IP injections of saline with alum only.
-
-
Phase 2: Challenge and Treatment
-
From Day 21 to Day 28, challenge the mice daily.
-
Approximately 30-60 minutes prior to the challenge, administer this compound via oral gavage. A dose-response study is recommended (e.g., 1, 5, 10 mg/kg).
-
Control groups should include a vehicle control (receiving only the drug solvent) and a positive control (e.g., dexamethasone 2.5 mg/kg).[9]
-
Deliver the intranasal (IN) challenge by instilling 10 µL of 1% OVA in saline into each nostril of a lightly anesthetized mouse.
-
-
Phase 3: Efficacy Assessment
-
Behavioral Scoring: Immediately after the IN challenge on specified days (e.g., Day 28), place each mouse in an observation chamber and count the number of sneezes and nasal rubbing/scratching motions for 15-30 minutes.[14] This is a direct measure of the drug's ability to suppress immediate hypersensitivity symptoms.
-
Terminal Sampling: 24 hours after the final OVA challenge (Day 29), euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis.
-
Perform a nasal lavage by flushing the nasal cavity with saline to collect Nasal Lavage Fluid (NALF).
-
Harvest the head for histopathological analysis of the nasal tissues.
-
Data Analysis and Efficacy Endpoints
The efficacy of this compound is determined by its ability to significantly reduce the allergic phenotype compared to the vehicle-treated group.
| Endpoint Category | Specific Measurement | Methodology | Expected Outcome with Efficacious Treatment |
| Clinical Symptoms | Sneezing & Nasal Rubbing Frequency | Direct observation and counting post-challenge. | Significant reduction in counts.[14] |
| Systemic Allergic Response | Serum OVA-specific IgE & Histamine | ELISA | Significant decrease in serum levels.[9][11] |
| Local Inflammation (NALF) | Eosinophil & Mast Cell Count | Cytospin and differential cell staining. | Reduction in inflammatory cell infiltration.[11] |
| Th2 Cytokine Levels (IL-4, IL-13) | ELISA or Multiplex Assay | Attenuation of Th2 cytokine production.[14] | |
| Tissue Pathology | Eosinophil Infiltration, Goblet Cell Hyperplasia, Epithelial Thickness | H&E and PAS staining of nasal septum sections. | Reduced inflammatory cell infiltration and mucus production.[11][14] |
Model 2: Histamine-Induced Pruritus (Itch) in Mice
Signaling Pathway: Histamine-Induced Itch and this compound Blockade
Caption: this compound competitively blocks histamine at the H1 receptor.
Detailed Protocol
Materials:
-
Animals: 8-10 week old male or female BALB/c or C57BL/6 mice.
-
Reagents: Histamine dihydrochloride, this compound maleate, Sterile saline.
-
Equipment: Animal observation chambers with mirrors for full visibility, clippers, intradermal injection needles (30G).
Step-by-Step Methodology:
-
Acclimatization:
-
For at least 3 days prior to the experiment, acclimatize mice to the observation chambers for 1 hour daily to reduce stress-induced grooming behavior.
-
One day before the experiment, lightly shave a small patch of fur on the rostral back (nape of the neck) to provide a consistent injection site.
-
-
Drug Administration:
-
On the day of the experiment, administer this compound (e.g., 1, 5, 10 mg/kg, IP or oral gavage) or vehicle control. A positive control, such as another H1 antagonist like chlorpheniramine, can be included.[19]
-
Allow for drug absorption, typically 30 minutes for IP or 60 minutes for oral administration.
-
-
Induction and Observation:
-
Place the mouse in the observation chamber.
-
After a brief (5-10 minute) re-acclimatization period, administer an intradermal (ID) injection of histamine (e.g., 50 µg in 20 µL saline) into the shaved area on the nape of the neck.[17]
-
Immediately begin video recording or direct observation for 30-60 minutes.
-
Data Analysis and Efficacy Endpoints
The primary endpoint is the quantification of scratching behavior. A "scratching bout" is defined as one or more rapid movements of the hind paw toward the injection site, ending with the paw being returned to the floor or licked.
-
Quantification: A blinded observer should count the total number of scratching bouts during the observation period.
-
Statistical Analysis: Use a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test to compare the mean number of scratches in the this compound-treated groups to the vehicle control group.
-
Efficacy Determination: A statistically significant reduction in the number of scratching bouts in a dose-dependent manner indicates effective H1 receptor blockade and anti-pruritic activity.[16]
Adherence to Scientific and Ethical Standards
To ensure the integrity and reproducibility of the data, all experiments must be designed with rigor. As recommended by the ARRIVE guidelines, studies should incorporate randomization of animals to treatment groups and blinding of observers during data collection and analysis to minimize bias.[20][21][22] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure they meet the highest standards of animal welfare.
Conclusion
The in vivo models described provide a robust framework for evaluating the preclinical efficacy of this compound. The OVA-induced allergic rhinitis model offers a comprehensive assessment of the drug's impact on a complex allergic inflammatory cascade, while the histamine-induced pruritus model provides a specific and quantifiable measure of its direct H1-receptor antagonism. Together, these models are critical tools for drug development professionals, enabling data-driven decisions for advancing antihistamine candidates toward clinical trials.
References
-
Title: this compound | C16H19BrN2 | CID 6834 Source: PubChem URL: [Link]
-
Title: this compound Source: Wikipedia URL: [Link]
-
Title: What is the mechanism of this compound Maleate? Source: Patsnap Synapse URL: [Link]
-
Title: What is this compound? Source: Dr.Oracle URL: [Link]
-
Title: Animal models of allergic rhinitis Source: PubMed URL: [Link]
-
Title: Bromfeniramina | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model Source: PubMed URL: [Link]
-
Title: [Research progress of animal model of allergic rhinitis] Source: PubMed URL: [Link]
-
Title: NC3RS guidelines on animal research reporting published Source: PharmaTimes URL: [Link]
-
Title: Ameliorative potential of galangin in murine model of ovalbumin-induced allergic rhinitis: a role of PI3K-PKB pathway Source: AVMA Journals URL: [Link]
-
Title: In vivo visualization and analysis of ciliary motion in allergic rhinitis models induced by ovalbumin Source: NIH URL: [Link]
-
Title: NC3Rs guidelines | Research Involving Animals Source: University of Leicester URL: [Link]
-
Title: The 3Rs Source: NC3Rs URL: [Link]
-
Title: Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis Source: PMC - NIH URL: [Link]
-
Title: Kirenol Ameliorated Ovalbumin-Induced Allergic Rhinitis in Mice via Suppression of Oxidative Stress and Inflammatory Source: Pharmacognosy Magazine URL: [Link]
-
Title: ARRIVE guidelines Source: NC3Rs URL: [Link]
-
Title: Protective effect of Ellipticine in ovalbumin (OVA)-induced murine model of allergic rhinitis via dual inhibition of COX-2 and NF-κB in Source: Brill URL: [Link]
-
Title: Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice Source: PMC - PubMed Central URL: [Link]
-
Title: Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation Source: PMC - NIH URL: [Link]
-
Title: Animal Models for Immunologic and Nonimmunologic Contact Urticaria Source: Taylor & Francis eBooks URL: [Link]
-
Title: Different perception levels of histamine-induced itch sensation in young adult mice Source: ScienceDirect URL: [Link]
-
Title: Beyond the itch: the complex interplay of immune, neurological, and psychological factors in chronic urticaria Source: PubMed Central URL: [Link]
-
Title: FDA Requirements for Preclinical Studies Source: Karger URL: [Link]
-
Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices Source: NAMSA URL: [Link]
-
Title: Allergic rhinitis and asthma animal model. BALB/C mice were sensitized... Source: ResearchGate URL: [Link]
-
Title: Antipruritic effect of curcumin on histamine-induced itching in mice Source: KoreaMed Synapse URL: [Link]
-
Title: Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study Source: NIH URL: [Link]
-
Title: Preclinical Regulatory Requirements Source: Social Science Research Institute URL: [Link]
-
Title: Animal Use Alternatives (3Rs) Source: National Agricultural Library - USDA URL: [Link]
-
Title: Histamine Is Responsible for the Neuropathic Itch Induced by the Pseudorabies Virus Variant in a Mouse Model Source: PubMed Central URL: [Link]
-
Title: Mouse models of acute, chemical itch and pain in humans Source: PMC - PubMed Central URL: [Link]
-
Title: A Mouse Model of Immunological Contact Urticaria by Anti dinitrophenol IgE Combined with 2, 4 Dinitrofluorobenzene Source: 皮肤性病诊疗学杂志 URL: [Link]
-
Title: In vivo pathophysiological network of chronic spontaneous urticaria... Source: ResearchGate URL: [Link]
-
Title: Step 2: Preclinical Research Source: FDA URL: [Link]
-
Title: Physical urticaria/angioedema: an experimental model of mast cell activation in humans Source: The Journal of Allergy and Clinical Immunology URL: [Link]
-
Title: Metabolism of this compound Source: PubMed URL: [Link]
-
Title: Bioavailability assessment of a this compound taste-masked pediatric formulation in a juvenile porcine model Source: PubMed URL: [Link]
-
Title: Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis Source: PubMed URL: [Link]
-
Title: Antihistamine Source: Wikipedia URL: [Link]
-
Title: Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes Source: PubMed URL: [Link]
-
Title: Chemicals in Medicines|ISC Chemistry Project|Biswajit Das Source: The Science Time URL: [Link]
-
Title: this compound | Ligand page Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]
-
Title: New findings in pharmacological effects induced by antihistamines: from PET studies to knock-out mice Source: PubMed URL: [Link]
Sources
- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Bromfeniramina | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal Use Alternatives (3Rs) | National Agricultural Library [nal.usda.gov]
- 8. fda.gov [fda.gov]
- 9. phcog.com [phcog.com]
- 10. brill.com [brill.com]
- 11. Anti-allergic effects of Asarum heterotropoides on an ovalbumin-induced allergic rhinitis murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain-Specific Differences in House Dust Mite (Dermatophagoides farinae)-Induced Mouse Models of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. Involvement of histamine H4 and H1 receptors in scratching induced by histamine receptor agonists in BalbC mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. KoreaMed Synapse [synapse.koreamed.org]
- 18. Mouse models of acute, chemical itch and pain in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histamine Is Responsible for the Neuropathic Itch Induced by the Pseudorabies Virus Variant in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmatimes.com [pharmatimes.com]
- 21. NC3Rs guidelines | Research Involving Animals – Division of Biomedical Services | University of Leicester [le.ac.uk]
- 22. ARRIVE guidelines | NC3Rs [nc3rs.org.uk]
Application Notes & Protocols: Development of Brompheniramine Pediatric Formulations
Introduction: The Imperative for Pediatric-Specific Brompheniramine Formulations
This compound is a first-generation alkylamine antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and the common cold.[1] While its efficacy is well-established, the development of formulations suitable for children presents unique challenges. Pediatric patients are not "small adults"; their physiological and developmental differences necessitate age-appropriate dosage forms to ensure safety, efficacy, and compliance.[2][3]
Historically, the lack of suitable pediatric medicines has led to the off-label use of adult formulations, often involving manipulation (e.g., crushing tablets) that introduces risks of dose inaccuracy and instability.[2][3] The primary objectives in developing a pediatric this compound formulation are to provide flexible and accurate dosing, ensure patient acceptability (palatability), and maintain the stability and bioavailability of the active pharmaceutical ingredient (API).[4][5] This guide outlines a systematic, science- and risk-based approach to the development of a pediatric oral liquid formulation of this compound, grounded in the principles of Quality by Design (QbD).
Guiding Principles: The Regulatory and Scientific Framework
The development of any pediatric drug product is governed by a stringent regulatory framework. Key guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) provide the foundation for a systematic approach.
-
ICH Q8 (R2) Pharmaceutical Development: This guideline is central to our approach, emphasizing a deep understanding of the product and manufacturing process.[6][7][8][9] It encourages the use of QbD to ensure quality is built into the product from the outset. The core elements include defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs).[8]
-
FDA Guidance on Pediatric Drug Development: The FDA provides specific guidance related to the Pediatric Research Equity Act (PREA) and the Best Pharmaceuticals for Children Act (BPCA), which outline the scientific and regulatory considerations for developing drugs for pediatric populations.[10][11][12][13] These documents stress the importance of age-appropriate formulations and the ethical considerations of pediatric clinical trials.[14]
The following diagram illustrates the overarching QbD workflow that will guide our development process.
Caption: Multi-component strategy for taste-masking bitter APIs.
In some cases, more advanced techniques like complexation with ion-exchange resins or cyclodextrins may be necessary, though this adds complexity to the formulation. [15][16]For this compound, a well-optimized system of sweeteners and flavors is often sufficient.
Protocol: Preparation of a this compound Pediatric Oral Solution (1 mg/5 mL)
This protocol describes the laboratory-scale preparation of a 1-liter batch.
Table 4: Example Formulation Composition
| Component | Function | Quantity per Liter |
| This compound Maleate | API | 0.20 g |
| Citric Acid, Anhydrous | Buffering Agent | 1.5 g |
| Sodium Citrate, Dihydrate | Buffering Agent | 0.5 g |
| Sodium Benzoate | Preservative | 1.0 g |
| Sorbitol Solution (70%) | Sweetener / Vehicle | 400.0 g |
| Sucralose | Sweetener (High-Intensity) | 0.5 g |
| Cherry Flavor | Flavoring Agent | 2.0 mL |
| Purified Water, USP | Vehicle / Solvent | q.s. to 1000 mL |
Experimental Workflow:
Caption: Step-by-step workflow for preparing the oral solution.
Detailed Steps:
-
Preparation of Main Vessel: Add approximately 300 mL of Purified Water to a suitable glass beaker equipped with a magnetic stirrer.
-
Buffer and Preservative Dissolution: While stirring, add the citric acid, sodium citrate, and sodium benzoate. Mix until all solids are completely dissolved.
-
API Incorporation: Slowly add the this compound maleate to the vortex of the stirring solution. Continue mixing until the API is fully dissolved. A clear solution should be observed.
-
Addition of Viscosity/Sweetening Agents: Add the Sorbitol Solution and continue to mix.
-
Addition of Flavor and High-Intensity Sweetener: Add the sucralose and the cherry flavor. Mix until the solution is homogeneous.
-
Final Volume Adjustment: Carefully transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with small portions of Purified Water and add the rinsings to the flask. Add Purified Water to bring the final volume to 1000 mL.
-
Final Mixing and Quality Control: Stopper the flask and invert multiple times to ensure homogeneity. Measure the final pH of the solution to confirm it is within the target range (4.0 - 5.5). If necessary, adjust with dilute citric acid or sodium citrate solution.
Analytical Methods for Characterization
To ensure the formulation meets the CQAs, a suite of validated analytical methods is required.
-
Assay and Impurity Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard. The method must be able to separate this compound from its potential degradants and formulation excipients.
-
pH Measurement: A calibrated pH meter as per standard pharmacopeial methods.
-
Viscosity: Measured using a rotational viscometer at a controlled temperature (e.g., 25°C).
-
Preservative Content: An HPLC method is typically used to quantify the concentration of the preservative (e.g., sodium benzoate) to ensure it is within effective and safe limits.
-
Microbial Enumeration and Preservative Effectiveness Testing (PET): Performed according to USP <61>/<62> and <51>, respectively, to ensure microbial control throughout the product's shelf-life.
Stability Studies Protocol
Stability testing provides evidence on how the quality of the drug product varies over time under the influence of environmental factors. [17]The protocol must be designed according to ICH Q1A(R2) guidelines.
Protocol for Stability Assessment:
-
Batch Selection: Place at least three primary batches of the final formulation, packaged in the proposed container closure system (e.g., amber PET bottles with child-resistant caps), on stability. [17][18]2. Storage Conditions: Store batches under the conditions specified by ICH guidelines.
Table 5: ICH Stability Study Conditions for a Product Intended for Room Temperature Storage
| Study | Storage Condition | Minimum Duration | Testing Frequency (Months) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 24 Months | 0, 3, 6, 9, 12, 18, 24 |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 12 Months | 0, 6, 12 (Triggered by failure at accelerated) |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 Months | 0, 3, 6 |
-
Testing Parameters: At each time point, samples should be tested for all identified CQAs, including:
-
Appearance (color, clarity, precipitation)
-
pH
-
Assay of this compound
-
Degradation Products/Impurities
-
Preservative Content
-
Microbial testing (typically at beginning and end of study)
-
-
Photostability: Conduct photostability studies on at least one batch as per ICH Q1B guidelines to assess the impact of light exposure. [18]5. Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred. [17]This evaluation will be used to establish the product's shelf-life and recommended storage conditions.
Conclusion
The development of a pediatric this compound formulation is a meticulous process that prioritizes patient safety, compliance, and therapeutic efficacy. By employing a systematic, QbD-based approach, formulators can navigate the challenges of dose flexibility, stability, and palatability. This guide provides a foundational framework, from initial API characterization to final stability testing, for creating a high-quality oral liquid product. The key to success lies in a deep understanding of the pediatric population's needs, the API's properties, and the regulatory landscape, ensuring that the final formulation is both safe and effective for its intended users.
References
- Pediatric Drug Development: Regulatory Considerations — Complying With the Pediatric Research Equity Act and Qualifying for Pediatric Exclusivity Under the Best Pharmaceuticals for Children Act | FDA. (2023). U.S.
- Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025). Cognidox.
- This compound and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. Ovid.
- FDA Clarifies Approach to Pediatric Drug Development. (2023).
- ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. IntuitionLabs.
- ICH Q8 R2: How to Apply Quality by Design and Win Regul
- Excipients in the Paediatric Population: A Review. (2022). PMC - PubMed Central - NIH.
- This compound and Chlorpheniramine Pharmacokinetics Following Single-Dose Oral Administration in Children Aged 2 to 17 Years. (2011). PubMed.
- ICH Guideline Q8 Pharmaceutical Development. Slideshare.
- Taste Masking of Bitter Drugs for Paedi
- ICH Q8 (R2) Pharmaceutical development - Scientific guideline. (2009). European Medicines Agency (EMA).
- This compound and Chlorpheniramine Pharmacokinetics Following Single‐Dose Oral Administration in Children Aged 2 to 17 Years. Scite.ai.
- USA FDA releases of 2 draft guidances on Pedi
- This compound | C16H19BrN2 | CID 6834. PubChem.
- The clinical pharmacology of this compound in children. (1999). PubMed.
- Taste Masking Techniques for Bitter drugs. A Review. (2024). IJNRD.
- FDA Guidance on Pediatric Drug Development. (2023). Precision for Medicine.
- Pediatric Drug Development Under the Pediatric Research Equity Act and the Best Pharmaceuticals for Children Act: Scientific Considerations. (2023). U.S.
- Taste Masking Agents in Pharmaceuticals. Vici Health Sciences.
- Taste-masking strategies and techniques for drug development. Quotient Sciences.
- How to identify and manage 'problem' excipients in medicines for children. (2017). The Pharmaceutical Journal.
- Advances in Taste-Masking Strategies for Pediatric Brain-Related Disease Treatments: Focus on Polymeric Coatings in Orally Disintegrating Tablets. International Journal of Scientific Research & Technology.
- The clinical pharmacology of this compound in children. Ovid.
- Excipients in children's medicines. Medicines for Children.
- Bioavailability assessment of a this compound taste-masked pediatric formulation in a juvenile porcine model. (2024).
- Pharmaceutical Excipients in The Paediatric Formul
- (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067. PubChem.
- Excipients in children's medicines: scientific and regulatory paradigms. (2014). European Pharmaceutical Review.
- Bioavailability assessment of a this compound taste-masked pediatric formulation in a juvenile porcine model. (2024). PubMed.
- This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- This compound | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY.
- This compound. Wikipedia.
- Formulation approaches to pediatric oral drug delivery: benefits and limitations of current pl
- Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narr
- Formulation Challenges and Strategies to Develop Pedi
- Guidelines for Compounding Oral Medications for Pediatric P
- Annex 5.
- Q1A(R2) Guideline. ICH.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- This compound Maleate | Active Pharmaceutical Ingredients. Bayview Pharmacy.
- Stability of Oral Liquid Dosage Forms in Pediatric Cardiology: A Prerequisite for Patient’s Safety—A Narr
- Q1 Stability Testing of Drug Substances and Drug Products. (2025). U.S.
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation approaches to pediatric oral drug delivery: benefits and limitations of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cognidox.com [cognidox.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. scilife.io [scilife.io]
- 9. ICH Q8 (R2) Pharmaceutical development - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Pediatric Drug Development: Regulatory Considerations — Complying With the Pediatric Research Equity Act and Qualifying for Pediatric Exclusivity Under the Best Pharmaceuticals for Children Act | FDA [fda.gov]
- 11. fdalawblog.com [fdalawblog.com]
- 12. USA FDA releases of 2 draft guidances on Pediatric Drug Development ( Catapult’s regulatory round-up May) – ELSIBI [elsibi.hypotheses.org]
- 13. fda.gov [fda.gov]
- 14. precisionformedicine.com [precisionformedicine.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. ijnrd.org [ijnrd.org]
- 17. database.ich.org [database.ich.org]
- 18. snscourseware.org [snscourseware.org]
Application Note: High-Recovery Solid-Phase Extraction (SPE) of Brompheniramine from Human Urine
Abstract
This application note presents a robust and reliable method for the solid-phase extraction (SPE) of brompheniramine from human urine. This compound, a first-generation antihistamine, is widely used for the symptomatic relief of allergic conditions.[1][2] Its determination in biological matrices like urine is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. This protocol details a mixed-mode cation exchange SPE procedure designed to achieve high recovery and clean extracts, suitable for subsequent analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is an alkylamine derivative that acts as a histamine H1 receptor antagonist.[3][4] As a basic drug, its efficient extraction from a complex biological matrix like urine requires a tailored sample preparation strategy.[5] Solid-phase extraction has emerged as a superior technique to traditional liquid-liquid extraction due to its numerous advantages, including higher selectivity, reduced solvent consumption, and potential for automation.[6][7]
This note focuses on a mixed-mode SPE approach, which leverages both hydrophobic (reversed-phase) and ion-exchange interactions to effectively isolate this compound from endogenous urine components.[8][9][10] The causality behind this choice lies in the physicochemical properties of this compound, which possesses both a nonpolar aromatic ring system and a basic tertiary amine group, making it amenable to a dual-retention mechanism.[1][11]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing an effective SPE method.
| Property | Value | Source |
| Molecular Formula | C16H19BrN2 | [1] |
| Molecular Weight | 319.24 g/mol | [1] |
| pKa (basic) | 9.2 | Not explicitly found in search results |
| logP | 3.4 | [1] |
The basic nature of this compound (due to the tertiary amine) allows for strong retention on a cation exchange sorbent at a pH below its pKa. The relatively high logP value indicates sufficient hydrophobicity for retention on a reversed-phase sorbent.
SPE Method Development and Protocol
The following protocol has been optimized for the extraction of this compound from a 2 mL urine sample using a mixed-mode cation exchange SPE cartridge.
Materials and Reagents
-
SPE Cartridge: Mixed-mode strong cation exchange (e.g., Agilent Bond Elut Certify, Waters Oasis MCX)[5][12]
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
Formic Acid (HCOOH)
-
Ammonium Hydroxide (NH4OH)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Urine Samples
Experimental Protocol
A detailed, step-by-step methodology is provided below. This protocol is designed to be a self-validating system, with each step contributing to the overall purity and recovery of the analyte.
1. Sample Pre-treatment:
- Thaw frozen urine samples at room temperature.
- Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.
- To 2 mL of the urine supernatant, add 2 mL of 0.1 M phosphate buffer (pH 6.0). This step ensures a consistent pH for optimal loading onto the SPE cartridge.
2. SPE Cartridge Conditioning:
- Pass 3 mL of methanol through the cartridge.
- Pass 3 mL of deionized water through the cartridge.
- Pass 3 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent bed to go dry before sample loading.
3. Sample Loading:
- Load the pre-treated urine sample (4 mL total volume) onto the conditioned cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
4. Washing:
- Wash 1: Pass 3 mL of deionized water through the cartridge to remove hydrophilic interferences.
- Wash 2: Pass 3 mL of 0.1 M acetic acid to remove weakly bound acidic and neutral compounds.
- Wash 3: Pass 3 mL of methanol through the cartridge to remove hydrophobic, non-basic interferences.
5. Elution:
- Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual wash solvents.
- Elute the this compound with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The basic nature of this elution solvent neutralizes the charge on the this compound, disrupting the cation exchange interaction and allowing for its release from the sorbent.
6. Post-Elution Processing:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
Diagram of the SPE Workflow
The following diagram illustrates the key steps of the solid-phase extraction protocol for this compound.
Caption: Workflow for the solid-phase extraction of this compound from urine.
Mechanism of Extraction
The success of this mixed-mode SPE protocol is based on the dual retention of this compound by the sorbent.
Caption: Dual retention mechanism of this compound on a mixed-mode SPE sorbent.
During the loading phase at pH 6.0, the tertiary amine group of this compound is protonated, carrying a positive charge. This allows for a strong ionic interaction with the negatively charged sulfonic acid groups of the cation exchange sorbent. Simultaneously, the nonpolar aromatic rings of the this compound molecule interact with the hydrophobic C18 chains of the sorbent via van der Waals forces. This dual retention mechanism provides high selectivity for this compound over many endogenous urine components.
The wash steps are designed to sequentially remove interferences. The water wash removes polar, water-soluble compounds. The acidic wash helps to remove other basic compounds that are more weakly bound than this compound. The methanol wash removes non-polar, non-basic interferences. Finally, the elution with ammoniated methanol disrupts both retention mechanisms. The high pH deprotonates the this compound, breaking the ionic bond, while the high organic content disrupts the hydrophobic interaction, leading to efficient elution.
Conclusion
The described mixed-mode solid-phase extraction protocol provides an effective and reliable method for the isolation of this compound from human urine. By leveraging both hydrophobic and cation exchange interactions, this method achieves high recovery and clean extracts, making it an ideal sample preparation technique for sensitive and specific downstream analytical methods like LC-MS/MS. The principles and steps outlined in this application note can be adapted for the extraction of other basic drugs from complex biological matrices.
References
- A Generic Approach to the Extraction of Multi-functional Drugs using Mixed-mode SPE with LC-MS/MS Analysis.
- Optimization of solid-phase extraction for the liquid chromatography-tandem mass spectrometry analysis of basic drugs in equine urine. ResearchGate.
- Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent.
- Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin. Agilent.
-
Solid Phase Extraction (SPE) For Forensic Testing. YouTube. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
HPLC Methods for analysis of this compound. HELIX Chromatography. Available at: [Link]
-
Analysis of chlorpheniramine in human urine samples using dispersive liquid-liquid microextraction combined with high-performance liquid chromatography. SciELO. Available at: [Link]
-
(+-)-Brompheniramine maleate. PubChem. Available at: [Link]
-
Determination of this compound in blood and urine by gas-liquid chromatography. Analytical Chemistry. Available at: [Link]
-
Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. Available at: [Link]
-
This compound. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]
-
SPEC disc solid-phase extraction for rapid broad-spectrum drug screening in urine. Journal of Analytical Toxicology. Available at: [Link]
-
Homemade Pipette Tip Solid-Phase Extraction for the Simultaneous Determination of 40 Drugs of Abuse in Urine by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
A PROCESS FOR THE PREPARATION OF OPTICALLY PURE D(+) this compound AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. Worldwidejournals.com. Available at: [Link]
-
This compound. Wikipedia. Available at: [Link]
-
Semiautomated method for the analysis of formulations of chlorpheniramine maleate and this compound maleate. PubMed. Available at: [Link]
Sources
- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. (+-)-Brompheniramine maleate | C20H23BrN2O4 | CID 5281067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. agilent.com [agilent.com]
- 10. youtube.com [youtube.com]
- 11. helixchrom.com [helixchrom.com]
- 12. agilent.com [agilent.com]
A Robust GC-MS Method for the Detection and Quantification of Brompheniramine in Biological Matrices
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive and validated method for the sensitive and selective determination of brompheniramine in biological matrices, specifically human plasma, using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a first-generation alkylamine antihistamine, is widely used for symptomatic relief of allergic conditions.[1] Its accurate quantification is critical for pharmacokinetic studies, clinical monitoring, and forensic toxicology. The methodology detailed herein employs a straightforward liquid-liquid extraction (LLE) protocol for sample clean-up, followed by analysis on a standard GC-MS system. The protocol is designed to be robust and reproducible, providing the necessary framework for researchers to implement this assay with confidence. We will delve into the causality behind procedural choices, from sample preparation to instrument parameters, and provide guidelines for method validation to ensure data integrity.
Introduction: The Analytical Imperative for this compound
This compound (IUPAC name: 3-(4-bromophenyl)-N,N-dimethyl-3-(pyridin-2-yl)propan-1-amine) is a histamine H1 receptor antagonist that effectively alleviates symptoms of allergic rhinitis and conjunctivitis.[1] Given its widespread availability and potential for sedative side effects, especially when combined with other central nervous system depressants, a reliable analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a "gold standard" technique for this purpose, offering a powerful combination of high-resolution chromatographic separation and definitive mass-based identification.[2] This dual capability ensures high specificity, minimizing the risk of interference from endogenous matrix components or other xenobiotics, which is a critical requirement in both clinical and forensic settings.[3]
The method described here is optimized for simplicity and efficiency, avoiding the need for chemical derivatization, a step often required for less volatile or thermally labile compounds.[4] this compound's inherent volatility and stability make it amenable to direct GC-MS analysis, streamlining the workflow.[5]
Principle of the Method
The analytical workflow is a multi-stage process designed to isolate this compound from a complex biological matrix and present it in a purified form for accurate instrumental analysis.
-
Sample Preparation (Liquid-Liquid Extraction): The core challenge is to efficiently extract the target analyte from plasma, which is rich in proteins, lipids, and salts. As a basic compound, this compound's solubility is pH-dependent. The protocol leverages this by alkalinizing the plasma sample, which neutralizes the charge on the this compound molecule, rendering it more soluble in a non-polar organic solvent. A water-immiscible organic solvent is then used to extract the analyte, leaving behind the majority of interfering matrix components in the aqueous phase.[6]
-
Gas Chromatography (GC): The purified extract is injected into the GC. In the heated injector port, the sample is vaporized and introduced into a long, thin capillary column by an inert carrier gas (helium). The column's inner surface is coated with a stationary phase, typically a non-polar material like 5% phenyl-methylpolysiloxane. Separation occurs based on the analyte's boiling point and its affinity for the stationary phase. This compound, being relatively non-polar, interacts moderately with the column, allowing it to be separated from more or less retained compounds, each eluting at a characteristic retention time.
-
Mass Spectrometry (MS): As this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, high-energy electrons (typically at 70 eV) bombard the molecule, causing it to ionize and fragment in a reproducible pattern. This process, known as Electron Ionization (EI), creates a unique mass spectrum that serves as a molecular fingerprint. The mass analyzer then separates these fragments based on their mass-to-charge ratio (m/z), and the detector records their relative abundance. The combination of retention time from the GC and the mass spectrum from the MS provides an extremely high degree of certainty in identification.[2]
Below is a diagram illustrating the logical flow of the entire analytical process.
Caption: Overall workflow for the GC-MS analysis of this compound.
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
This compound maleate reference standard (≥98% purity)
-
Diphenhydramine-d5 or suitable internal standard (IS)
-
Methanol, HPLC grade
-
Ethyl Acetate, HPLC grade
-
n-Hexane, HPLC grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Deionized water (≥18 MΩ·cm)
-
Human plasma, drug-free
-
1.5 mL GC autosampler vials with inserts
-
15 mL polypropylene centrifuge tubes
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.
-
Analytical Column: A non-polar capillary column such as an Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is recommended.[7]
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QCs
Causality: Preparing standards in a solvent like methanol ensures stability and allows for accurate serial dilutions. Spiking these standards into a blank biological matrix (drug-free plasma) is crucial to create calibrators and QCs that mimic the behavior of real samples, accounting for matrix effects during extraction.
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound maleate and the internal standard in separate 10 mL volumetric flasks using methanol.
-
Working Standard Solution (10 µg/mL): Dilute the this compound primary stock solution 1:100 with methanol to create a working solution.
-
Internal Standard Working Solution (1 µg/mL): Dilute the IS primary stock solution appropriately with methanol.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, medium, high) by spiking appropriate volumes of the working standard solution into drug-free human plasma. A typical calibration range might be 5-1000 ng/mL.[8]
Protocol 2: Sample Extraction from Human Plasma (LLE)
This protocol details the extraction of a 1 mL plasma sample. The volumes can be scaled as needed.
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow.
Protocol 3: GC-MS Instrumental Parameters
The following table provides a validated starting point for instrumental conditions. Optimization may be required depending on the specific instrumentation used.
| Parameter | Setting | Rationale |
| GC System | ||
| Injector Type | Split/Splitless | |
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis.[9] |
| Injection Volume | 1 µL | Standard volume to avoid overloading. |
| Injector Temp. | 280 °C | Ensures rapid and complete vaporization of this compound. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Oven Program | ||
| Initial Temp. | 100 °C, hold for 1 min | Allows for solvent focusing. |
| Ramp Rate | 15 °C/min to 280 °C | Provides good separation from other components. |
| Final Temp. | 280 °C, hold for 5 min | Ensures elution of all analytes and cleans the column. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Prevents analyte condensation between GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for stable EI ionization. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for GC-amenable compounds. |
| Ionization Energy | 70 eV | Produces reproducible, library-searchable fragmentation patterns. |
| Data Acquisition | ||
| Mode | Full Scan & SIM | Full Scan for identification; SIM for quantification. |
| Scan Range (m/z) | 40 - 400 amu | Covers the expected fragment range for this compound. |
| SIM Ions (m/z) | 247 (Quantifier), 58, 72, 249 (Qualifiers) | Selected based on the mass spectrum for high specificity and sensitivity.[1][5] |
Data Interpretation and Quantitative Summary
Analyte Identification
A compound is positively identified as this compound if it meets two criteria:
-
The retention time of the peak in the sample matches that of a known calibration standard (typically within ±2%).
-
The mass spectrum of the sample peak matches the reference spectrum. In SIM mode, the relative abundance ratios of the qualifier ions to the quantifier ion must match those of the standards (typically within ±20%).
Mass Spectral Data
The EI mass spectrum of this compound is characterized by several key fragments. The presence of a bromine atom results in a distinctive isotopic pattern for bromine-containing fragments (79Br and 81Br are in an approximate 1:1 ratio), such as the prominent ions at m/z 247 and 249.[5]
| m/z Ion | Proposed Fragment Structure/Identity | Role in Analysis |
| 58 | [CH2=N(CH3)2]+ | Common fragment for compounds with a dimethylaminoethyl side chain. Qualifier. |
| 72 | [CH2CH2N(CH3)2]+ | Side chain fragment. Qualifier. |
| 167 | [C5H4NCH-C6H5]+ | Fragment from cleavage of the side chain. Qualifier. |
| 247 | [M - N(CH3)2CH2]+ (79Br) | Base peak or major fragment. Quantifier Ion. |
| 249 | [M - N(CH3)2CH2]+ (81Br) | Isotopic partner to m/z 247. Qualifier. |
Data sourced from NIST Mass Spectrometry Data Center and Restek.[1][5][10]
Method Validation: Ensuring Trustworthiness
To ensure the reliability of results, the method must be validated according to established guidelines (e.g., ICH, FDA).[2][11] This process demonstrates that the analytical procedure is suitable for its intended purpose.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interfering peaks at the retention time of the analyte and IS in blank matrix. | To ensure the signal is solely from the analyte of interest. |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.990 over the specified range (e.g., 5-1000 ng/mL).[8][12] | To demonstrate a proportional response to concentration. |
| Accuracy | Mean recovery of QCs within ±15% of the nominal value (±20% at LLOQ).[12] | To measure the closeness of the results to the true value. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% for QC replicates (≤ 20% at LLOQ).[12] | To measure the repeatability and reproducibility of the method. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. (e.g., ~1.5 ng/mL).[8][12] | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10, with acceptable accuracy and precision. (e.g., ~5.0 ng/mL).[8][12] | The lowest concentration that can be accurately quantified. |
| Extraction Recovery | Consistent and reproducible recovery across the concentration range (e.g., >70%).[8] | To measure the efficiency of the extraction process. |
| Stability | Analyte stability in matrix under various storage and handling conditions (e.g., freeze-thaw, short-term). | To ensure sample integrity from collection to analysis. |
Conclusion
The GC-MS method detailed in this application note provides a selective, sensitive, and robust protocol for the determination of this compound in human plasma. The use of a simple liquid-liquid extraction technique and standard GC-MS parameters makes this method readily adaptable for most analytical laboratories. By following the outlined procedures for analysis and implementing a thorough validation plan, researchers, scientists, and drug development professionals can achieve reliable and accurate quantification of this compound for a variety of applications.
References
-
Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: this compound: CAS # 86-22-6 Compound Information and Applications for GC and LC Analysis Source: Restek URL: [Link]
-
Title: this compound Source: NIST Chemistry WebBook URL: [Link]
-
Title: Diphenhydramine - Detection in body fluids Source: Wikipedia URL: [Link]
-
Title: Sample Preparation Guidelines for GC-MS Source: University of California, Riverside - Mass Spectrometry Facility URL: [Link]
-
Title: this compound Mass Spectrum Source: NIST Chemistry WebBook URL: [Link]
-
Title: UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and this compound maleate in plasma: Application to a pharmacokinetic study Source: Journal of Pharmaceutical and Biomedical Analysis via ScienceDirect URL: [Link]
-
Title: Validation of Gas Chromatography (GC) Method for Residual Solvent in this compound Maleate (API) Source: ResearchGate URL: [Link]
-
Title: VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN this compound MALEATE (API) Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: Sample preparation GC-MS Source: SCION Instruments URL: [Link]
-
Title: Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source: Journal of Food and Drug Analysis URL: [Link]
-
Title: A Review on GC-MS and Method Development and Validation Source: Impact Factor URL: [Link]
-
Title: A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry Source: PubMed, National Center for Biotechnology Information URL: [Link]
-
Title: Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology Source: RSC Publishing URL: [Link]
-
Title: Derivatization Methods in GC and GC/MS Source: Semantic Scholar URL: [Link]
Sources
- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 4. jfda-online.com [jfda-online.com]
- 5. ez.restek.com [ez.restek.com]
- 6. scioninstruments.com [scioninstruments.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A fully validated method for the simultaneous determination of 11 antihistamines in breast milk by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. This compound [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: A Protocol for the Stability-Indicating Analysis of Brompheniramine in Pharmaceutical Formulations
Abstract
This comprehensive guide details a robust protocol for conducting stability testing of brompheniramine in pharmaceutical formulations. Grounded in the principles of the International Council for Harmonisation (ICH), this document provides a step-by-step methodology for developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method. It covers the essential phases of forced degradation, formal stability study design, and data interpretation to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life. This protocol is intended for researchers, analytical scientists, and drug development professionals.
Introduction
This compound is a first-generation antihistamine of the alkylamine class, widely used for the symptomatic relief of the common cold and allergic rhinitis.[1][2] As a potent histamine H1 receptor antagonist, it effectively mitigates symptoms like sneezing, runny nose, and watery eyes.[3][4] The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[5][6] This process is critical for establishing a shelf life for the drug product and recommending appropriate storage conditions.[5][7]
Regulatory bodies worldwide, guided by the ICH, mandate rigorous stability testing to ensure that a pharmaceutical product remains within its specifications from the time of its manufacture to its expiry. This protocol is designed in accordance with core ICH guidelines, including Q1A(R2) for overall stability testing[5][8], Q1B for photostability[9][10], and Q2(R1) for the validation of analytical procedures.[11][12]
Principle and Scope
The cornerstone of any stability program is a validated stability-indicating analytical method (SIAM) . A SIAM is defined by its ability to accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, formulation excipients, and other impurities. This protocol focuses on a reversed-phase HPLC (RP-HPLC) method with UV detection, which is a widely accepted technique for this purpose.
Scope: This application note applies to the stability testing of this compound in common oral dosage forms (e.g., tablets, syrups, oral solutions). The principles described herein can be adapted for other formulations with appropriate scientific justification.
The Stability Testing Workflow
A comprehensive stability program is a multi-stage process that logically connects analytical method development with long-term product assessment. The workflow ensures that the analytical tools are fit-for-purpose before initiating costly and time-consuming formal stability studies.
Caption: Overall workflow for this compound stability testing.
Phase 1: Stability-Indicating Method (SIAM) Development & Validation
Recommended HPLC-UV Chromatographic Conditions
The following conditions serve as a starting point and should be optimized to achieve adequate separation of this compound from all potential degradants and excipients.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and resolution for alkylamine antihistamines. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 25mM KH₂PO₄) with Triethylamine (e.g., 0.1%). pH adjusted to 3.0-4.0 with H₃PO₄. | The organic modifier (ACN) controls retention. The buffer maintains a consistent pH to ensure reproducible ionization of this compound. Triethylamine acts as a silanol-masking agent to improve peak shape for basic compounds.[13] |
| Elution Mode | Isocratic or Gradient | Start with isocratic. A gradient may be necessary if degradants have widely varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Detection | UV at ~225 nm | A wavelength where this compound and potential chromophoric degradants exhibit significant absorbance.[14] |
| Column Temp. | 30 °C | Provides stable retention times and improves method robustness. |
| Injection Vol. | 10 µL | Should be optimized based on sample concentration and detector sensitivity. |
Forced Degradation (Stress) Studies
Forced degradation studies are the cornerstone of developing a stability-indicating method.[15] Their purpose is twofold: to identify likely degradation pathways and to generate degradants to prove the analytical method's specificity.[16] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary, irrelevant degradants.[15][17]
Caption: Experimental workflow for forced degradation studies.
Protocol for Forced Degradation:
-
Prepare Solutions: Prepare stock solutions of the this compound drug substance, the drug product, and a placebo (formulation without the API) in a suitable solvent.
-
Acid Hydrolysis: Mix the sample solution with 0.1 N HCl. Incubate at 60°C. Withdraw aliquots at set time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix the sample solution with 0.1 N NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix the sample solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at set time points and dilute for analysis.
-
Thermal Degradation: Store the solid drug substance and drug product in a calibrated oven at 80°C. For solutions, incubate at 60°C. Sample at appropriate intervals.
-
Photolytic Degradation: Expose the drug substance and product to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[9][18] A dark control sample must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.[19]
Method Validation
Once the method is optimized and proven to be specific through forced degradation, it must be fully validated according to ICH Q2(R1) guidelines.[11][20][21]
| Validation Parameter | Purpose & Methodology |
| Specificity | Confirms the method can assess the analyte unequivocally in the presence of other components. Analyze stressed samples, placebo, and individual impurities to ensure no co-elution with the main this compound peak. Use a Photo Diode Array (PDA) detector to check for peak purity. |
| Linearity | Demonstrates a proportional relationship between analyte concentration and detector response. Prepare at least five concentrations across the range (e.g., 50-150% of the target assay concentration). Plot response vs. concentration and determine the correlation coefficient (r² ≥ 0.999). |
| Accuracy | Measures the closeness of test results to the true value. Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery (typically 98.0-102.0%). |
| Precision | Assesses the degree of scatter between a series of measurements. Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% concentration or 9 determinations across the range. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. The Relative Standard Deviation (RSD) should typically be ≤2%.[21] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. This is confirmed by the linearity and accuracy data. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Important for quantifying degradation products. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, mobile phase composition ±2%). |
Phase 2: Formal Stability Study Protocol
Study Design and Storage Conditions
The formal stability study evaluates the drug product in its proposed final packaging over a long period. The design must comply with ICH Q1A(R2) guidelines.[5][6]
| Study Type | Storage Condition | Minimum Duration | Climatic Zones |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months (minimum for submission), continued to cover proposed shelf life | I and II |
| or 30°C ± 2°C / 65% RH ± 5% RH | 12 months (minimum for submission), continued to cover proposed shelf life | III and IVa | |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Required if a significant change occurs during accelerated testing |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Used to predict the long-term stability profile |
A "significant change" is defined as a 5% change in assay from its initial value, or failure to meet any other acceptance criteria.
Testing Schedule and Parameters
Samples should be pulled from the stability chambers at predefined intervals.
| Study Type | Testing Time Points (Months) |
| Long-term | 0, 3, 6, 9, 12, 18, 24, 36 |
| Accelerated | 0, 3, 6 |
| Intermediate | 0, 3, 6 |
At each time point, the following tests should be performed, as applicable to the dosage form:
-
Assay: Quantification of this compound content.
-
Purity/Degradation Products: Detection and quantification of any impurities or degradants using the validated SIAM.
-
Appearance: Visual inspection for changes in color, clarity (for liquids), or physical form.
-
pH (for liquids): Measurement of pH to detect any formulation changes.
-
Dissolution (for solid dosage forms): To ensure the drug release profile is maintained.
-
Microbial Limits: To ensure the product remains free from microbial contamination.
Data Analysis and Shelf-Life Determination
Data collected from the stability studies are used to establish a re-test period or shelf life. The analysis should evaluate trends in the assay of this compound and the formation of degradation products over time. Statistical analysis of the long-term data can be used to project the point at which the acceptance criteria may no longer be met. The data from accelerated studies provide supporting evidence and can be used in shelf-life projections, particularly when no significant change is observed.
Conclusion
This application note provides a comprehensive and structured protocol for the stability testing of this compound formulations, rooted in established regulatory guidelines. By meticulously following the phases of SIAM development, forced degradation, method validation, and formal stability studies, researchers and manufacturers can build a robust data package. This ensures the development of a safe and effective product with a scientifically justified shelf life, ultimately meeting global quality and regulatory standards.
References
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: this compound - Wikipedia Source: Wikipedia URL: [Link]
-
Title: ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products Source: IKEV URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) Source: SlideShare URL: [Link]
-
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: What is the mechanism of this compound Maleate? Source: Patsnap Synapse URL: [Link]
-
Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: (+-)-Brompheniramine maleate | C20H23BrN2O4 Source: PubChem URL: [Link]
-
Title: ICH Q1B Guideline Photostability Testing of New Drug Substances and Products Source: IKEV URL: [Link]
-
Title: Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans Source: PubMed URL: [Link]
-
Title: Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC Source: Core.ac.uk URL: [Link]
-
Title: Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold Source: American Chemical Society URL: [Link]
-
Title: Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Analytical Chemistry Source: ACS Publications URL: [Link]
-
Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]
-
Title: Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC Source: pharmacyjournal.in URL: [Link]
-
Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Summary of forced degradation studies Source: ResearchGate URL: [Link]
-
Title: HPLC chromatogram showing the separation of a mixture composed of pseudoephedrine HCl, this compound maleate and paracetamol Source: ResearchGate URL: [Link]
-
Title: HPLC Methods for analysis of this compound Source: HELIX Chromatography URL: [Link]
-
Title: DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND PSEUDOEPHEDRINE Source: CONICET URL: [Link]
-
Title: Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Phenylephrine HCL Source: J Pharm Sci Bioscientific Res. URL: [Link]
-
Title: Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms Source: ResearchGate URL: [Link]
Sources
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 5. database.ich.org [database.ich.org]
- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. ikev.org [ikev.org]
- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. jpsbr.org [jpsbr.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pharmacyjournal.in [pharmacyjournal.in]
- 18. youtube.com [youtube.com]
- 19. ikev.org [ikev.org]
- 20. starodub.nl [starodub.nl]
- 21. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Brompheniramine HPLC Analysis
Welcome to the technical support center for brompheniramine HPLC analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the chromatographic analysis of this widely used antihistamine. Here, we synthesize technical accuracy with field-proven insights to provide robust and reliable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for this compound HPLC analysis?
A1: A good starting point for developing a reversed-phase HPLC method for this compound is to use a C18 column with a mobile phase consisting of a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.0) and acetonitrile.[1] Detection is commonly performed using a UV detector at a wavelength of approximately 260 nm.[1] Gradient elution may be necessary to separate this compound from other active ingredients or impurities in a formulation.[1]
Q2: Why am I seeing significant peak tailing with my this compound peak?
A2: Peak tailing for this compound, a basic compound, is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[2][3][4][5] At a typical mobile phase pH, this compound will be protonated and can interact with ionized silanols, leading to this issue.[3] To mitigate this, consider using a modern, well-end-capped, high-purity silica column or operating the mobile phase at a lower pH (e.g., 2.5-3.5) to suppress silanol ionization.[3][4]
Q3: My retention times for this compound are shifting between injections. What could be the cause?
A3: Retention time shifts can stem from several factors, including changes in mobile phase composition, inconsistent column temperature, or inadequate column equilibration.[6][7] Ensure your mobile phase is prepared consistently and is well-degassed.[6] Using a column oven to maintain a constant temperature is crucial for reproducibility.[7] Also, allow sufficient time for the column to equilibrate with the mobile phase, especially when using ion-pairing reagents.[7]
Q4: I'm observing a noisy or drifting baseline in my chromatogram. How can I fix this?
A4: Baseline noise and drift can be caused by a variety of issues such as air bubbles in the system, contaminated mobile phase, or an unstable detector lamp.[8][9][10][11][12] Ensure thorough degassing of the mobile phase and use high-purity solvents.[8][11] Regularly flushing the system and cleaning the detector cell can help remove contaminants.[9][11] If the problem persists, the detector lamp may need replacement.[9]
In-Depth Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing and Fronting)
Poor peak shape is a frequent challenge in the analysis of basic compounds like this compound.
Q: My this compound peak is tailing significantly. What are the detailed steps to resolve this?
A: Peak tailing for basic analytes is a classic problem in reversed-phase HPLC. Here’s a systematic approach to troubleshoot and resolve it:
-
Understand the Cause: The primary reason for tailing is the interaction between the protonated basic analyte and negatively charged silanol groups on the silica stationary phase.[2][3][4][5] This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailing peak.
-
Mobile Phase pH Adjustment:
-
Lower the pH: By operating at a low pH (e.g., 2.5-3.5), you can suppress the ionization of the silanol groups, minimizing the secondary interactions.[3][4] Use a buffer like phosphate or formate to maintain a stable pH.
-
Higher pH (with appropriate column): Alternatively, using a high pH (e.g., >8) can deprotonate the basic analyte, also reducing the unwanted interaction. However, this requires a pH-stable column, as traditional silica-based columns can dissolve at high pH.
-
-
Column Selection:
-
High-Purity, End-Capped Columns: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups.[3] Using such a column is highly recommended for analyzing basic compounds.
-
Mixed-Mode Columns: Consider using a mixed-mode column that combines reversed-phase and ion-exchange characteristics. These can offer unique selectivity and improved peak shape for basic compounds without the need for ion-pairing reagents.[2]
-
-
Mobile Phase Additives:
-
Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. A typical concentration is 10-25 mM.[13]
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare a series of mobile phases: Prepare identical mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0) using a phosphate buffer.
-
Equilibrate the column: For each mobile phase, equilibrate the column for at least 20-30 column volumes.
-
Inject the standard: Inject a standard solution of this compound and observe the peak shape.
-
Analyze the results: Compare the asymmetry factor of the this compound peak at each pH level. The asymmetry factor should be closest to 1.0 at the optimal pH.
Q: My this compound peak is fronting. What are the likely causes?
A: Peak fronting is less common than tailing for basic compounds but can occur due to:
-
Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a fronting peak.[3] Try diluting your sample and re-injecting.
-
Incompatible Sample Solvent: If your sample is dissolved in a solvent significantly stronger than your mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[3] Whenever possible, dissolve your sample in the mobile phase.
-
Column Degradation: A void or channel in the column packing can also lead to peak fronting. This can be checked by inspecting the column inlet or by performing a column efficiency test.
Issue 2: Unstable Baseline (Noise and Drift)
A stable baseline is critical for accurate quantification.
Q: I'm experiencing random, high-frequency baseline noise. How do I troubleshoot this?
A: Short-term, irregular baseline fluctuations are typically caused by:
-
Air Bubbles: Air bubbles in the pump or detector cell are a common culprit.[9][10][12]
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can contribute to noise.[8][11]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phase.[11] Filter the mobile phase before use.
-
-
Detector Lamp Issues: An aging or failing detector lamp can cause an unstable baseline.[9][10]
-
Solution: Check the lamp energy. If it's low, the lamp may need to be replaced.
-
-
Pump Malfunctions: Worn pump seals or faulty check valves can lead to pressure fluctuations and a noisy baseline.[8][14]
Q: My baseline is gradually drifting up or down. What's the cause?
A: A slow, steady change in the baseline is often due to:
-
Temperature Fluctuations: Changes in the ambient temperature can affect both the column and the detector, leading to drift.[12][14]
-
Solution: Use a column oven and ensure the HPLC system is in a temperature-controlled environment.[14]
-
-
Mobile Phase Inhomogeneity: In gradient elution, incomplete mixing of the mobile phase components can cause drift. Ensure proper mixing. For isocratic methods, slow evaporation of a volatile solvent from the mobile phase reservoir can change its composition over time.
-
Column Bleed: At elevated temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" from the column, causing an upwardly drifting baseline.
-
Contamination Buildup: Accumulation of strongly retained compounds from previous injections can slowly elute, appearing as a rising baseline.[11]
Troubleshooting Workflow for Baseline Issues
Caption: A logical workflow for diagnosing and resolving baseline issues.
Issue 3: Inconsistent Retention Times
Reproducible retention times are fundamental for reliable peak identification.
Q: Why are my this compound retention times decreasing with each injection?
A: A consistent decrease in retention time often points to a problem with the column or the mobile phase.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase at the start of the analytical run.[7] This is particularly true for methods that use ion-pairing reagents.
-
Solution: Increase the column equilibration time before the first injection.
-
-
Mobile Phase Composition Change: If the mobile phase contains a volatile organic solvent, its evaporation over time can lead to a stronger mobile phase and thus shorter retention times.
-
Solution: Keep the mobile phase reservoirs covered and prepare fresh mobile phase daily.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of retaining power.
Q: My retention times are fluctuating randomly. What should I check?
A: Random fluctuations in retention time are often indicative of instrumental problems.
-
Pump Issues: Inconsistent flow from the pump is a primary cause.[6] This could be due to air in the pump heads, faulty check valves, or worn pump seals.
-
Solution: Purge the pump to remove air. Clean or replace check valves and inspect pump seals for wear.
-
-
Leaks: A leak anywhere in the system can cause pressure fluctuations and, consequently, retention time variability.
-
Solution: Carefully inspect all fittings for any signs of leakage.
-
-
Inconsistent Mobile Phase Mixing: For gradient methods, problems with the proportioning valve can lead to inaccurate mobile phase composition and shifting retention times.
Data Presentation: Typical HPLC Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3-5 µm | Provides good retention and resolution for hydrophobic compounds like this compound. |
| Mobile Phase A | 10-25 mM Phosphate Buffer, pH 3.0 | The acidic pH suppresses silanol interactions, improving peak shape.[1] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase HPLC. |
| Gradient | 20-80% B over 15-20 minutes | Often necessary to elute this compound and separate it from other components in complex mixtures.[1] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[1] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[1] |
| Detection | UV at 260 nm | This compound has a strong UV absorbance at this wavelength.[1] |
| Injection Vol. | 10-20 µL | A typical injection volume to avoid column overload. |
Logical Relationship Diagram: Causes of Peak Tailing
Caption: The relationship between the primary causes of peak tailing.
References
- uHPLCs. (2025, August 29). How to Troubleshoot Baseline Noise in HPLC.
- Separation Science. Why Your HPLC Baseline Drifts—And How to Stop It.
- SCION Instruments. HPLC Troubleshooting Guide.
- Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline.
- HELIX Chromatography. HPLC Methods for analysis of this compound.
- Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues.
- Pataskar, S., et al. (2026, January 5). Development of an RP-HPLC–PDA method for this compound impurity profiling in a multi-ingredient cough syrup.
- Benchchem. Technical Support Center: Troubleshooting Poor Peak Shape in Bromodiphenhydramine HPLC Analysis.
- Jain, V. P., & Sharma, M. C. (2016). Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms.
- Sutan, C., et al. (2013, September 2).
- Jain, V. P., & Sharma, M. C. (2018, April 16). Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. Taylor & Francis Online.
- ResearchGate. (2025, August 5).
- Jain, V. P., & Sharma, M. C. (2016, January 1). Validated RP-HPLC method for determining the levels of bromhexine HCl, chlorpheniramine maleate, dextromethorphan HBr and guaiphenesin in their pharmaceutical dosage forms. Semantic Scholar.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- Aithor. (2024, December 23).
- Pharmaceutical Updates. (2022, July 13). HPLC Troubleshooting.
- Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare.com.
- ResearchGate. HPLC chromatogram showing the separation of a mixture composed of pseudoephedrine HCl (t R = 1.521), this compound maleate (t R = 2.164) and paracetamol (t R = 3.414)
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5).
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Sivagami, B., et al. (2018, July 6). RP-HPLC Method Development and Validation for the Simultaneous Estimation of Diphenhydramine and Bromhexine in Tablet Dosage For. JSM Central.
- SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Neumann, I., & Dinger, J. (1997, April 25). Shift of the high-performance liquid chromatographic retention times of metabolites in relation to the original drug on an RP8 column with acidic mobile phase. PubMed.
- Element Lab Solutions. Peak Tailing in HPLC.
- Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Phenomenex.
- Mourne Training Services. (2009, October 19). Help on: Retention time shift in HPLC analysis.
- HPLC Troubleshooting Guide.
- Sultana, N., et al.
Sources
- 1. researchgate.net [researchgate.net]
- 2. helixchrom.com [helixchrom.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. labcompare.com [labcompare.com]
- 7. blog.mournetrainingservices.co.uk [blog.mournetrainingservices.co.uk]
- 8. uhplcs.com [uhplcs.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 11. phenomenex.com [phenomenex.com]
- 12. medikamenterqs.com [medikamenterqs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
Technical Support Center: Optimizing Brompheniramine Extraction from Plasma
Welcome to the technical support center for the optimization of brompheniramine extraction from plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for extraction?
Understanding the physicochemical properties of this compound is fundamental to developing a robust extraction method. This compound is a basic compound with a pKa of approximately 9.2 and a LogP of 3.4.[1][2] This indicates that it is highly lipophilic and will be in its neutral, most extractable form at a pH at least 2 units above its pKa (i.e., pH > 11.2).
| Property | Value | Implication for Extraction |
| pKa | ~9.2 | At pH > 11.2, this compound is un-ionized and preferentially partitions into organic solvents. |
| LogP | 3.4 | Indicates good lipid solubility, favoring extraction into non-polar organic solvents. |
| Molecular Weight | 319.24 g/mol [1] | A relatively small molecule, suitable for various extraction techniques. |
Q2: Which extraction technique is best for this compound from plasma: LLE, SPE, or PPT?
The "best" technique depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and available equipment.
-
Liquid-Liquid Extraction (LLE): Often provides very clean extracts and high recovery. Due to this compound's high LogP, LLE is an excellent choice. However, it can be labor-intensive and may use significant volumes of organic solvents.[3]
-
Solid-Phase Extraction (SPE): Offers high selectivity and concentration factors, leading to very clean extracts and excellent sensitivity.[4] It is also amenable to automation for high-throughput applications.
-
Protein Precipitation (PPT): This is the simplest and fastest method but often results in the "dirtiest" extracts, which can lead to significant matrix effects in LC-MS/MS analysis.[5] It may be suitable for less sensitive assays or when speed is the primary concern.
Q3: I'm observing a low recovery for this compound. What are the likely causes and how can I troubleshoot this?
Low recovery is a common issue that can often be resolved by systematically evaluating each step of your extraction process.[6]
-
Incorrect pH: For LLE and SPE, ensure the pH of the plasma sample is adjusted to >11.2 to neutralize the this compound molecule, maximizing its affinity for the organic solvent or SPE sorbent.[7]
-
Suboptimal LLE Solvent: If using LLE, your solvent may not be optimal. Consider solvents like methyl tert-butyl ether (MTBE), diethyl ether, or mixtures like diethyl ether-dichloromethane (80:20, v/v).[8][9]
-
Inefficient SPE Elution: For SPE, your elution solvent may be too weak. A common issue is not using a strong enough solvent to desorb the analyte from the sorbent.[10] Consider adding a small percentage of a strong acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the elution solvent to disrupt the interaction between this compound and the sorbent.
-
Analyte Adsorption: this compound can adsorb to glass or plastic surfaces. Using silanized glassware or polypropylene tubes can mitigate this issue.
Troubleshooting Guides
Issue: High Matrix Effects in LC-MS/MS Analysis
Matrix effects, such as ion suppression or enhancement, are a significant challenge in bioanalysis and can compromise the accuracy and precision of your results.[11][12]
Systematic Troubleshooting:
-
Assess the Matrix Effect: Quantify the matrix effect by comparing the analyte's response in a post-extraction spiked blank plasma sample to its response in a neat solution. A significant deviation from 100% indicates a matrix effect.[12]
-
Improve Sample Cleanup: If significant matrix effects are observed, your sample cleanup is likely insufficient.
-
If using PPT, switch to LLE or SPE for a cleaner extract.
-
If using SPE, optimize the wash steps. A stronger or more specific wash solvent can remove interfering compounds without eluting the analyte.[10]
-
-
Chromatographic Separation: Ensure that this compound is chromatographically resolved from co-eluting matrix components. Modifying the mobile phase composition or gradient can improve separation.
-
Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, thereby mitigating their effect.[13][14]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Issue: Poor Reproducibility (High %CV)
Poor reproducibility can stem from variability at any stage of the analytical method.
Systematic Troubleshooting:
-
Pipetting and Sample Handling: Ensure all pipettes are properly calibrated and that sample and reagent additions are consistent.
-
Inconsistent Extraction Conditions:
-
pH: Small variations in pH can lead to significant differences in extraction efficiency. Ensure consistent and accurate pH adjustment of every sample.
-
Vortexing/Mixing: Ensure consistent mixing times and intensity during LLE to allow for equilibrium to be reached.
-
SPE Flow Rate: Maintain a consistent and slow flow rate during sample loading in SPE to ensure proper binding.[7]
-
-
Evaporation and Reconstitution: If an evaporation step is used, ensure samples are not evaporated to complete dryness, which can make reconstitution difficult. The reconstitution solvent and mixing must be consistent to ensure complete dissolution of the analyte.
Detailed Experimental Protocols
Adherence to validated protocols is critical for obtaining reliable and reproducible data.[15][16] The following protocols provide a starting point for your method development and validation.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is designed for high recovery and clean extracts.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow for this compound.
Step-by-Step Methodology:
-
Pipette 200 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube.
-
Add the internal standard.
-
Add 50 µL of 1 M NaOH to basify the sample.
-
Vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a polymeric reversed-phase SPE cartridge for high selectivity and is suitable for automation.[4]
Workflow Diagram:
Caption: Solid-Phase Extraction Workflow for this compound.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid to precipitate proteins and disrupt drug-protein binding. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 2% formic acid in water to remove polar interferences.
-
Wash with 1 mL of 5% methanol in water to remove less polar interferences.
-
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier ensures that this compound is in its neutral form for efficient elution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Slideshare. USFDA guidelines for bioanalytical method validation. [Link]
-
Moreno, R. A., et al. (2010). Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. Biomedical Chromatography, 24(5), 533-539. [Link]
-
Journal for Clinical Studies. Regulatory FDA Raises the Bar in Bioanalytical Method Validation. [Link]
-
PubChem. This compound. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 788(2), 315-324. [Link]
-
Phenomenex. Sample Preparation. [Link]
-
Xu, R. N., et al. (2018). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 10(13), 1035-1038. [Link]
-
ResearchGate. Studies on the chiral separation of pheniramine and its enantioselective pharmacokinetics in rat plasma by HPLC-MS/MS. [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. [Link]
-
PubChem. (+-)-Brompheniramine maleate. [Link]
-
Welch Materials, Inc. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Daryakenari, M. A., et al. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography. RSC Advances, 7(85), 54063-54071. [Link]
-
Daryakenari, M. A., et al. (2017). Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene.... [Link]
-
ResearchGate. Simultaneous determination of chloropheniramine maleate and dextromethorphan hydrobromide in plasma sample by hollow fiber liquid phase microextraction and high performance liquid chromatography with the aid of chemometrics. [Link]
-
Chen, J., et al. (2018). Determination of this compound enantiomers in rat plasma by cation-selective exhaustive injection and sweeping cyclodextrin modified electrokinetic chromatography method. Electrophoresis, 39(22), 2853-2859. [Link]
-
Jafari, M., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5517-5536. [Link]
-
Li, K., et al. (2004). Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry. Biomedical Chromatography, 18(5), 324-329. [Link]
-
ResearchGate. Chlorpheniramine concentration profile in plasma versus time after the.... [Link]
-
Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. [Link]
-
ResearchGate. Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. [Link]
-
Nitrosamines Exchange. (2023). Low recovery factor & Validation Issue. [Link]
-
Al-Salami, H., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5396. [Link]
-
Chen, J., et al. (2011). Simultaneous quantitative analysis of dextromethorphan, dextrorphan and chlorphenamine in human plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 56(3), 613-618. [Link]
-
Cytiva. Troubleshooting protein recovery issues. [Link]
-
ResearchGate. Development of an RP-HPLC–PDA method for this compound impurity profiling in a multi-ingredient cough syrup. [Link]
-
ResearchGate. Physicochemical properties and mechanisms of drug release from melt-extruded granules consisting of chlorpheniramine maleate and Eudragit FS. [Link]
-
Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]
Sources
- 1. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Low recovery factor & Validation Issue - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study. | Sigma-Aldrich [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
Technical Support Center: Brompheniramine Bioanalytical Method Validation
Welcome to the technical support center for bioanalytical method validation of brompheniramine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the quantification of this compound in biological matrices. Here, we move beyond simple protocols to explain the causality behind experimental issues and provide robust, field-proven troubleshooting strategies. All recommendations are grounded in established regulatory principles to ensure data integrity and compliance.
Sample Preparation & Extraction Issues
Effective sample preparation is the cornerstone of reliable bioanalysis. For this compound, a basic compound (pKa ≈ 9.2), issues often arise from suboptimal extraction recovery and unpredictable matrix effects.
FAQ 1: Why am I experiencing low and inconsistent recovery of this compound using Solid-Phase Extraction (SPE)?
Answer:
Low and variable recovery in SPE is a frequent challenge and typically points to a mismatch between the analyte's chemistry, the sorbent, and the solvents used.[1] this compound is a hydrophobic, basic compound, which dictates the optimal extraction strategy.
Underlying Causes & Troubleshooting Workflow:
-
Improper Sorbent Choice: Using a standard reversed-phase (e.g., C18) sorbent without considering the basic nature of this compound can lead to poor retention, especially if the sample pH is not controlled.
-
Incorrect pH during Sample Loading: For maximal retention on a reversed-phase sorbent, the analyte should be in its most neutral, non-ionized state. However, for a mixed-mode cation-exchange sorbent, the analyte must be charged (ionized). Failure to adjust the sample pH accordingly is a primary cause of low recovery.[2]
-
Inadequate Elution Solvent: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction. For this compound on a reversed-phase sorbent, this means a high percentage of organic solvent. For a cation-exchange sorbent, the elution solvent must neutralize the charge on the analyte or disrupt the electrostatic interaction.
-
Drying of the SPE Bed: If the sorbent bed dries out after conditioning and before sample loading, the hydrophobic chains can collapse, leading to poor interaction with the analyte and channeling, which severely reduces recovery.[1]
Troubleshooting Protocol: Optimizing SPE Recovery
-
Verify Sorbent & Analyte Chemistry:
-
For Reversed-Phase (e.g., C18, C8): Ensure the sample is loaded at a pH > 10 (at least 2 units above the pKa) to keep this compound in its neutral form for effective hydrophobic retention.
-
For Mixed-Mode Cation-Exchange (e.g., WCX, SCX): Ensure the sample is loaded at a pH < 7 (at least 2 units below the pKa) to ensure this compound is positively charged for strong electrostatic retention.
-
-
Optimize Elution Step:
-
Reversed-Phase: Elute with a high percentage of an organic solvent like methanol or acetonitrile. If recovery is still low, add a small amount of acid (e.g., 0.1-1% formic acid) to the elution solvent to protonate the this compound, which can aid desorption from residual silanols.
-
Cation-Exchange: Elute with a solvent containing a counter-ion or at a high pH to neutralize the analyte. A common choice is 5% ammonium hydroxide in methanol, which neutralizes the charge on this compound, releasing it from the sorbent.
-
-
Evaluate Wash Steps: The wash solvent should be strong enough to remove interferences but not so strong that it prematurely elutes the analyte. For reversed-phase, a common wash is a low percentage of organic solvent in water (e.g., 5-10% methanol). For cation-exchange, an organic solvent like methanol can be used to wash away neutral, hydrophobic interferences.
-
Control Flow Rates: A slow and consistent flow rate (e.g., ~1 mL/min) during sample loading ensures adequate interaction time between this compound and the sorbent.[3]
Troubleshooting Logic Diagram: Low SPE Recovery
Caption: Workflow for troubleshooting low SPE recovery.
FAQ 2: My validation fails for matrix effect. How can I identify and mitigate it?
Answer:
Matrix effect is the alteration of ionization efficiency (suppression or enhancement) due to co-eluting components from the biological matrix (e.g., phospholipids, salts).[4][5] It is a critical parameter to assess in LC-MS/MS methods as it can compromise accuracy and precision.[4] The "post-extraction spike" method is the gold standard for quantifying matrix effect.[4][6]
Underlying Causes & Mitigation Strategies:
-
Co-eluting Endogenous Components: Phospholipids from plasma are notorious for causing ion suppression in electrospray ionization (ESI).
-
Inefficient Sample Cleanup: Protein precipitation is a fast but "dirty" technique that leaves many matrix components in the final extract. SPE or liquid-liquid extraction (LLE) provide cleaner extracts.[7]
-
Suboptimal Chromatography: If this compound co-elutes with a region of matrix suppression, the signal will be compromised.
Troubleshooting Protocol: Assessing and Mitigating Matrix Effect
-
Quantify the Matrix Effect:
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte spiked in mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and the analyte is spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): Analyte is spiked into the matrix before the extraction process (standard QC sample).
-
-
Calculate Matrix Factor (MF): MF = (Peak Response of Set B) / (Peak Response of Set A)
-
Calculate Recovery: Recovery (%) = (Peak Response of Set C) / (Peak Response of Set B) * 100
-
-
Improve Chromatographic Separation:
-
Modify the gradient to better separate this compound from the early-eluting, polar matrix components.
-
Consider using a smaller particle size column (e.g., UPLC) for higher resolution. A published UPLC-MS/MS method achieved a short 1-minute analysis time by using a C18 column with an acetonitrile and 0.1% formic acid mobile phase.[10]
-
-
Enhance Sample Cleanup:
-
If using protein precipitation, switch to LLE or SPE.
-
For LLE, use a water-immiscible solvent like ethyl acetate or methyl tert-butyl ether (MTBE) at a basic pH to extract the neutral this compound.[10]
-
For SPE, use a mixed-mode or polymeric sorbent designed for cleaner extracts.
-
Data Comparison: Sample Preparation Techniques
| Preparation Method | Typical Recovery | Matrix Effect Mitigation | Throughput |
| Protein Precipitation | High (>90%) | Poor | High |
| Liquid-Liquid Extraction | Moderate-High (75-95%) | Good | Medium |
| Solid-Phase Extraction | High (>85%) | Excellent | Medium-High |
Chromatography & Detection Issues
Chromatographic performance is key to selectivity and sensitivity. For a basic compound like this compound, peak shape is a common hurdle.
FAQ 3: I'm observing significant peak tailing for this compound on my C18 column. What is the cause and how can I fix it?
Answer:
Peak tailing for basic compounds like this compound is a classic sign of secondary ionic interactions with acidic silanol groups present on the surface of silica-based columns.[11] This interaction is separate from the intended reversed-phase mechanism and leads to poor peak shape and inconsistent retention.
Underlying Causes & Solutions:
-
Silanol Interactions: Free silanols on the silica backbone are deprotonated and negatively charged at mid-range pH, which then interact electrostatically with the positively charged this compound.
-
Mobile Phase pH: If the mobile phase pH is too low, this compound becomes fully protonated, increasing its interaction with silanols.
-
Column Choice: Not all C18 columns are the same. Older generation, Type A silica columns have a higher concentration of acidic silanols compared to modern, high-purity, end-capped Type B silica columns.
Troubleshooting Protocol: Improving Peak Shape
-
Adjust Mobile Phase pH:
-
Increase the mobile phase pH to be closer to neutral (e.g., pH 6-7), which reduces the ionization of surface silanols. However, be mindful of the column's pH stability limit (typically pH 2-8 for silica).
-
-
Use a Mobile Phase Additive:
-
Add a small amount of a basic modifier like triethylamine (TEA) or a competing base to the mobile phase. These additives will preferentially interact with the active silanol sites, effectively "shielding" them from the analyte.
-
Use a buffer with a higher ionic strength (e.g., 20-50 mM ammonium formate or acetate). The buffer ions compete with the analyte for the active sites.
-
-
Select a Modern Column:
-
Switch to a column specifically designed for good peak shape with basic compounds. Look for columns with high-purity silica and robust end-capping.
-
Consider a hybrid particle column (e.g., BEH) which offers better pH stability and reduced silanol activity.
-
-
Lower Metal Content: Ensure your HPLC system and column have minimal exposed metal surfaces (e.g., use PEEK tubing), as metal ions can also contribute to peak tailing.
Logic Diagram: Troubleshooting Peak Tailing
Caption: Workflow for resolving chromatographic peak tailing.
Adherence to Regulatory Standards
All bioanalytical method validation must be conducted in accordance with guidelines from regulatory bodies like the FDA and EMA.[9][12] The most current harmonized guideline is the ICH M10.[13][14]
FAQ 4: What are the key validation parameters I must assess for a regulated this compound bioanalytical method?
Answer:
According to the ICH M10 Bioanalytical Method Validation guideline, a full validation must characterize the performance of the method.[13][14] This ensures the data are reliable for supporting regulatory decisions.[13]
Key Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria (for Chromatography) |
| Selectivity | To ensure the method can differentiate the analyte from endogenous components and other interferences. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | To define the relationship between concentration and instrument response. | At least 6-8 non-zero standards; r² ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured values to the nominal value and the degree of scatter. | At least 3 runs with QCs at ≥4 levels (LLOQ, LQC, MQC, HQC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).[9][12] |
| Recovery | To measure the efficiency of the extraction process across the concentration range. | Should be consistent and precise, though a specific percentage is not mandated. |
| Matrix Effect | To assess the impact of the matrix on analyte ionization. | The CV of the IS-normalized matrix factor should not be greater than 15%.[8] |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability QCs must be within ±15% of the nominal concentration. |
| Carryover | To check for residual analyte from a high concentration sample affecting the subsequent blank sample. | Response in the blank after a high concentration sample should be ≤20% of the LLOQ response. |
This technical guide provides a framework for diagnosing and resolving common issues in this compound bioanalysis. By understanding the underlying chemical principles and following a logical, evidence-based troubleshooting process, you can develop robust and reliable methods that meet stringent scientific and regulatory standards.
References
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
International Council for Harmonisation (ICH). (2022). ICH M10 on Bioanalytical Method Validation. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Hassan, O., et al. (2019). UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and this compound maleate in plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Welch Materials. (2023). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
Zhang, Y., et al. (2024). Bioavailability assessment of a this compound taste-masked pediatric formulation in a juvenile porcine model. Biomedical Chromatography. [Link]
-
CHROMacademy. (2019). Solving Recovery Problems in Solid-Phase Extraction. LCGC International. [Link]
-
Xu, Y., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of this compound. [Link]
-
Patel, K. et al. Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
Sources
- 1. welch-us.com [welch-us.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 7. simbecorion.com [simbecorion.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 10. repository.msa.edu.eg [repository.msa.edu.eg]
- 11. helixchrom.com [helixchrom.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. fda.gov [fda.gov]
Technical Support Center: Matrix Effects in Brompheniramine Mass Spectrometry
Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the mass spectrometric analysis of brompheniramine. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and validate robust, accurate, and reproducible assays.
Matrix effects are a significant challenge in liquid chromatography-mass spectrometry (LC-MS), particularly when using electrospray ionization (ESI) for complex biological samples.[1][2] They arise from co-eluting components from the sample matrix (like plasma, serum, or urine) that interfere with the ionization of the target analyte, in this case, this compound.[3] This interference can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal), both of which severely compromise data quality.[1][4] This guide will walk you through identifying, troubleshooting, and mitigating these effects.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your analysis.
Q1: My this compound signal is low and highly variable across different plasma samples. How can I determine if this is a matrix effect?
A1: This is a classic symptom of matrix effects, where different samples have varying levels of interfering compounds.[5] To confirm, you need to systematically isolate the influence of the matrix. There are two primary experiments for this:
-
Post-Extraction Spike Analysis: This is a quantitative assessment. You compare the peak area of this compound in a neat solution (e.g., mobile phase) to the peak area of this compound spiked into a blank, extracted matrix sample. A significant difference in response points to matrix effects.[3][4][6]
-
Post-Column Infusion: This is a qualitative but powerful diagnostic tool. A solution of this compound is continuously infused into the mass spectrometer after the analytical column. You then inject a blank, extracted matrix sample. Any dip or rise in the constant this compound signal baseline directly corresponds to regions of ion suppression or enhancement eluting from the column.[1][4] This helps you visualize when during the chromatographic run the matrix effects are occurring.
Below is a logical workflow for diagnosing these issues.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Brompheniramine Degradation Product Identification: A Technical Support Center
Welcome to the Technical Support Center for Brompheniramine Degradation Product Identification. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the analysis of this compound and its related substances. Here, we synthesize regulatory expectations, established analytical principles, and practical, field-proven insights to navigate the complexities of degradation product analysis. Our goal is to provide not just procedural steps, but the scientific rationale behind them, empowering you to conduct robust and compliant studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of a this compound forced degradation study?
A forced degradation, or stress testing, study is a critical component of drug development mandated by regulatory bodies like the FDA and outlined in ICH guidelines.[1] The primary objectives are:
-
To identify likely degradation products: This helps in establishing potential degradation pathways.[1]
-
To demonstrate the specificity of stability-indicating analytical methods: The developed analytical method must be able to resolve and quantify this compound in the presence of its degradation products.[1]
-
To understand the intrinsic stability of the this compound molecule: This knowledge aids in the development of stable formulations and the selection of appropriate packaging and storage conditions.[1]
Q2: What are the typical stress conditions applied in a forced degradation study for this compound?
Based on ICH guidelines Q1A(R2), the following stress conditions should be applied to this compound drug substance and drug product:[2]
-
Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 N HCl) at elevated temperatures.
-
Base Hydrolysis: Treatment with a strong base (e.g., 0.1 N NaOH) at elevated temperatures.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H2O2), at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Exposing the solid drug substance and/or product to dry heat at temperatures higher than those used for accelerated stability testing (e.g., 10°C increments above the accelerated temperature).[3]
-
Photodegradation: Exposing the drug substance and/or product to a combination of UV and visible light, with a minimum of 1.2 million lux hours and 200 watt hours per square meter.[1][3]
The extent of degradation should be targeted between 5-20% to ensure that the degradation products are representative of those that might form under normal storage conditions and to avoid the formation of secondary, irrelevant degradants.[3]
Q3: What are the potential degradation pathways for this compound?
While specific forced degradation studies on this compound are not extensively published, potential degradation pathways can be inferred from its chemical structure and known metabolic pathways. This compound, an alkylamine antihistamine, is metabolized in the liver by cytochrome P450 enzymes.[4][5] These metabolic transformations can be mimicked under stress conditions. The most likely degradation pathways include:
-
N-Demethylation: Loss of one or both methyl groups from the tertiary amine, leading to N-desmethyl and N,N-didesmethyl this compound. Metabolism studies on this compound have identified N-demethylated metabolites.[6]
-
N-Oxidation: Oxidation of the tertiary amine to form this compound N-oxide. This is a common metabolic pathway for tertiary amines and can also occur under oxidative stress conditions.[6] Commercially available reference standards for this compound N-Oxide and this compound Di-N-Oxide suggest these are known related substances.[7]
-
Cleavage of the Propylamine Side Chain: The bond between the chiral carbon and the ethylamine side chain could be susceptible to cleavage under harsh conditions.
-
Modification of the Pyridine or Bromophenyl Ring: While generally more stable, these aromatic rings could undergo hydroxylation or other modifications under strong oxidative conditions.
It is also important to consider interactions with excipients in the drug product. For instance, if this compound is formulated as a maleate salt, there is a potential for reaction between the drug substance and the counter-ion, especially in the presence of other reactive excipients like phenylephrine.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | The stress condition is not harsh enough. | Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure. Ensure that the applied stress is more significant than accelerated stability conditions.[3] |
| The this compound molecule is highly stable under the applied conditions. | Document the conditions tested and provide a scientific rationale for why no further stress is necessary. | |
| Excessive degradation (>20%) or multiple secondary degradation products observed. | The stress condition is too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve a target degradation of 5-20%.[3] |
| Poor peak shape for this compound or its degradation products in HPLC analysis. | Inappropriate mobile phase pH. This compound is a basic compound. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form. |
| Secondary interactions with the stationary phase. | Use a column with end-capping or a different stationary phase (e.g., a mixed-mode column).[9] | |
| Co-elution of degradation products with the parent peak or with each other. | The analytical method lacks sufficient specificity (is not "stability-indicating"). | Optimize the HPLC method by adjusting the mobile phase composition (organic modifier, pH, buffer concentration), gradient slope, or column chemistry. |
| Difficulty in identifying the structure of an unknown degradation product. | Insufficient data from a single analytical technique. | Employ a combination of analytical techniques. High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns for structural elucidation.[10] If the degradant can be isolated, NMR spectroscopy can provide definitive structural information. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products are not being detected (e.g., they lack a UV chromophore or are volatile). | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to a UV detector. Ensure that the analytical method can detect all potential degradation products. |
| The response factors of the degradation products are significantly different from the parent drug. | If a reference standard for the degradation product is not available, use a relative response factor of 1.0 as an initial assumption, but acknowledge this limitation. If possible, isolate the impurity to determine its response factor. |
Experimental Protocols
Protocol 1: Forced Degradation of this compound Maleate Drug Substance
1. Sample Preparation:
- Prepare a stock solution of this compound maleate in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 80°C for 2 hours.
- Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 80°C for 2 hours.
- Oxidation: Mix equal volumes of the stock solution and 3% H2O2. Keep at room temperature for 24 hours.
- Thermal Degradation: Store the solid drug substance at 105°C for 48 hours. Then dissolve in the solvent to the stock solution concentration.
- Photodegradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Then dissolve in the solvent to the stock solution concentration.[1]
3. Sample Analysis:
- At appropriate time points, withdraw an aliquot of each stressed sample.
- Neutralize the acid and base hydrolyzed samples.
- Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
- Analyze the samples using a validated stability-indicating HPLC-UV method. A UPLC-MS/MS method can also be used for simultaneous quantification and identification.[11]
Protocol 2: Development of a Stability-Indicating HPLC Method
1. Column and Mobile Phase Selection:
- Column: A C18 column (e.g., 150 x 4.6 mm, 5 µm) is a common starting point.
- Mobile Phase: A gradient elution is typically required to separate the polar degradation products from the relatively non-polar parent drug.
- Mobile Phase A: 0.1% formic acid or an appropriate buffer in water.
- Mobile Phase B: Acetonitrile or methanol.
- A typical gradient might be from 5% B to 95% B over 20-30 minutes.
2. Method Optimization:
- Inject a mixture of the stressed samples to create a chromatogram containing the parent drug and all major degradation products.
- Adjust the gradient slope, mobile phase pH, and organic modifier to achieve adequate resolution (Rs > 1.5) between all peaks.
- The detection wavelength should be chosen based on the UV spectra of this compound and its degradation products, often around 210 nm or 254 nm.[11][12]
3. Method Validation:
- Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the ability to resolve the parent peak from all degradation products.
Visualizing the Workflow
The following diagram illustrates the general workflow for the identification of this compound degradation products.
Caption: Workflow for this compound Degradation Studies.
The following diagram illustrates the potential degradation pathways of this compound based on its chemical structure and known metabolic routes.
Caption: Potential Degradation Pathways of this compound.
Regulatory Context and Impurity Thresholds
It is crucial to adhere to the thresholds for reporting, identification, and qualification of impurities as defined in the ICH Q3A(R2) and Q3B(R2) guidelines.[13][14][15] These thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) and Q3B(R2) guidelines.[13][15] |
Any degradation product observed at a level above the identification threshold must be structurally characterized.[16] If the level of a degradation product exceeds the qualification threshold, its biological safety must be established through toxicological studies or by providing evidence that it is a significant metabolite in animal or human studies.[13][17]
By following these guidelines and employing a systematic, science-driven approach, you can confidently identify and control the degradation products of this compound, ensuring the safety and efficacy of your pharmaceutical products.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). Available at: [Link]
-
AMS Biopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available at: [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Available at: [Link]
-
Wikipedia. (n.d.). This compound. Available at: [Link]
- Gu, X., & Li, L. C. (2011). Chemical stability of this compound maleate in an oral liquid dosage form. International Journal of Pharmaceutical Compounding, 15(1), 78–80.
-
Patsnap Synapse. (2024). What is the mechanism of this compound Maleate? Available at: [Link]
- Li, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29, 31765–31777.
-
Axios Research. (n.d.). This compound. Available at: [Link]
- Hansen, E. B., et al. (1995). Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans. Xenobiotica, 25(10), 1081-1092.
- Li, Y., et al. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. ProQuest.
- Klick, S., et al. (2005). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology, 29(3), 68-78.
- Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology, 31(3), 60-74.
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Available at: [Link]
-
FDA. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
- Kamberi, M., & Lathia, C. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation.
-
Pharmaffiliates. (n.d.). This compound-impurities. Available at: [Link]
- ResearchGate. (n.d.).
- Wotring, V. E., et al. (2015).
-
Pharma Dekho. (2020). Fda Guidelines For Stability Studies. Available at: [Link]
- Al-Sayah, M. A., & Hussin, A. G. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Organic Chemistry, 71(22), 8635-8637.
- International Journal of Pharmaceutical Compounding. (n.d.).
-
Pharmaffiliates. (n.d.). This compound Maleate-impurities. Available at: [Link]
- MDPI. (n.d.).
- Bruce, R. B., et al. (1968). Metabolism of this compound. Journal of Medicinal Chemistry, 11(5), 1031-1034.
-
Veeprho. (n.d.). This compound Impurities and Related Compound. Available at: [Link]
-
TLC Pharma Labs. (n.d.). This compound Maleate Impurities. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). (+-)-Brompheniramine maleate. Available at: [Link]
- El-Kimary, E. I., et al. (2019). UPLC-MS/MS estimation of paracetamol, pseudoephedrine hydrochloride and this compound maleate in plasma: Application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 172, 299-306.
- IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). HPLC chromatogram showing the separation of a mixture composed of pseudoephedrine HCl (t R = 1.521), this compound maleate (t R = 2.164) and paracetamol (t R = 3.414)
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of this compound. Available at: [Link]
- Emara, S., et al. (2019). Analytical methods for the determination of paracetamol, pseudoephedrine and this compound in Comtrex tablets. Future Journal of Pharmaceutical Sciences, 5(1), 6.
- CONICET. (2013).
- RJPT. (n.d.).
- USP. (n.d.).
- Asian Publication Corpor
- ResearchGate. (n.d.).
- Acta Poloniae Pharmaceutica. (2002).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound Maleate? [synapse.patsnap.com]
- 6. Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound |Axios Research [axios-research.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. helixchrom.com [helixchrom.com]
- 10. repository.msa.edu.eg [repository.msa.edu.eg]
- 11. Analytical methods for the determination of paracetamol, pseudoephedrine and this compound in Comtrex tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 17. pharma.gally.ch [pharma.gally.ch]
Technical Support Center: Stability-Indicating Assay for Brompheniramine
Welcome to the technical support center for the development and validation of stability-indicating assay methods for Brompheniramine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth technical guidance and troubleshooting advice in a practical question-and-answer format, grounded in scientific principles and regulatory expectations. Our goal is to not only provide protocols but to explain the underlying rationale to empower you to conduct robust and reliable experiments.
Section 1: Method Development & Optimization
This section focuses on the initial steps of creating a robust analytical method capable of separating this compound from its potential degradation products.
Q1: Where should I start when developing a stability-indicating HPLC method for this compound maleate?
A1: An excellent starting point is to review existing official monographs. The United States Pharmacopeia (USP) provides a validated HPLC method for the assay of this compound Maleate.[1][2] This gives you a well-vetted foundation. The USP method typically specifies a C18 column (L1 packing), UV detection at 225 nm, and a mobile phase consisting of a phosphate buffer and acetonitrile.[1] While this method is validated for assay, a stability-indicating method requires confirmation that it can separate the active pharmaceutical ingredient (API) from all potential degradation products. Therefore, you will need to perform forced degradation studies to challenge the method's specificity.[3][4]
Q2: What are the key chromatographic parameters to optimize for separating this compound and its degradants?
A2: this compound is a hydrophobic, basic compound, which can present challenges like poor peak shape on traditional reversed-phase columns.[5] Key parameters to optimize include:
-
Column Chemistry: A C18 column is a good starting point, but consider columns with end-capping or alternative stationary phases (e.g., phenyl-hexyl) to minimize secondary interactions with residual silanols, which can cause peak tailing.[6]
-
Mobile Phase pH: The pH of the aqueous portion of your mobile phase is critical. This compound has a basic nitrogen, so maintaining a pH well below its pKa (around 9.2) will ensure it is in its ionized form, which can improve peak shape and retention time consistency. A pH of 3.0 is often a good starting point.[7]
-
Organic Modifier: Acetonitrile is a common choice and is specified in the USP method.[1] Methanol is an alternative, and the choice between them can influence selectivity, potentially improving the resolution between the parent peak and degradation products.
-
Buffer Concentration: A buffer concentration of 10-25 mM is typically sufficient to control the pH and provide good chromatography.
Q3: How do I choose the optimal detection wavelength?
A3: The detection wavelength should be chosen to maximize the signal for this compound while minimizing interference from potential degradants and excipients. The USP method suggests 225 nm.[1] However, it is best practice to determine the UV spectrum of this compound in your mobile phase. The wavelength of maximum absorbance (λmax) is often a good choice. For stability-indicating methods, using a photodiode array (PDA) detector is highly recommended. A PDA detector allows you to assess peak purity, which is a crucial aspect of demonstrating specificity.
Section 2: Forced Degradation (Stress) Studies
Forced degradation studies are the cornerstone of developing a stability-indicating method. They are designed to intentionally degrade the drug substance to generate potential impurities and demonstrate that the analytical method can effectively separate them from the intact drug.[8][9]
Q4: What are the standard stress conditions I need to apply for this compound as per ICH guidelines?
A4: According to ICH guideline Q1A(R2), forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation pathways.[10] The typical conditions are:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C) for several hours.
-
Base Hydrolysis: 0.1 M NaOH at room or elevated temperature. This compound may be more susceptible to base degradation.
-
Oxidation: 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) for a specified period.
-
Photostability: Exposure to a combination of UV and visible light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][11]
The goal is to achieve 5-20% degradation of the active ingredient.[10][12] Over-stressing can lead to secondary degradation products that may not be relevant to the actual stability of the drug product.[8]
Q5: How do I design a forced degradation experiment?
A5: A systematic approach is crucial. Here is a general workflow:
Q6: What should I look for in the chromatograms from my stressed samples?
A6: When evaluating the chromatograms, you should be looking for:
-
Resolution: Ensure that all degradation product peaks are baseline-resolved from the main this compound peak and from each other. A resolution value of >1.5 is generally considered acceptable.
-
Peak Purity: Use the PDA detector to assess the peak purity of the this compound peak in the presence of its degradants. The peak should be spectrally pure, indicating that no other compound is co-eluting.
-
Mass Balance: The sum of the assay of this compound and the area of all degradation products should ideally be close to 100% of the initial concentration.[13] This demonstrates that all significant degradation products are being detected.
Section 3: Method Validation
Once the method is developed and shown to be specific through forced degradation studies, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[14][15][16][17]
Q7: Which parameters do I need to validate for a stability-indicating assay?
A7: For a quantitative stability-indicating assay, the following validation parameters are essential:[3][18]
-
Specificity: Already demonstrated through forced degradation studies.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 80-120% of the expected test concentration using at least five concentration levels.[14] A correlation coefficient (r²) of ≥ 0.995 is generally required.[14]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[17]
-
Accuracy: The closeness of the test results to the true value. Usually determined by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, column temperature).[17]
Table 1: Typical Validation Parameters and Acceptance Criteria for a Stability-Indicating HPLC Assay
| Parameter | Typical Approach | Acceptance Criteria |
| Specificity | Forced degradation (acid, base, oxidative, thermal, photolytic) | No interference at the retention time of the analyte; peak purity index > 990. |
| Linearity | 5 concentration levels (e.g., 80-120% of nominal) | Correlation coefficient (r²) ≥ 0.995.[14] |
| Accuracy | 3 concentration levels, 3 replicates each (e.g., 80%, 100%, 120%) | Recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 replicates at 100% concentration. Intermediate: Different analyst, day, instrument. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | Vary parameters like pH (±0.2), organic phase (±2%), flow rate (±10%) | System suitability parameters should pass; RSD should be within acceptable limits. |
Section 4: Troubleshooting Guide
Even with a validated method, issues can arise during routine analysis. This section addresses common problems and their solutions.
Q8: My this compound peak is tailing. What could be the cause?
A8: Peak tailing for a basic compound like this compound is often due to secondary interactions with the stationary phase.[19] Here’s how to troubleshoot:
-
Check Mobile Phase pH: Ensure the pH is low enough (e.g., < 4) to fully protonate the this compound.
-
Column Age/Contamination: The column may be old or contaminated. Try flushing the column with a strong solvent or replace it if necessary.[20]
-
Sample Overload: Injecting too high a concentration can cause peak tailing. Try diluting your sample.
-
Extra-column Volume: Check for excessive tubing length between the injector, column, and detector.
Q9: I'm seeing baseline drift or noise in my chromatogram. What should I do?
A9: Baseline instability can obscure small impurity peaks and affect integration.[6][20]
-
Mobile Phase Issues: Ensure the mobile phase is thoroughly degassed.[20] If using a buffer, make sure it is completely dissolved and the mobile phase is well-mixed.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.[20]
-
Detector Lamp: The detector lamp may be nearing the end of its life.
-
Contamination: A contaminated column or detector cell can cause baseline noise. Flush the system with an appropriate cleaning solution.
Table 2: Common HPLC Troubleshooting Scenarios
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary silanol interactions; Column contamination; Sample overload. | Lower mobile phase pH; Use end-capped column; Flush or replace column; Dilute sample.[19] |
| Poor Resolution | Inappropriate mobile phase composition; Column degradation. | Optimize organic modifier percentage; Try a different column; Adjust pH. |
| Baseline Drift | Mobile phase not equilibrated; Temperature fluctuations; Contaminated detector cell. | Allow sufficient time for column equilibration; Use a column oven; Flush the detector cell.[20] |
| Ghost Peaks | Carryover from previous injection; Contaminated mobile phase or sample. | Implement a needle wash step; Use fresh, high-purity solvents; Filter samples.[6] |
| Retention Time Shifts | Inconsistent mobile phase preparation; Pump malfunction (flow rate issue); Column aging. | Prepare fresh mobile phase carefully; Check pump for leaks and performance; Replace column.[19] |
References
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Slideshare. ICH Q2 Analytical Method Validation.
- ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- USP. (2025, February 14). This compound Maleate USP 2025.
- PubMed. Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans.
- USP. USP Monographs: this compound Maleate - USP29-NF24.
- YouTube. (2019, May 6). ICH Q2R1 Analytical method validation.
- LSC Group®. ICH Stability Guidelines.
- PubChem. This compound.
- AmbioPharm. What is a stability indicating method?.
- SNS Courseware. ICH STABILITY TESTING GUIDELINES.
- Wikipedia. This compound.
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
- ResearchGate. (PDF) Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms.
- Aithor. (2024, December 23). Chromatographic Separation of Antihistamine Drugs using HPLC.
- ACS Publications. Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold.
- ResearchGate. (2025, August 6). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold | Request PDF.
- Slideshare. Ich guideline for stability testing.
- Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
- HELIX Chromatography. HPLC Methods for analysis of this compound.
- NIH. Development of forced degradation and stability indicating studies of drugs—A review.
- USP. (2025, February 14). This compound Maleate Tablets USP 2025.
- EMA. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
- LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Informa Connect. Forced Degradation Studies: Regulatory Considerations and Implementation.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- uspbpep.com. USP Monographs: this compound Maleate Oral Solution.
- Cytiva Life Sciences. (2022, November 15). HPLC Pain Points.
- ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- CONICET. (2013, September 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND.
- SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY.
- International Journal of Pharmacy and Technology. (2025, June 28). A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION.
- J Pharm Sci Bioscientific Res. (2016, July 1). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Phenylephrine HCL in i.
- ResearchGate. HPLC chromatogram showing the separation of a mixture composed of pseudoephedrine HCl (t R = 1.521), this compound maleate (t R = 2.164) and paracetamol (t R = 3.414) using the mobile phase, water:acetonitrile (75:25, v/v, pH 3.2).
- Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. Development and Validation of Stability Indicating HPLC Method for the Simultaneous Estimation of LevocloperastineFendizoate and Chlorpheniramine Maleate in Pharmaceutical Dosage Form.
- PubMed Central. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations.
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. pharmacopeia.cn [pharmacopeia.cn]
- 3. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. helixchrom.com [helixchrom.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. recentscientific.com [recentscientific.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. snscourseware.org [snscourseware.org]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. sgs.com [sgs.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
- 18. youtube.com [youtube.com]
- 19. labcompare.com [labcompare.com]
- 20. medikamenterqs.com [medikamenterqs.com]
Technical Support Center: Managing Ion Suppression in Brompheniramine LC-MS/MS Analysis
Welcome to the technical support center for LC-MS/MS bioanalysis. As Senior Application Scientists, we have designed this guide to provide in-depth, practical solutions for researchers, scientists, and drug development professionals encountering challenges with ion suppression, specifically in the context of brompheniramine analysis. This resource moves beyond simple protocols to explain the fundamental science, empowering you to make informed decisions and develop robust, reliable methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Part 1: Understanding and Identifying Ion Suppression
Q1: What is ion suppression and why is it a critical issue in my this compound LC-MS/MS assay?
A1: Ion suppression is a type of matrix effect that results in a reduced analytical signal for your target analyte (this compound) due to the presence of co-eluting compounds from the sample matrix.[1] In electrospray ionization (ESI), which is commonly used for analyzing compounds like this compound, the analyte must be converted into gas-phase ions to be detected by the mass spectrometer. This process occurs in a series of steps involving droplet formation, solvent evaporation, and ultimately, ion ejection.
The core of the problem is competition. Co-eluting matrix components (e.g., phospholipids, salts, proteins from plasma) compete with this compound for the limited charge and space on the surface of the ESI droplets.[1][2] This competition reduces the efficiency of this compound's ionization, leading to a lower signal. The consequences are severe, impacting the accuracy, precision, and sensitivity (Limit of Detection) of your assay, which can invalidate your results.[2] It's crucial to understand that even with the high selectivity of MS/MS, you can't see the interfering compounds; you only see their effect on your analyte's signal.[3]
Sources
Technical Support Center: Overcoming Peak Tailing in Brompheniramine Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to brompheniramine analysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing, a common challenge encountered during the analysis of basic compounds like this compound. As a Senior Application Scientist, this guide synthesizes fundamental chromatographic principles with field-proven troubleshooting strategies to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding peak tailing in this compound chromatography.
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, with the latter half being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape.[3] Peak tailing is quantified using the tailing factor (T) or asymmetry factor (As), with a value of 1 indicating a perfectly symmetrical peak.[3][4] Values greater than 1 signify tailing.[3] The United States Pharmacopeia (USP) often requires a symmetry factor between 0.8 and 1.8 for system suitability.[5][6]
Q2: Why is my this compound peak tailing?
A2: this compound is a basic compound with a pKa of approximately 10.1.[7] The primary cause of peak tailing for basic compounds like this compound in reversed-phase chromatography is the interaction between the positively charged (protonated) analyte and negatively charged (ionized) residual silanol groups on the silica-based stationary phase.[1][8][9][10] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailed peak.[11]
Q3: Can my HPLC system contribute to peak tailing?
A3: Yes, issues outside of the column, known as extra-column effects, can contribute to peak tailing. These can include excessive tubing length or internal diameter, poorly made connections, or dead volumes in fittings, injectors, or detector flow cells.[10][12][13] These issues cause the analyte band to spread before and after it passes through the column, leading to broader and potentially tailed peaks.
Q4: Is peak tailing always a problem?
A4: While minor tailing might be acceptable for some applications, significant peak tailing can compromise the accuracy and reliability of your results.[1] It can lead to decreased resolution between adjacent peaks and inaccurate peak integration, which affects quantification.[1][3] Furthermore, a tailing peak could potentially hide a co-eluting impurity.[9]
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in this compound chromatography, organized by the most common causes.
Secondary Silanol Interactions: The Primary Culprit
The most common cause of peak tailing for basic analytes like this compound is the interaction with acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[9][14] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O-), creating negatively charged sites that can electrostatically interact with the protonated basic this compound molecule.[9][10]
Diagnostic Workflow for Silanol Interactions
Caption: Troubleshooting workflow for silanol-induced peak tailing.
Solution 1: Mobile Phase pH Adjustment
Controlling the mobile phase pH is a powerful tool to minimize silanol interactions.[15] The goal is to protonate the silanol groups to eliminate the negative charge.
-
Protocol:
-
Lower the mobile phase pH to a range of 2.5-3.5.[12][16][17] This ensures the silanol groups are fully protonated (Si-OH), preventing ionic interactions with the protonated this compound.[9]
-
Use a buffer, such as a 10-25 mM phosphate or formate buffer, to maintain a stable pH.[18][19]
-
When lowering the pH, be mindful of the column's stability. Standard silica-based columns can be prone to hydrolysis at pH values below 2.[16]
-
Solution 2: Column Selection and Chemistry
Modern HPLC columns are designed to minimize the impact of residual silanols.
-
Use End-Capped Columns: These columns have been treated to convert many of the residual silanol groups into less polar surface functional groups, reducing the sites for secondary interactions.[1][17]
-
Employ Sterically Protected or Polar-Embedded Phases: These proprietary column chemistries shield the residual silanols from interacting with basic analytes.[10]
-
Consider Hybrid Silica or Polymer-Based Columns: These columns are more resistant to high pH conditions and can offer different selectivity.
| Column Type | Mechanism for Reducing Tailing | Recommended for this compound? |
| High Purity, End-Capped Silica | Reduces the number of accessible silanol groups.[1] | Yes, a good starting point. |
| Polar-Embedded Phase | Shields residual silanols with a polar functional group.[10] | Yes, often provides excellent peak shape for bases. |
| Hybrid Silica (e.g., BEH) | More stable at higher pH, allowing for the analysis of this compound in its neutral state. | Yes, especially if high pH methods are preferred. |
| Polymer-Based | No silanol groups present. | Yes, but may have different selectivity and lower efficiency. |
Solution 3: Mobile Phase Additives
Mobile phase additives can be used to mask the effects of residual silanols.
-
Competing Base: Add a small concentration (e.g., 5-10 mM) of a competing base, such as triethylamine (TEA), to the mobile phase.[19][20] The protonated TEA will preferentially interact with the ionized silanol sites, effectively shielding them from the this compound molecules.[12][21] However, be aware that TEA can shorten column lifetime and may suppress MS signals.[19]
-
Inorganic Modifiers: Increasing the ionic strength of the mobile phase with salts like sodium perchlorate can also help improve peak shape.[22]
Column Overload
Injecting too much sample onto the column can lead to peak distortion, including tailing.[1][23]
Diagnosis and Solution
-
Protocol:
-
Systematically reduce the concentration of the this compound standard and inject it again.
-
If the peak shape improves and becomes more symmetrical at lower concentrations, the original issue was likely mass overload.[16]
-
To resolve this, either dilute the sample or reduce the injection volume.[23] Alternatively, a column with a larger internal diameter or a stationary phase with a higher loading capacity can be used.[1]
-
Column Degradation and Contamination
Physical or chemical changes to the column can result in poor peak shapes for all analytes in the chromatogram.
Potential Issues and Solutions
-
Column Void: A void can form at the head of the column due to pressure shocks or dissolution of the silica bed under harsh pH conditions.[3][24] This creates a disruption in the flow path, leading to peak distortion.[24]
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing peak tailing or splitting.[1][13]
Column Health Check Workflow
Caption: Diagnostic workflow for column health issues.
Alternative Strategy: Ion-Pairing Chromatography
For challenging separations of ionic compounds, ion-pairing chromatography can be an effective technique to improve both retention and peak shape.[25][26]
-
Mechanism: An ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium octanesulfonate), is added to the mobile phase.[25][26] The hydrophobic tail of the reagent adsorbs onto the C18 stationary phase, creating a charged surface that can then retain the oppositely charged this compound through an ion-exchange mechanism.[25] This can also mask residual silanol groups, further improving peak shape.[25]
-
Considerations:
Summary of Troubleshooting Strategies
| Problem | Probable Cause | Recommended Solution |
| Tailing of only this compound peak | Secondary silanol interactions | Lower mobile phase pH to 2.5-3.5; use an end-capped or polar-embedded column; add a competing base like TEA to the mobile phase.[16][17][19] |
| All peaks in the chromatogram are tailing | Column degradation (void, blocked frit); extra-column volume | Check for high backpressure; backflush the column; replace the column if necessary; minimize tubing length and use narrow ID tubing.[1][10][16] |
| Peak shape worsens with increased concentration | Mass overload | Dilute the sample or reduce injection volume.[16][23] |
| Poor retention and peak shape | Analyte is highly polar and basic | Consider using an ion-pairing reagent or switching to a HILIC or mixed-mode column.[25][27] |
By systematically evaluating the potential causes of peak tailing and applying the targeted solutions outlined in this guide, you can achieve symmetrical, reproducible peaks for your this compound analysis, ensuring the highest quality data for your research and development activities.
References
- Troubleshooting Peak Shape Problems in HPLC.
- USP-NF 〈621〉 Chrom
- Peak Tailing In Chromatography: Troubleshooting Basics. (2023-12-29). GMP Insiders.
- HPLC Troubleshooting Guide.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025-11-27). alwsci.
- LABTips: How to Prevent Tailing Peaks in HPLC. (2021-10-15). Labcompare.com.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023-11-01).
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025-02-21). Mastelf.
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Issues and Solutions to the Use of Ion-Pairing Reagents. (2025-02-17).
- What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Pharma Growth Hub.
- USP: Chapter "<621> Chromatography" published for Comments. (2023-11-08). gmp-compliance.org.
- The Theory of HPLC Column Chemistry.
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- Technical Tip: Ion-Pairing Agents. (2015-10-18). Phenomenex Blog.
- Peak Tailing in HPLC. Element Lab Solutions.
- HPLC Methods for analysis of this compound.
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
- Method from Mars? Coping with Chromatographic Legacies. (2019-05-01).
- (PDF) Comparison of the Acidity of Residual Silanol Groups in Several Liquid Chromatography Columns. (2025-08-05).
- Are You Sure You Understand USP <621>?. (2024-09-16).
- Overcoming Peak Tailing of Basic Analytes in Silica Type A St
- USP 621 System sensitivity & Peak symmetry requirements upd
- The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- PEAK TAILING: Phenomenon, Symptoms, and Corrections. (2023-06-22). YouTube.
- Ion-Pairing Agents | HPLC. (2024-07-05). Mason Technology.
- Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. (2025-04-19). uHPLCs.
- 〈621〉CHROM
- Ion pair chrom
- Analytical methods for the determination of paracetamol, pseudoephedrine and this compound in Comtrex tablets. (2019-07-02). PMC - NIH.
- Simultaneous HPLC Analysis of this compound and Maleic Acid Counter-Ion on Heritage MA Column.
- Chemical stability of this compound maleate in an oral liquid dosage form. PubMed.
- What Causes Peak Tailing in HPLC?. (2025-10-28). Chrom Tech, Inc..
- Common Causes Of Peak Tailing in Chrom
- Five different columns in the analysis of basic drugs in hydrophilic interaction liquid chromatography. (2025-08-07).
- Control pH During Method Development for Better Chrom
- Back to Basics: The Role of pH in Retention and Selectivity.
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- This compound. PubChem.
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. acdlabs.com [acdlabs.com]
- 3. waters.com [waters.com]
- 4. uni-onward.com.tw [uni-onward.com.tw]
- 5. USP: Chapter "<621> Chromatography" published for Comments - ECA Academy [gmp-compliance.org]
- 6. qvents.in [qvents.in]
- 7. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromanik.co.jp [chromanik.co.jp]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.com [chromtech.com]
- 11. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 14. pharmagrowthhub.com [pharmagrowthhub.com]
- 15. agilent.com [agilent.com]
- 16. labcompare.com [labcompare.com]
- 17. uhplcs.com [uhplcs.com]
- 18. hplc.eu [hplc.eu]
- 19. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 20. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mastelf.com [mastelf.com]
- 24. agilent.com [agilent.com]
- 25. welch-us.com [welch-us.com]
- 26. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 27. helixchrom.com [helixchrom.com]
Technical Support Center: Impurity Profiling of Brompheniramine Maleate
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the impurity profiling of Brompheniramine Maleate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond simple protocols to address the specific challenges you may encounter during your experiments, providing not just solutions but the scientific reasoning behind them. Our goal is to empower you to develop robust, accurate, and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation of a successful impurity profiling strategy for this compound Maleate.
Q1: What is the primary goal of impurity profiling for this compound Maleate?
A: The primary goal is to ensure the safety, quality, and efficacy of the active pharmaceutical ingredient (API) and its final dosage form. Impurity profiling involves the identification, quantification, and control of unwanted chemicals that may arise during the synthesis, purification, or storage of the drug.[1][2] These impurities can include starting materials, by-products, intermediates, degradation products, and reagents.[3] Controlling these impurities within acceptable limits is a critical regulatory requirement.
Q2: What are the official limits for impurities in this compound Maleate according to major pharmacopeias?
A: The United States Pharmacopeia (USP) specifies limits for related compounds and organic volatile impurities. While specific named impurities have their own limits in newer monographs, a general limit is often applied. For instance, the USP monograph for this compound Maleate has stated that the total relative area of all extraneous peaks (excluding the solvent and maleic acid) should not exceed 2.0%.[4] It is crucial to consult the most current version of the relevant pharmacopeia (e.g., USP, EP) for the latest specifications.[5]
Table 1: Example of Pharmacopeial Specifications for this compound Maleate Impurities (Consult current monograph for official limits)
| Parameter | Specification (Example from USP) | Analytical Method |
|---|---|---|
| Related Compounds | Total impurities ≤ 2.0% | Gas Chromatography (older monograph)[4], HPLC (newer monograph)[5] |
| Residue on Ignition | Not more than 0.2% | USP <281> |
| Organic Volatile Impurities | Meets the requirements | USP <467> |
| Loss on Drying | Not more than 0.5% | USP <731> |
Q3: What are the common known impurities of this compound Maleate?
A: Impurities can be process-related or degradation products. This compound is structurally related to other antihistamines, and these can often be process impurities.[6]
-
Process-Related Impurities: These arise from the synthetic route. Examples include:
-
Degradation Products: These form due to exposure to stress conditions like acid, base, light, heat, or oxidation.[7] N-oxides are common oxidative degradation products for alkylamine-containing compounds like this compound.[8][9]
Q4: Which analytical technique is most suitable for impurity profiling of this compound Maleate?
A: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Photodiode Array (PDA) detection is the most widely used and versatile technique.[1][10] Its advantages include high resolution, sensitivity, and the ability to separate a wide range of polar and non-polar compounds. It is the cornerstone of modern stability-indicating methods. While older USP monographs mention Gas Chromatography (GC)[4], HPLC is generally superior for non-volatile, polar molecules like this compound and its degradation products.
Section 2: Analytical Method Troubleshooting Guide (HPLC Focus)
This section is formatted to address specific experimental problems. We diagnose the likely cause and provide a clear, actionable solution grounded in chromatographic principles.
Workflow: General Impurity Profiling
This diagram outlines the typical workflow for identifying and quantifying impurities.
Caption: High-level workflow for impurity profiling.
Problem Area 1: Unexpected Peaks in the Chromatogram
Q: I see an unknown peak in my sample chromatogram that isn't present in my reference standard or blank. What are the likely sources?
A: This is a common and critical issue. The source of an unexpected peak can be systematically investigated.
-
Scientific Rationale: An unknown peak can originate from the sample itself (a new impurity), the analytical system (carryover, contamination), or the sample preparation process (a reaction with the diluent). A logical, stepwise elimination process is the most effective troubleshooting approach.
-
Troubleshooting Steps:
-
Check for Carryover: Inject a blank (diluent) immediately after a concentrated sample injection. If the peak appears in the blank, it indicates carryover from the injector or column.
-
Solution: Develop a robust needle wash method and ensure the column is adequately flushed between runs.
-
-
Evaluate Diluent Stability: Prepare a sample and analyze it immediately, then re-analyze the same vial after several hours. If the peak grows over time, it suggests the sample is degrading in the diluent.
-
Solution: Change the diluent composition. For example, if using a high percentage of water, degradation may be occurring. Switching to a diluent with a higher organic ratio or adjusting the pH can improve stability.
-
-
Suspect Contamination: The peak could come from contaminated mobile phase, glassware, or diluent.
-
Solution: Prepare fresh mobile phase and diluent using high-purity solvents and reagents. Ensure all glassware is scrupulously clean.
-
-
Confirm as a True Impurity: If the above steps do not eliminate the peak, it is likely a genuine impurity from the sample batch (e.g., a new process impurity or degradant).
-
Next Steps: Proceed with forced degradation studies to see if the peak can be intentionally generated, which helps in its identification.
-
-
Problem Area 2: Poor Peak Shape (Tailing, Fronting, Splitting)
Q: My main this compound peak is tailing significantly. What causes this and how can I fix it?
A: Peak tailing for basic compounds like this compound is a classic chromatographic challenge, most often caused by secondary interactions with the stationary phase.
-
Scientific Rationale: this compound contains a basic dimethylamine group. At mid-range pH, residual silanol groups (Si-OH) on the surface of silica-based C18 columns are ionized (Si-O⁻). These negatively charged sites can interact strongly and non-specifically with the positively charged amine, leading to a portion of the analyte being retained longer, which results in a tailed peak.[11]
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5) with an acid like phosphoric or formic acid will suppress the ionization of the silanol groups, minimizing the secondary interactions.[1] This is the most common and effective solution.
-
Increase Buffer Concentration: A higher buffer concentration can help to "shield" the charged silanol sites and improve peak shape.
-
Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. Using a high-purity, fully end-capped column is essential. If your column is old, it may be degraded; replace it.
-
Consider an Alternative Stationary Phase: If pH adjustment is not sufficient, a column with a different stationary phase (e.g., a polar-embedded phase) that provides alternative selectivity and reduces silanol interactions might be necessary.
-
Q: My impurity peaks are splitting. What's wrong?
A: Peak splitting often points to a problem at the column inlet or an issue with the sample solvent.[12]
-
Scientific Rationale: A split peak occurs when the sample band is disturbed as it enters the column, causing it to be split into two or more paths. This can be due to a physical void in the packing material or a chemical incompatibility between the injection solvent and the mobile phase.
-
Solutions:
-
Check for a Column Void: A void or channel at the head of the column is a common cause. This can result from pressure shocks or dissolution of the silica bed under high pH conditions.
-
Action: Disconnect the column and reverse-flush it at a low flow rate. If this doesn't help, the column likely needs to be replaced. Always use a guard column to protect the analytical column.[13]
-
-
Match Sample Solvent to Mobile Phase: Injecting a sample dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile into a 95% aqueous mobile phase) can cause peak distortion and splitting.
-
Action: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Check for Partial Blockages: A partially plugged frit at the column inlet can also disrupt the flow path.
-
Action: Replace the inlet frit or, if not possible, the entire column.
-
-
Troubleshooting Decision Tree for Unexpected Peaks
Caption: Decision tree for troubleshooting unknown peaks.
Section 3: Experimental Protocols
These protocols provide a starting point for your method development and validation. Always verify method performance according to ICH guidelines.
Protocol 1: RP-HPLC Method for Impurity Profiling
This method is a composite based on published literature for separating this compound from its key related substances.[1][2]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Sunniest C18, 150 x 4.6 mm, 3 µm (or equivalent high-purity, end-capped C18) | Provides good retention and selectivity for the API and its impurities.[1] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Low pH suppresses silanol interactions, improving peak shape for the basic analyte.[1] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Gradient Program | Time (min) | %B |
| 0 | 3 | |
| 20 | 25 | |
| 30 | 50 | |
| 35 | 3 | |
| 40 | 3 | |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times and can improve peak efficiency.[1] |
| Detection | UV/PDA at 260 nm | Wavelength where both the API and impurities show reasonable absorbance.[1] |
| Injection Volume | 10-50 µL | Adjust based on sample concentration and detector sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50) or as per initial conditions | Ensures compatibility with the mobile phase, preventing peak distortion. |
System Suitability: Before sample analysis, inject a system suitability solution containing this compound Maleate and key impurities (e.g., Pheniramine, Chlorpheniramine). Verify that the resolution between all critical pairs is >2.0 and that the tailing factor for the this compound peak is ≤ 1.8.[1][4]
Protocol 2: Forced Degradation Study
Forced degradation (stress testing) is essential for developing a stability-indicating method and identifying potential degradation products.[7]
1. Preparation:
-
Prepare a stock solution of this compound Maleate at ~1 mg/mL in a suitable solvent (e.g., methanol or diluent).
2. Stress Conditions (perform in parallel with an unstressed control):
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60-80°C for 2-8 hours. Before injection, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Heat at 60-80°C for 2-8 hours. Before injection, cool and neutralize with an equivalent amount of 0.1 M HCl.[14]
-
Oxidative Degradation: Mix stock solution with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-24 hours.[14]
-
Thermal Degradation: Expose the solid API powder to dry heat (e.g., 105°C) for 24-48 hours.[14] Dissolve the stressed powder for analysis.
-
Photolytic Degradation: Expose the stock solution and solid API to UV and visible light in a photostability chamber (ICH Q1B guidelines).
3. Analysis:
-
Analyze all stressed samples, along with a control sample, using the HPLC method from Protocol 1. The goal is to achieve 5-20% degradation of the main peak.
-
Use a PDA detector to check for peak purity of the this compound peak in all stressed samples to ensure no degradant co-elutes.
Section 4: Degradation Pathways
Understanding how a molecule degrades is key to developing a truly stability-indicating method.
Potential Degradation Pathway of this compound
The alkylamine side chain is a common site for degradation, particularly oxidation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. pharmacopeia.cn [pharmacopeia.cn]
- 5. trungtamthuoc.com [trungtamthuoc.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. This compound |Axios Research [axios-research.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
- 12. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 13. labcompare.com [labcompare.com]
- 14. asianpubs.org [asianpubs.org]
Technical Support Center: Forced Degradation Studies of Brompheniramine Formulations
Welcome to the technical support center for forced degradation studies of brompheniramine formulations. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the challenges encountered during these critical experiments. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your stability-indicating methods.
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial insights into the intrinsic stability of a drug substance.[1] These studies are mandated by regulatory bodies like the FDA and are guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q1A(R2), to understand how a drug's quality changes over time under various environmental influences.[2][3] The primary goal is to identify potential degradation products, elucidate degradation pathways, and develop validated, stability-indicating analytical methods.[1][3]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the planning and execution of forced degradation studies for this compound.
Q1: What are the primary objectives of a forced degradation study for a this compound formulation?
A forced degradation study, also known as stress testing, for a this compound formulation aims to:
-
Identify likely degradation products: This helps in understanding the potential impurities that might arise during the shelf life of the product.[1]
-
Establish degradation pathways: Mapping how this compound breaks down under various stress conditions provides a comprehensive stability profile.[1]
-
Develop and validate a stability-indicating analytical method: The study is crucial for demonstrating the specificity of an analytical method to accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[4][5]
-
Inform formulation and packaging development: Understanding the drug's vulnerabilities to factors like light, heat, and pH can guide the selection of appropriate excipients and packaging to enhance stability.[6][7]
Q2: What are the typical stress conditions recommended by ICH guidelines for this compound?
According to ICH guidelines, forced degradation studies should expose the drug substance and drug product to a variety of conditions more severe than accelerated stability testing.[1][2] For this compound, a first-generation antihistamine of the propylamine class, the following conditions are essential[8]:
| Stress Condition | Typical Parameters | Rationale |
| Acid Hydrolysis | 0.1 M HCl at room temperature, escalating to 50-60°C if no degradation occurs.[9] | To assess degradation in acidic environments, which can be encountered in liquid formulations or during physiological transit. |
| Base Hydrolysis | 0.1 M NaOH at room temperature, with heating if necessary.[9] | To evaluate stability in alkaline conditions, relevant for certain formulation types and potential manufacturing residues. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂) at room temperature. | To simulate oxidative stress, which can be initiated by atmospheric oxygen or oxidizing agents in excipients. |
| Thermal Degradation | 40-80°C, often with controlled humidity (e.g., 75% RH).[9] | To mimic the effect of elevated temperatures during storage and transport.[6] |
| Photostability | Exposure to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV/visible light.[1][2] | To determine the drug's sensitivity to light, which can cause photolytic degradation.[6] |
It's important to aim for a target degradation of 5-20% of the active ingredient to ensure that the analytical method can detect and quantify significant degradants without being overwhelmed by excessive degradation products.[3][9]
Q3: What are the known degradation pathways for this compound?
This compound, an alkylamine derivative, can undergo several degradation reactions. While specific forced degradation studies on this compound are not extensively published in readily available literature, knowledge of its chemical structure and related compounds like chlorpheniramine suggests potential pathways:
-
N-demethylation and N-oxidation: Studies on the metabolism of this compound have shown that N-demethylation and N-oxidation are significant pathways.[10] These metabolic routes can often be mimicked under oxidative stress conditions in forced degradation studies.
-
Hydrolysis: The molecule itself is generally stable to hydrolysis, but formulations, especially oral liquids, need to be assessed. A study on a this compound maleate oral liquid formulation showed it to be stable for at least 202 days at room temperature.[11]
-
Interaction with Excipients: In multi-ingredient formulations, this compound maleate can react with other components. For instance, formulations containing phenylephrine and a maleate salt (like this compound maleate) have been shown to form adducts.[12][13]
Q4: What analytical techniques are most suitable for analyzing this compound and its degradants?
High-Performance Liquid Chromatography (HPLC) with UV or Photodiode Array (PDA) detection is the most common and robust technique for separating and quantifying this compound and its degradation products.[14] A well-developed HPLC method should be able to separate the parent drug from all process-related impurities and degradation products.[14]
Key considerations for method development include:
-
Column Chemistry: Reversed-phase columns (e.g., C18) are frequently used.[14]
-
Mobile Phase: A combination of a buffer (e.g., potassium di-hydrogen phosphate) and an organic modifier (e.g., acetonitrile) is typical.[14] Gradient elution is often necessary to resolve all peaks effectively.[14]
-
Detection Wavelength: A wavelength of around 265 nm is often used for the analysis of this compound.[15]
-
Mass Spectrometry (MS) Compatibility: For structural elucidation of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly valuable.
Troubleshooting Guides
This section provides practical solutions to specific problems that may arise during your forced degradation experiments.
Issue 1: Poor Mass Balance in the Chromatogram
Problem: The sum of the assay of this compound and the percentage of all degradant peaks does not add up to 100% (typically falls outside the 95-105% range).[16]
Possible Causes & Solutions:
-
Formation of Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them invisible to UV detection.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector. If unavailable, consider using LC-MS to search for expected masses of potential non-chromophoric products.
-
-
Volatile Degradants: Degradation may produce volatile impurities that are lost during sample preparation or analysis.
-
Solution: Use Gas Chromatography (GC) with a headspace sampler to analyze for volatile compounds if suspected.
-
-
Co-elution of Peaks: A degradant peak may be hidden under the main this compound peak or another impurity peak.
-
Solution: Evaluate the peak purity of the main peak using a PDA detector. If peak impurity is detected, optimize the chromatographic method by changing the column, mobile phase pH, or gradient slope to improve resolution.
-
-
Precipitation of Degradants: The degradation product might not be soluble in the sample diluent.
-
Solution: Visually inspect the stressed samples for any precipitation. If observed, try different diluents to ensure all components remain in solution.
-
Issue 2: No or Insufficient Degradation Observed
Problem: After applying the initial stress conditions, the degradation of this compound is less than the target of 5%.
Possible Causes & Solutions:
-
Stress Conditions are Too Mild: this compound may be more stable than anticipated under the initial conditions.
-
Solution: Incrementally increase the severity of the stress conditions. For example, increase the temperature for thermal and hydrolytic stress, prolong the exposure time, or use a higher concentration of the stressor (e.g., H₂O₂).[9]
-
-
Incorrect Sample Preparation: The drug substance might not be fully dissolved or exposed to the stressor in the case of solid-state studies.
-
Solution: Ensure complete dissolution of the sample in the stress medium. For solid-state studies, consider the impact of particle size and ensure uniform exposure to heat, light, and humidity.
-
Issue 3: Excessive Degradation (>20%)
Problem: The stress conditions are too harsh, leading to more than 20% degradation of this compound.[9]
Possible Causes & Solutions:
-
Overly Severe Stress Conditions: The applied stress is causing extensive or secondary degradation, making it difficult to identify the primary degradation products.
-
Solution: Reduce the severity of the stress conditions. Decrease the temperature, shorten the exposure time, or use a lower concentration of the stressor. The goal is to achieve a level of degradation that is sufficient for detection and quantification without destroying the molecule.[7]
-
Issue 4: Unidentified Peaks in the Chromatogram
Problem: The chromatogram shows several peaks that do not correspond to the parent drug or known impurities.
Possible Causes & Solutions:
-
Novel Degradation Products: These are the primary targets of the forced degradation study.
-
Solution: Isolate the unknown peaks using preparative HPLC. Elucidate their structures using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
-
Excipient Degradation: The peaks may arise from the degradation of excipients in the formulation.
-
Solution: Conduct forced degradation studies on a placebo formulation (containing all excipients except this compound) under the same stress conditions. This will help to differentiate between drug-related and excipient-related degradants.
-
-
Artifacts from the Analytical Method: Some peaks might be generated by the interaction of the sample with the mobile phase or the analytical column.
-
Solution: Inject a blank (diluent) and a placebo to check for any extraneous peaks. Ensure the mobile phase is stable and freshly prepared.
-
Experimental Workflow & Data Visualization
Workflow for a Typical Forced Degradation Study
A systematic approach is crucial for a successful forced degradation study.
Caption: A typical workflow for conducting forced degradation studies.
Potential Degradation Pathways of this compound
This diagram illustrates the potential sites of degradation on the this compound molecule.
Caption: Potential degradation sites on the this compound molecule.
References
- MedCrave online. (2016, December 14).
- ICH Q1A(R2). (2025, November 5).
- Patsnap Synapse. (2024, July 17).
- Wikipedia. This compound.
- IJCRT.org.
- National Institutes of Health (NIH).
- Pharmaguideline.
- PubMed. (1995). Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans.
- American Chemical Society. (2006, September 27).
- HELIX Chromatography. HPLC Methods for analysis of this compound.
- ACS Publications. (2006, November 1). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry.
- BioProcess International. (2006, March 1).
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- International Journal of Pharmaceutical Compounding. (2011, Jan/Feb).
- American Journal of Chemistry. (2023, April 23).
- ResearchGate. (2024, January 5). Development of an RP-HPLC–PDA method for this compound impurity profiling in a multi-ingredient cough syrup.
- Lhasa Limited. (2025, March 27).
- Seton Hall University. (2010).
- CONICET. (2013, September 2).
- PubMed. (1979, May).
- International Journal of Pharmaceutical Sciences and Research. (2018).
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biopharminternational.com [biopharminternational.com]
- 5. ajpsonline.com [ajpsonline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Fungal transformations of antihistamines: metabolism of this compound, chlorpheniramine, and pheniramine to N-oxide and N-demethylated metabolites by the fungus Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. International Journal of Pharmaceutical Compounding [ijpc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Semiautomated method for the analysis of formulations of chlorpheniramine maleate and this compound maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Validation & Comparative
A Comparative Efficacy Analysis for Drug Development Professionals: Brompheniramine vs. Loratadine
For researchers and drug development professionals in the field of allergy and immunology, a nuanced understanding of the comparative efficacy and pharmacological profiles of antihistamines is paramount. This guide provides an in-depth, data-driven comparison of brompheniramine, a first-generation alkylamine antihistamine, and loratadine, a second-generation piperidine antihistamine. This analysis moves beyond surface-level comparisons to explore the underlying mechanisms, pharmacokinetic and pharmacodynamic properties, and clinical trial data that inform their therapeutic applications.
At the Bench: Mechanism of Action and Receptor Binding Affinity
Both this compound and loratadine exert their therapeutic effects primarily by acting as inverse agonists at the histamine H1 receptor.[1] This action stabilizes the inactive conformation of the receptor, thereby reducing the downstream signaling that leads to allergic symptoms. However, their molecular interactions and binding affinities at the H1 receptor, a key determinant of potency, show notable differences.
A critical metric for comparing the potency of antihistamines at the molecular level is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
| Antihistamine | H1 Receptor Binding Affinity (Ki) |
| This compound | 6.06 nM (as Kd) |
| Loratadine | ~20-37 nM |
Note: The reported Ki values for loratadine can vary between studies based on the specific experimental conditions and cell types used.
The data indicates that this compound possesses a significantly higher binding affinity for the H1 receptor compared to loratadine.[2] This suggests that at a molecular level, this compound is a more potent H1 receptor antagonist.
The signaling pathway of the H1 receptor, a G-protein coupled receptor (GPCR), is a critical aspect of its function. Upon histamine binding, the receptor activates the Gq/11 family of G-proteins, leading to a cascade of intracellular events that culminate in the classic allergic response.
Step-by-Step Protocol:
-
Subject Preparation:
-
Enroll healthy volunteers or subjects with a history of allergies.
-
Ensure subjects have discontinued all antihistamine medications for a specified washout period (e.g., 7 days). [3]
-
-
Baseline Measurement:
-
On the volar surface of the forearm, perform a baseline histamine skin prick test.
-
Inject a standardized concentration of histamine intradermally.
-
After a set time (e.g., 15 minutes), measure the diameters of the resulting wheal (swelling) and flare (redness).
-
-
Drug Administration:
-
Administer a single dose of the test antihistamine (e.g., this compound or loratadine) or placebo in a randomized, double-blind manner.
-
-
Post-Dose Measurements:
-
At various time points after drug administration (e.g., 1, 2, 4, 8, 12, and 24 hours), repeat the histamine skin prick test at a different site on the forearm.
-
Measure the wheal and flare diameters at each time point.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the wheal and flare areas at each time point compared to baseline.
-
Compare the time course of inhibition between the active drug(s) and placebo to determine the onset and duration of action.
-
Conclusion for the Drug Development Professional
The choice between this compound and loratadine for therapeutic development or clinical application is a trade-off between efficacy and tolerability.
-
This compound demonstrates superior efficacy in relieving symptoms of allergic rhinitis in a head-to-head clinical trial and exhibits a higher in vitro binding affinity for the H1 receptor. [2][4]However, its clinical utility is significantly limited by its first-generation profile, which includes a high incidence of sedation and notable anticholinergic effects. [5]
-
Loratadine , while showing slightly lower efficacy in the aforementioned clinical trial, offers a vastly improved safety and tolerability profile. [4]Its minimal CNS penetration and low anticholinergic activity make it a more suitable option for the majority of patients, particularly for daytime use. [6] For drug development professionals, this comparison underscores the evolution of antihistamine therapy. While the potency of first-generation agents like this compound is undeniable, the focus of modern drug discovery has shifted towards optimizing the therapeutic index—maximizing efficacy while minimizing off-target effects and improving patient quality of life. Loratadine exemplifies this progress, and its development paved the way for further refinements in second and third-generation antihistamines. Future research may focus on developing compounds with the high receptor affinity of first-generation agents but with the favorable safety profile of second-generation drugs.
References
-
Australasian Society of Clinical Immunology and Allergy (ASCIA). (n.d.). Skin prick testing - for the diagnosis of allergic disease. Retrieved from [Link]
- Casale, T. B., & Blaiss, M. S. (2001). Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines. Journal of Allergy and Clinical Immunology, 108(5), 821-826.
- Izumi, H., & Karita, K. (1988). Investigation of mechanisms of the flare and wheal reactions in human skin by band method. Brain Research, 449(1-2), 328-331.
- O'Hanlon, J. F., & Ramaekers, J. G. (1995). Model for outcomes assessment of antihistamine use for seasonal allergic rhinitis. Pharmacotherapy, 15(4), 483-491.
-
Drugs.com. (n.d.). This compound and loratadine Interactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Histamine Skin Prick Tests. In Indoor Allergens. National Academies Press (US). Retrieved from [Link]
-
CenterWatch. (2010, April 21). Comparison of Seasonal Allergic Rhinitis Treatment With 2 Antihistamines Used in Combination With Intranasal Corticosteroid. Retrieved from [Link]
-
Karger Publishers. (2023, May 9). Histamine Skin Prick Tests: From Established Diagnostic Technique to Advanced Experimental Biomarker. Retrieved from [Link]
- van Steekelenburg, J., Clement, P. A., & Beel, M. (2002). Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests. Allergy, 57(4), 346-350.
- Singh, K., & Singh, A. (2012). Antihistamines in allergic rhinitis - a comparative analysis. Journal of Clinical and Diagnostic Research, 6(5), 915-917.
- Various Authors. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- van Steekelenburg, J., Clement, P. A., & Beel, M. (2002). Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests. Allergy, 57(4), 346-350.
-
Small Molecule Pathway Database (SMPDB). (2017, September 15). This compound H1-Antihistamine Action. Retrieved from [Link]
-
Patsnap Synapse. (2023, September 21). Unleashing the Power of this compound maleate: A Comprehensive Review on R&D Breakthroughs. Retrieved from [Link]
- Orzechowski, R. F., Currie, D. S., & Valancius, C. A. (2005). Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. European Journal of Pharmacology, 506(3), 257-264.
-
Drugs.com. (n.d.). This compound vs Loratadine Comparison. Retrieved from [Link]
- Druce, H. M., Thoden, W. R., Mure, P., Furey, S. A., Lockhart, B. E., & Scavone, J. M. (1998). This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial. Journal of Clinical Pharmacology, 38(5), 455-462.
- Simons, F. E. R. (2009). H1 Antihistamines: Current Status and Future Directions.
-
Wikipedia. (n.d.). Antihistamine. Retrieved from [Link]
- Salahudeen, M. S., Duffull, S. B., & Nishtala, P. S. (2015). Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review.
- Simons, K. J., & Simons, F. E. (1988). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). Clinical Pharmacokinetics, 15(6), 369-391.
-
Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]
Sources
- 1. Antihistamine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Medical Testing Methods - Indoor Allergens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
brompheniramine vs cetirizine in vitro study
An In-Vitro Comparison of Brompheniramine and Cetirizine: A Guide for Drug Development Professionals
Introduction: A Tale of Two Antihistamines
In the landscape of allergy therapeutics, histamine H1 receptor antagonists remain a cornerstone of treatment. This guide provides an in-depth, in-vitro comparison of two prominent examples from different therapeutic eras: this compound, a classic first-generation alkylamine antihistamine, and Cetirizine, a second-generation carboxylated metabolite of hydroxyzine.[1][2] While both compounds target the same receptor, their pharmacological profiles, refined through decades of research, are markedly different. For researchers and drug development professionals, understanding these differences at the molecular and cellular level is critical for designing next-generation therapeutics with improved efficacy and safety profiles.
This document moves beyond simple statements of potency to explore the causality behind their performance in controlled, in-vitro settings. We will dissect their receptor binding kinetics, functional activity, and off-target effects, providing the experimental frameworks necessary to validate these claims.
The Modern View of H1 Antihistamine Action: Inverse Agonism
Historically termed "H1 antagonists," these drugs are now more accurately classified as inverse agonists .[3][4] The histamine H1 receptor, a G-protein coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R*) state. Even without histamine, a small fraction of receptors adopts the active conformation, leading to a basal level of signaling, known as constitutive activity.[4][5][6]
-
Histamine (Agonist): Binds to and stabilizes the active R* state, shifting the equilibrium towards activation and triggering the downstream signaling cascade via Gαq/11 proteins.[3][5]
-
This compound & Cetirizine (Inverse Agonists): Bind to and stabilize the inactive R state. This not only blocks histamine from binding but also actively reduces the receptor's basal signaling, shifting the equilibrium away from the active state.[3][4]
This inverse agonism is a key contributor to their therapeutic and anti-inflammatory effects.[4][5]
Comparative In-Vitro Performance
The differentiation between first and second-generation antihistamines is starkly illustrated by their in-vitro pharmacological profiles. While both effectively target the H1 receptor, their affinity, selectivity, and effects on inflammatory cells diverge significantly.
Data Summary: this compound vs. Cetirizine
| Parameter | This compound (First-Gen) | Cetirizine (Second-Gen) | Rationale & Significance |
| H1 Receptor Affinity (Ki) | High (~2-5 nM for related compounds) | High (~6 nM)[1][7] | Both exhibit potent binding. The slight edge in affinity for some first-generation drugs does not translate to superior clinical performance due to other factors. |
| Receptor Selectivity | Low. Significant affinity for muscarinic acetylcholine receptors. | Very High (>20,000-fold selective for H1 over muscarinic receptors)[1] | High selectivity is the hallmark of second-generation agents, explaining the dramatic reduction in anticholinergic side effects (dry mouth, blurred vision). |
| Mast Cell Stabilization | Limited | Potent inhibitor of mast cell degranulation and exocytosis[8][9][10] | This additional mechanism contributes to a broader anti-inflammatory effect by preventing the release of histamine and other pro-inflammatory mediators. |
| NF-κB Inhibition | H1-receptor dependent and independent effects observed for first-gen drugs.[11] | Can inhibit NF-κB activation through inverse agonism.[4][5][6] | Inhibition of this key inflammatory transcription factor demonstrates an anti-inflammatory effect beyond simple H1 receptor blockade. |
Experimental Protocols for In-Vitro Comparison
To generate the comparative data discussed, a series of robust, validated in-vitro assays are required. The following protocols provide a framework for these essential experiments.
Radioligand Binding Assay for H1 Receptor Affinity (Ki Determination)
This assay quantifies the affinity of a test compound (this compound or cetirizine) for the H1 receptor by measuring its ability to compete with a radiolabeled ligand.
-
Causality & Rationale: The output of this assay, the inhibition constant (Ki), is a direct measure of a drug's potency at the receptor level. It is the foundational experiment for characterizing any new H1 antihistamine. The use of competition binding allows for the testing of unlabeled compounds.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a cell line stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).[1] Quantify total protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (this compound or cetirizine).[12]
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-Specific Binding (NSB) Wells: Contain membranes, radioligand, and a high concentration of a known, potent unlabeled H1 antagonist to saturate all specific binding sites.
-
Test Compound Wells: Contain membranes, radioligand, and a serial dilution of the test compound.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 2-4 hours at 25°C).[12]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound or non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[1][12]
-
[³⁵S]GTPγS Binding Assay for Functional Activity
This functional assay measures G-protein activation following receptor stimulation, allowing for the differentiation of agonists, antagonists, and inverse agonists.
-
Causality & Rationale: While a binding assay measures affinity, it doesn't reveal the functional consequence of that binding. The GTPγS assay provides this crucial information. For an inverse agonist like cetirizine, one would expect to see a reduction in the basal (constitutive) level of [³⁵S]GTPγS binding. This directly validates its mechanism of action.[12][13]
Methodology:
-
Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a specific concentration of GDP. The radioligand used is [³⁵S]GTPγS, a non-hydrolyzable GTP analog.[12][14]
-
Assay Setup: In a 96-well plate, add H1 receptor-expressing membranes, assay buffer with GDP, and the test compound.
-
Basal Binding: Membranes and buffer only.
-
Agonist-Stimulated Binding: Membranes with a known H1 agonist (e.g., histamine) to determine the maximum signal window.
-
Inverse Agonist Test: Membranes with varying concentrations of this compound or cetirizine.
-
-
Initiation: Add [³⁵S]GTPγS to all wells to start the reaction.[12]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for G-protein activation and binding of the radioligand.[13]
-
Termination & Filtration: Stop the reaction by rapid filtration through glass fiber filters, similar to the binding assay, to separate bound from free [³⁵S]GTPγS.
-
Quantification: Measure radioactivity using a scintillation counter.
-
Data Analysis: Plot the measured signal (counts per minute) against the compound concentration. A decrease in signal below the basal level indicates inverse agonist activity.[15]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This cell-based assay assesses the ability of a compound to stabilize mast cells and prevent the release of pre-formed inflammatory mediators.
-
Causality & Rationale: This assay moves beyond receptor interaction to a key cellular effect in the allergic cascade. The release of β-hexosaminidase is a reliable surrogate marker for the degranulation process, where histamine and other mediators are released.[7] Demonstrating inhibition here, as has been done for cetirizine, provides evidence for an additional anti-allergic mechanism not possessed by all H1 antihistamines.[8][9][10][16]
Methodology:
-
Cell Culture and Sensitization: Culture a suitable mast cell line (e.g., RBL-2H3) and sensitize the cells overnight with anti-DNP IgE. This IgE binds to FcεRI receptors on the mast cell surface.[7]
-
Pre-incubation with Antihistamine: Wash the sensitized cells and pre-incubate them with various concentrations of this compound or cetirizine for a defined period (e.g., 30-60 minutes).
-
Challenge: Trigger degranulation by adding the antigen (DNP-HSA) to the wells. Include control wells for spontaneous release (no antigen) and total release (cells lysed with Triton X-100).
-
Sample Collection: After incubation (e.g., 30 minutes), centrifuge the plate and collect the supernatant, which contains the released β-hexosaminidase.[7]
-
Enzymatic Reaction: Incubate the supernatant with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). The enzyme will cleave the substrate, producing a colored product.
-
Measurement: Stop the reaction and measure the absorbance of the colored product using a spectrophotometer.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control. Plot the percent inhibition of release versus the antihistamine concentration to determine the IC50 for mast cell stabilization.
NF-κB Reporter Gene Assay
This assay measures the ability of antihistamines to inhibit the activation of the pro-inflammatory transcription factor NF-κB.
-
Causality & Rationale: H1 receptor activation can lead to NF-κB activation, driving the expression of inflammatory genes.[5][6] This assay directly tests a compound's ability to suppress this pathway. It is a powerful tool to quantify the anti-inflammatory effects that are mediated through inverse agonism on H1 receptor constitutive activity.
Methodology:
-
Cell Line: Use a cell line (e.g., A549 lung epithelial cells or HEK293) that has been stably transfected with a reporter plasmid.[11][17] This plasmid contains the gene for a reporter enzyme (e.g., luciferase) under the control of a promoter with NF-κB binding sites.
-
Cell Plating & Treatment: Plate the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with serial dilutions of this compound or cetirizine.
-
Stimulation: Add a pro-inflammatory stimulus known to activate NF-κB (e.g., TNF-α) to the wells.[17] Alternatively, if studying the effect on constitutive H1 receptor activity, no external stimulus may be needed if the cells overexpress the H1 receptor.[5][11]
-
Incubation: Incubate for a period sufficient to allow for transcription and translation of the luciferase reporter gene (typically 6-24 hours).
-
Cell Lysis: Lyse the cells to release the newly synthesized luciferase enzyme.
-
Luminescence Measurement: Add a luciferin-containing substrate buffer to the cell lysate. The luciferase enzyme will catalyze a reaction that produces light. Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to a measure of cell viability to control for cytotoxicity.[17] Plot the percent inhibition of the NF-κB signal versus the drug concentration to determine the IC50.
Conclusion
The in-vitro comparison of this compound and cetirizine clearly delineates the evolution of antihistamine drug design. While both demonstrate high affinity for the H1 receptor, cetirizine's profile is defined by its high selectivity and its additional anti-inflammatory functions, such as mast cell stabilization. These characteristics, readily quantifiable through the assays described herein, are directly responsible for its improved therapeutic window and favorable side-effect profile compared to its first-generation predecessor. For drug development professionals, these experimental frameworks are not merely for characterization; they are essential tools for guiding the rational design of future therapeutics that continue to build upon these principles of potency, selectivity, and multi-faceted efficacy.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Histamine H1 Receptor Binding Assays.
- BenchChem. (n.d.). Comparative Potency Analysis of Second-Generation Antihistamines.
- Holgate, S. T., & Church, M. K. (2003). Pharmacology of Antihistamines. PubMed Central.
- Gomibuchi, T., et al. (2022). Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine. Drug Discoveries & Therapeutics.
- Various Authors. (2025). A Review on Mechanism of Histamine Mediated Allergic Reactions: Therapeutic Role, Safety, and Clinical Efficacy of Cetirizine in Modern Allergy and Other Diseases Management.
- Gomibuchi, T., et al. (2022). Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine.
- Miyagi University School of Nursing. (n.d.). Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine.
- Roumestan, C., et al. (2008). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1. PubMed.
- Various Authors. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists.
- ResearchGate. (2025). Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine.
- Bakker, R. A., et al. (n.d.). Histamine H(1)-receptor activation of nuclear factor-kappa B. PubMed.
- Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. NCBI Bookshelf.
- ResearchGate. (2025). Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and –independent mechanisms.
- Singh, J. K., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Walsh Medical Media.
- Various Authors. (n.d.). H1‐antihistamines: inverse agonism, anti‐inflammatory actions and cardiac effects.
- Bakker, R. A., et al. (n.d.). Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling.
- BenchChem. (n.d.). A Comparative Analysis of Receptor Binding Affinity: Dexchlorpheniramine Maleate vs. Cetirizine.
- Leurs, R., et al. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. PubMed.
- Holgate, S. T., & Broide, D. (2003). Assessment of antihistamine efficacy and potency. PubMed.
- Grant, J. A., et al. (n.d.). Comparison of the potency of antihistamines. UTMB Research Experts.
- Nakano, Y., et al. (n.d.). Differential Regulation of Thermodynamic Binding Forces of Levocetirizine and (S)-Cetirizine by Lys191 in Human Histamine H1 Receptors. PubMed Central.
- Strange, P. G. (2010). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. PubMed Central.
- Puhl, A. C., et al. (2020). In vitro benchmarking of NF-κB inhibitors. PubMed Central.
- Drugs.com. (n.d.). This compound vs Cetirizine Comparison.
- ResearchGate. (2025). Comparison of the potency of antihistamines.
- Kauk, M., et al. (2021). Specific Engineered G Protein Coupling to Histamine Receptors Revealed from Cellular Assay Experiments and Accelerated Molecular Dynamics Simulations. PubMed Central.
- Tocris Bioscience. (n.d.). Histamine Receptors.
- Tashiro, M., et al. (n.d.). Molecular Determinants of the Kinetic Binding Properties of Antihistamines at the Histamine H1 Receptors. PubMed Central.
- ResearchGate. (2025). Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests.
- Paton, D. M., & Webster, D. R. (1985). Clinical pharmacokinetics of H1-receptor antagonists (the antihistamines). PubMed.
- de Witte, W., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega.
- de Witte, W., et al. (2025). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. PubMed.
- Veen, J. C., et al. (1995). Effect of cetirizine, ketotifen and chlorpheniramine on the dynamics of the cutaneous hypersensitivity reaction: a comparative study. PubMed.
- Blaiss, M. S., et al. (n.d.). The Role of Cetirizine in the Changing Landscape of IV Antihistamines: A Narrative Review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histamine H(1)-receptor activation of nuclear factor-kappa B: roles for G beta gamma- and G alpha(q/11)-subunits in constitutive and agonist-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H1-Receptor Activation of Nuclear Factor-κB: Roles for Gβγ- and Gαq/11-Subunits in Constitutive and Agonist-Mediated Signaling | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine. | Semantic Scholar [semanticscholar.org]
- 9. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetirizine more potently exerts mast cell-stabilizing property than diphenhydramine [jstage.jst.go.jp]
- 11. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Brompheniramine Cross-Reactivity in Immunoassays
To the bench scientist, the clinical researcher, and the drug development professional, an immunoassay is a powerful tool—rapid, sensitive, and capable of high-throughput analysis. However, the elegant simplicity of antibody-antigen binding belies a significant challenge: cross-reactivity. This guide provides an in-depth comparison of brompheniramine's potential to cause false-positive results in common immunoassays, offering the technical data and experimental context needed to navigate this complex issue.
Introduction: The Challenge of Structural Similarity
This compound is a first-generation antihistamine commonly found in over-the-counter (OTC) cold and allergy medications.[1] Its widespread availability makes it a frequent encounter in clinical and forensic toxicology screening. The core issue arises from its chemical structure, which shares similarities with illicit or prescribed drugs, most notably amphetamines.[2][3]
Immunoassays, the workhorses of initial drug screening, rely on antibodies to detect specific drug classes.[4] These antibodies are designed to bind to a particular molecular structure. However, this binding is not always perfectly specific.[4][5] When a compound like this compound, or its metabolites, possesses a shape or charge distribution that mimics the target analyte, it can bind to the assay's antibody, generating a "false-positive" result.[2][4] This guide will dissect this phenomenon, providing clarity on when and why this cross-reactivity occurs and how to properly manage the results.
The following diagram illustrates the basic principle of immunoassay cross-reactivity.
Caption: Fig 1. Mechanism of Immunoassay Cross-Reactivity.
Comparative Analysis of this compound Cross-Reactivity
The extent of cross-reactivity is not uniform across all immunoassays.[6] It is highly dependent on the specific antibody clone used by the manufacturer, the assay format (e.g., EMIT, CEDIA), and the cutoff concentration for a positive result. While specific quantitative data for this compound is often proprietary or not extensively published in peer-reviewed literature, its potential to interfere, particularly with amphetamine screens, is well-documented.[1][2][3][6][7]
It has been reported that metabolites of this compound may be a primary cause of false-positive results in amphetamine urine screens using the monoclonal EMIT d.a.u. immunoassay.[7] This highlights a critical point: the parent drug is not always the sole interfering substance; its metabolic byproducts can also be culprits.
Table 1: Documented Cross-Reactivity of this compound and Structurally Similar Compounds
| Immunoassay Target | Common Assay Types | Documented Cross-Reactant(s) | Notes |
| Amphetamines | EMIT, CEDIA, ELISA | This compound [1][2][3], Bupropion, Labetalol, Ranitidine, Trazodone, Pseudoephedrine | This compound is a known potential cause of false-positives. The degree of cross-reactivity can vary significantly between manufacturers.[6] |
| LSD | EMIT, CEDIA | This compound [2], Fluoxetine, Sertraline, Bupropion, Trazodone | Cross-reactivity with LSD assays has also been reported, though it is less common than with amphetamine screens.[2] |
| Methadone | EMIT, CEDIA | Diphenhydramine, Doxylamine | While not this compound, other antihistamines are known to cross-react with methadone assays, illustrating a class effect.[2] |
Note: This table is a synthesis of reported interferences. Quantitative cross-reactivity percentages are highly lot- and manufacturer-dependent and should be confirmed using the specific assay's package insert.
Experimental Protocol: Validating Cross-Reactivity in Your Laboratory
Trustworthy science requires internal validation. Relying solely on manufacturer data is insufficient, as laboratory conditions and sample matrices can vary.[8] The following protocol provides a robust framework for determining the cross-reactivity of this compound with a specific immunoassay in your own lab. This process is crucial for establishing the limitations of your screening assays.
Objective: To quantify the concentration of this compound required to produce a positive result in a target immunoassay (e.g., an amphetamine screen).
Materials:
-
Certified reference material (CRM) of this compound Maleate
-
Certified drug-free human urine
-
The immunoassay kit to be tested (including calibrators and controls)
-
An automated immunoassay analyzer or microplate reader
-
Calibrated pipettes and standard laboratory glassware
Methodology Workflow:
Caption: Fig 2. Workflow for Cross-Reactivity Assessment.
Step-by-Step Procedure:
-
Preparation of this compound Stock Solution (1.0 mg/mL):
-
Accurately weigh 10 mg of this compound maleate CRM.
-
Dissolve in a 10 mL volumetric flask using methanol. Ensure complete dissolution.
-
Causality Insight: Methanol is a common solvent for non-polar to moderately polar analytes and will not interfere with most immunoassay formats once diluted into the aqueous urine matrix.
-
-
Preparation of Spiking Solutions:
-
Perform serial dilutions of the stock solution with drug-free urine to create a range of concentrations. For an amphetamine assay with a 500 ng/mL cutoff, a suggested range would be 100,000 ng/mL down to 1,000 ng/mL.
-
Causality Insight: A wide concentration range is necessary to identify the threshold at which the cross-reactant triggers a positive result relative to the assay's cutoff calibrator.
-
-
Assay Performance:
-
Run the immunoassay according to the manufacturer's instructions.
-
Analyze the assay's negative calibrator, cutoff calibrator, and positive control to validate the run.
-
Analyze each of the this compound-spiked urine samples.
-
Trustworthiness Check: A valid run, as determined by the controls, is essential. If controls fail, the results from the spiked samples are invalid and the run must be repeated.
-
-
Data Analysis and Interpretation:
-
Identify the lowest concentration of this compound that produces a result equal to or greater than the cutoff calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Cutoff Concentration of Target Analyte / Minimum Concentration of Cross-Reactant Giving a Positive Result) x 100
-
Example: If the amphetamine cutoff is 500 ng/mL and the lowest concentration of this compound that tests positive is 50,000 ng/mL, the cross-reactivity is (500 / 50,000) x 100 = 1%.
-
The Imperative of Confirmatory Testing
The data and protocols presented underscore a fundamental principle in toxicology: immunoassays are screening tests .[9][10] Their susceptibility to cross-reactivity means a positive result is presumptive, not definitive.[11] The only way to distinguish a true positive from a false positive due to a substance like this compound is through a more specific, secondary testing method.[4][12]
Mass spectrometry (MS) coupled with chromatography (either gas or liquid, GC-MS or LC-MS/MS) is the gold standard for confirmation.[9][12][13] These methods do not rely on antibody binding but instead separate compounds based on their physical properties and identify them based on their unique mass-to-charge ratio, providing unambiguous identification.
Conclusion
This compound poses a tangible risk of producing false-positive results in urine drug screen immunoassays, particularly for amphetamines and potentially for LSD.[2] This guide provides the framework for understanding, quantifying, and managing this cross-reactivity. By combining knowledge of structural similarities, manufacturer-provided data, and rigorous in-house experimental validation, researchers and clinicians can interpret initial screening results with the appropriate level of caution. The ultimate pillar of trustworthiness remains the consistent and mandatory use of mass spectrometry for the confirmation of all presumptive positive results.
References
- Analytical Confirmation of Error in False Positive Amphetamine Immunoassays and Results. Archiv für Kriminologie.
- Urine Drug Screening: Minimizing False-Positives and False-Negatives to Optimize Patient Care. U.S. Pharmacist.
- False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review. Oxford Academic.
- How Common Are False-Positives Amphetamine Drug Tests?. MedCentral.
- False-Positive Amphetamines in Urine Drug Screens: A Six-Year Review. PubMed.
- Metabolites of chlorpromazine and this compound may cause false-positive urine amphetamine results with monoclonal EMIT d.a.u. immunoassay. PubMed.
- Reduced interference by phenothiazines in amphetamine drug of abuse immunoassays. ResearchGate.
- Amphetamine Positive Urine Toxicology Screen Secondary to Atomoxetine. PMC - NIH.
- False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. PDF.
- Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers.
- Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf - NIH.
- How to Detect and Solve Immunoassay Interference. myadlm.org.
- Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Blog.
- Master Cross-Reaction List. U.S. Screening Source.
- Oregon Health & Science University Department of Pathology Center for Health and Healing Lab Interpretive Summary of Cross-R. Oregon Health & Science University.
- Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine. PubMed Central.
Sources
- 1. Amphetamine Positive Urine Toxicology Screen Secondary to Atomoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. medcentral.com [medcentral.com]
- 4. blog.averhealth.com [blog.averhealth.com]
- 5. siemens-healthineers.com [siemens-healthineers.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolites of chlorpromazine and this compound may cause false-positive urine amphetamine results with monoclonal EMIT d.a.u. immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ohsu.edu [ohsu.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. False-Positive Amphetamines in Urine Drug Screens: A 6-Year Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. [Analytical confirmation of error in false positive amphetamine immunoassays and results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. usscreeningsource.com [usscreeningsource.com]
A Comparative Guide to the Validation of HPLC Methods for Brompheniramine Enantiomers
For researchers, scientists, and professionals in drug development, the precise quantification of enantiomers is not merely a procedural step but a cornerstone of ensuring the safety and efficacy of chiral drug products. Brompheniramine, a first-generation antihistamine, possesses a single chiral center, resulting in two enantiomers that can exhibit different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization of single enantiomers or the strict control of the enantiomeric ratio in racemic drug products. High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this purpose, offering high resolution and sensitivity.[1]
This guide provides an in-depth comparison of validated HPLC methods for the enantioseparation of this compound, grounded in scientific integrity and practical, field-proven insights. We will explore the critical aspects of method development, the choice of chiral stationary phases (CSPs), and a detailed breakdown of the validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
The Imperative of Chiral Separation for this compound
While this compound is often marketed as a racemate, it is the S-(+)-enantiomer, dexthis compound, that possesses the majority of the desired antihistaminic activity. The R-(-)-enantiomer is significantly less active and may contribute to undesired side effects. This disparity in pharmacological activity underscores the necessity for robust analytical methods capable of accurately separating and quantifying each enantiomer. Such methods are crucial for:
-
Quality control of bulk active pharmaceutical ingredients (APIs): Ensuring the correct enantiomeric composition.
-
Analysis of pharmaceutical formulations: Verifying the stability and purity of the final drug product.
-
Pharmacokinetic and metabolism studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of individual enantiomers.
Foundational Pillars of a Validated HPLC Method
A validated HPLC method provides documented evidence that the procedure is suitable for its intended purpose. The validation process, guided by ICH Q2(R2), ensures that the method is reliable, reproducible, and accurate.[2][3] The core validation parameters are:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Below is a diagram illustrating the logical workflow of the HPLC method validation process.
Caption: A flowchart outlining the key stages of HPLC method development and validation.
Comparative Analysis of HPLC Methods for this compound Enantiomer Separation
The cornerstone of chiral HPLC is the chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used due to their broad applicability and excellent enantiorecognition capabilities. In this guide, we will compare two exemplary methods.
Method 1: Enantioseparation using an Immobilized Polysaccharide-Based CSP (CHIRALPAK® IG-3)
This method, based on an application note from Daicel, provides a robust starting point for the enantioseparation of this compound.[1] Immobilized polysaccharide-based CSPs are known for their durability and compatibility with a wider range of solvents compared to coated phases.
Method 2: A Validated Method for the Closely Related Analog, Chlorpheniramine, on an Amylose-Based CSP (Chiralpak AD-H)
Due to the close structural similarity between this compound and chlorpheniramine (differing only by a bromine versus a chlorine atom), a fully validated method for chlorpheniramine provides a highly relevant and transferable framework for validating a this compound method. The following data is based on a published, validated method for chlorpheniramine enantiomers.[4]
Experimental Protocols
Method 1: this compound Enantiomers on CHIRALPAK® IG-3
-
Column: CHIRALPAK® IG-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase: 5 mM Ammonium bicarbonate in (Water : Ethanol) (5/95, v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 15°C
-
Detection: UV at 222 nm
-
Sample Preparation: 1.0 mg/mL in mobile phase
Method 2: Chlorpheniramine Enantiomers on Chiralpak AD-H (Analogous Method)
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane : isopropanol : diethylamine (97.5 : 2.5 : 0.025, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 258 nm
-
Sample Preparation: For a syrup formulation, a dilution and liquid-liquid extraction with n-hexane-dichloromethane (2:1) is performed.
The following diagram illustrates the general experimental workflow for the analysis of this compound enantiomers by HPLC.
Caption: A generalized workflow for the HPLC analysis of this compound enantiomers.
Performance Data and Validation Parameters
The following tables summarize the performance and validation data for the two methods.
Table 1: Chromatographic Performance Comparison
| Parameter | Method 1 (this compound on CHIRALPAK® IG-3) | Method 2 (Chlorpheniramine on Chiralpak AD-H) |
| Retention Time (t_R1) | 6.5 min | 9.63 min (S-(+)-enantiomer) |
| Retention Time (t_R2) | 7.8 min | 11.36 min (R-(-)-enantiomer) |
| Resolution (Rs) | 3.4 | 3.80 |
| Selectivity (α) | Not explicitly stated, but calculable | 1.24 |
Table 2: Validation Data for Method 2 (Chlorpheniramine on Chiralpak AD-H)
| Validation Parameter | Result |
| Linearity Range | 2-10 µg/mL |
| Correlation Coefficient (r) | 0.999 for both enantiomers |
| LOD | 0.29 µg/mL (S-(+)-enantiomer), 0.44 µg/mL (R-(-)-enantiomer) |
| LOQ | 0.88 µg/mL (S-(+)-enantiomer), 1.31 µg/mL (R-(-)-enantiomer) |
| Accuracy (% Recovery) | 99.41% - 101.82% |
| Precision (RSD%) | Intra-day: 0.25% - 1.50%Inter-day: 0.24% - 1.40% |
Discussion and Causality Behind Experimental Choices
Choice of Chiral Stationary Phase:
-
Method 1 (CHIRALPAK® IG-3): This immobilized amylose-based CSP provides broad enantioselectivity. The immobilization of the polysaccharide derivative onto the silica support allows for the use of a wider range of solvents, enhancing method development flexibility and column robustness.
-
Method 2 (Chiralpak AD-H): This is a coated amylose-based CSP, which has a long history of success in separating a wide variety of chiral compounds. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral cavities of the polysaccharide structure through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
Mobile Phase Composition:
-
Method 1: The use of a buffered aqueous-organic mobile phase is common for reversed-phase chiral separations. Ammonium bicarbonate is a volatile buffer, making this method compatible with mass spectrometry if desired. The high ethanol content ensures the elution of the moderately hydrophobic this compound.
-
Method 2: This method employs a normal-phase mobile phase. The combination of a non-polar solvent (n-hexane), a polar modifier (isopropanol), and a basic additive (diethylamine) is crucial. The isopropanol modifies the polarity of the mobile phase, influencing retention times. The diethylamine is a critical component for basic analytes like this compound, as it minimizes peak tailing by competing with the analyte for active sites on the silica support.
Alternative Methodologies
While HPLC with CSPs is the most common approach, other techniques can also be employed for the enantioseparation of this compound and related compounds.
-
Capillary Electrophoresis (CE): CE is a powerful separation technique that offers high efficiency and low sample and solvent consumption. For chiral separations, a chiral selector, typically a cyclodextrin, is added to the background electrolyte. Studies have demonstrated the successful separation of this compound enantiomers using beta-cyclodextrin and its derivatives as chiral selectors in CE.[5][6]
-
HPLC with Chiral Mobile Phase Additives (CMPA): In this approach, a chiral selector is added to the mobile phase, and the separation is performed on a standard achiral column. The enantiomers form transient diastereomeric complexes with the CMPA, which can then be separated. This method can be cost-effective as it does not require a dedicated chiral column.
Conclusion
The successful validation of an HPLC method for the enantiomers of this compound is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comparative overview of two robust HPLC methods, highlighting the key experimental parameters and the validation data required to meet regulatory expectations.
The CHIRALPAK® IG-3 method offers an excellent starting point for the direct enantioseparation of this compound. The detailed validation of the analogous chlorpheniramine method on a Chiralpak AD-H column provides a comprehensive roadmap for the validation process, demonstrating the achievement of specificity, linearity, accuracy, precision, and sensitivity.
Researchers and drug development professionals are encouraged to leverage these insights to develop and validate reliable HPLC methods for the chiral analysis of this compound and other chiral antihistamines, thereby contributing to the development of safer and more effective medicines.
References
-
Chankvetadze, B., Burjanadze, N., Pintore, G., Bergenthal, D., Bergander, K., Mühlenbrock, C., Breitkreuz, J., & Blaschke, G. (2000). Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. Journal of Chromatography A, 875(1-2), 471-484. [Link]
-
Vignaduzzo, S. E., & Kaufman, T. S. (2013). Development and validation of a HPLC method for the simultaneous determination of bromhexine, chlorpheniramine, paracetamol, and pseudoephedrine in their combined cold medicine formulations. Journal of Liquid Chromatography & Related Technologies, 36(14), 1964-1980. [Link]
-
ResearchGate. Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. [Link]
-
Dejaegher, B., & Vander Heyden, Y. (2007). Ruggedness and robustness testing. Journal of Chromatography A, 1158(1-2), 138-157. [Link]
-
ResearchGate. Guidance for Robustness/Ruggedness Tests in Method Validation. [Link]
-
Heyden, Y. V., Nijhuis, A., Smeyers-Verbeke, J., Vandeginste, B. G. M., & Massart, D. L. (2001). Guidance for robustness/ruggedness tests in method validation. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 723-753. [Link]
-
Pataskar, P., et al. (2026). Development of an RP-HPLC–PDA method for this compound impurity profiling in a multi-ingredient cough syrup. Discover Chemistry, 3(1), 4. [Link]
-
Erensoy, G., et al. (2020). Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. Istanbul Journal of Pharmacy, 50(2), 149-152. [Link]
-
DergiPark. Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection. [Link]
-
International Journal of Pharmacy Teaching & Practices. Development and Validation of a HPLC Method for Chlorphenamine Maleate Related Substances in Multicomponents Syrups and Tablets. [Link]
-
International Journal of Research in Science and Technology. A NOVEL RP-HPLC METHOD DEVELOPMENT AND ITS VALIDATION FOR ASSAY OF CHLORPHENIRAMINE MALEATE INJECTION. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. jsmcentral.org [jsmcentral.org]
- 3. İstanbul Journal of Pharmacy » Submission » Determination of chlorpheniramine enantiomers in pharmaceutical formulations by HPLC on chiral column with PDA detection [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Sedative Effects of First-Generation Antihistamines for the Research Professional
Introduction
First-generation antihistamines represent a class of drugs foundational to the treatment of allergic conditions. Their efficacy in mitigating histamine-mediated symptoms is well-documented; however, their clinical utility is often constrained by a significant side effect profile, most notably sedation. This sedative action, a consequence of their ability to traverse the blood-brain barrier, presents both therapeutic opportunities in somnology and challenges in patient populations requiring sustained alertness. For researchers, scientists, and drug development professionals, a nuanced understanding of the comparative sedative effects of these agents is paramount for both novel drug design and the appropriate application of existing compounds.
This guide provides an in-depth, objective comparison of the sedative effects of prominent first-generation antihistamines. Moving beyond a simple listing of side effects, we will delve into the underlying neuropharmacology, present supporting quantitative experimental data from peer-reviewed studies, and detail the methodologies used to generate this evidence. Our objective is to equip the scientific community with a robust, data-driven resource to inform experimental design, clinical trial development, and the ongoing quest for more selective H1 receptor antagonists.
Mechanism of Sedation: Central H1 Receptor Inverse Agonism
The wakefulness-promoting role of histamine in the central nervous system (CNS) is well-established. Histaminergic neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus project throughout the brain, where histamine acts on H1 receptors to maintain arousal. First-generation antihistamines, characterized by their lipophilic nature, readily cross the blood-brain barrier and interfere with this crucial pathway.[1][2]
These compounds are not merely antagonists that block histamine binding; they are more accurately classified as inverse agonists.[3] H1 receptors exhibit a degree of constitutive activity even in the absence of histamine. Inverse agonists bind to the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state and reducing baseline neuronal activity, which contributes to their sedative and hypnotic effects.[3][4]
Figure 1. H1 Receptor Signaling and Inverse Agonist Action.
Comparative Analysis of Sedative Effects
The sedative potential of first-generation antihistamines is not uniform. This variability is primarily attributed to differences in lipophilicity, affinity for the H1 receptor, and propensity to interact with other CNS receptors (e.g., muscarinic, serotonergic). To objectively compare these agents, researchers employ a range of methodologies, from neuroimaging to functional sleep tests.
| Antihistamine | Chemical Class | Typical Adult Dose | Brain H1 Receptor Occupancy (H1RO) | Objective Sedation Measures (MSLT) | Subjective Sedation (User Ratings) |
| Diphenhydramine | Ethanolamine | 25-50 mg | ~56-57%[1][5] | Significant decrease in sleep latency[6] | High incidence of drowsiness (16.1%)[7] |
| Chlorpheniramine | Alkylamine | 4 mg | ~77% (at 2 mg)[8] | Mean sleep latency of 6.3-6.9 minutes[9] | Less sedating than diphenhydramine, but still significant[10][11] |
| Hydroxyzine | Piperazine | 10-50 mg | High (Implied by high PIR)[12] | Significant impairment of performance[12] | High incidence of drowsiness (21.8%)[13] |
| Promethazine | Phenothiazine | 12.5-25 mg | Data not available | Significant impairment on psychomotor tests[14] | Pronounced sedative properties[14] |
| Clemastine | Ethanolamine | 1.34-2.68 mg | Data not available | Highest subjective sleepiness score in one study[15] | High sedative potential[15] |
Note on Data Interpretation: Direct comparison between studies can be challenging due to variations in dosing, methodology, and patient populations. The data presented here are aggregated from multiple sources to provide a comprehensive overview.
Experimental Protocols for Assessing Sedation
The quantification of sedation is a critical component of neuropharmacological research. A multi-faceted approach combining objective and subjective measures is considered the gold standard.
Objective Measurement: The Multiple Sleep Latency Test (MSLT)
The MSLT is a validated, objective measure of physiological sleep tendency.[16] It is widely used in clinical trials to assess the sedative effects of CNS-active drugs.
Causality Behind Experimental Choices: The MSLT is chosen for its direct measurement of the time it takes for a subject to fall asleep, providing a sensitive and quantitative endpoint for sedation. The protocol's stringent controls, such as a preceding polysomnography to ensure adequate nocturnal sleep and the elimination of confounding substances, ensure the validity of the results.
Step-by-Step Methodology:
-
Pre-Test Screening: Participants undergo a thorough medical history and physical examination. Drug screening is often performed to exclude the presence of other sedating or alerting substances.
-
Nocturnal Polysomnography (PSG): The night prior to the MSLT, a full, attended PSG is conducted to rule out other sleep disorders and to ensure the participant has obtained at least 6 hours of sleep.[16]
-
Test Environment: The MSLT is conducted in a quiet, dark, and temperature-controlled room.
-
Nap Opportunities: The test consists of five scheduled nap opportunities, spaced two hours apart, typically starting 1.5 to 3 hours after waking from the PSG.
-
Instruction to the Patient: For each nap, the patient is instructed to lie quietly and try to fall asleep.
-
Data Acquisition: Standard polysomnographic monitoring (EEG, EOG, EMG) is used to determine sleep onset and sleep stages.
-
Nap Termination: Each nap trial is terminated 20 minutes after it begins if the patient has not fallen asleep. If sleep occurs, the trial is ended 15 minutes after the first epoch of sleep.
-
Data Analysis: The primary outcome is the mean sleep latency across the five naps. A shorter mean sleep latency indicates greater physiological sleepiness.
Figure 2. Standardized Workflow for the Multiple Sleep Latency Test.
Subjective Measurement: Sleepiness Scales
While objective tests are crucial, subjective ratings provide valuable insight into the patient's perceived level of sedation.
-
Stanford Sleepiness Scale (SSS): This is a simple, single-item scale where individuals rate their current level of sleepiness on a 7-point scale.[2][15] It is useful for capturing momentary changes in alertness throughout a study period.
-
Visual Analog Scale (VAS) for Sedation: The VAS typically consists of a 100-mm horizontal line with "wide awake" at one end and "extremely sleepy" at the other. Participants mark the line to indicate their current state. A large-scale surveillance study found that VAS-quantified sleepiness for first-generation antihistamines was significantly higher than for second-generation agents.[8][12]
Implications for Research and Drug Development
The pronounced sedative effects of first-generation antihistamines have been a primary driver for the development of second and third-generation agents, which are specifically designed to be peripherally selective and have limited CNS penetration.[1] However, the sedative properties of the older drugs continue to be exploited for over-the-counter sleep aids.
For drug development professionals, understanding the structure-activity relationships that govern blood-brain barrier permeability is critical. The data from PET H1RO studies provide a quantitative benchmark for assessing the CNS penetration of new chemical entities.[5] Furthermore, the established protocols for measuring sedation (MSLT, subjective scales) serve as a standardized framework for evaluating the CNS safety profile of novel H1 inverse agonists.
Conclusion
First-generation antihistamines exhibit a significant and variable sedative effect, which is a direct consequence of their inverse agonist activity at H1 receptors within the central nervous system. Quantitative measures, such as Positron Emission Tomography for H1 receptor occupancy and the Multiple Sleep Latency Test, have been instrumental in delineating the sedative hierarchy among these agents, with drugs like diphenhydramine and hydroxyzine demonstrating more pronounced effects than chlorpheniramine.[10] A thorough understanding of these differences, grounded in robust experimental data and standardized protocols, is essential for the rational design of future antihistamines with improved safety profiles and for the informed use of existing medications in research and clinical settings.
References
-
Patsnap Synapse. (2024). What are H1 receptor inverse agonists and how do they work?. Patsnap Synapse. Retrieved from [Link]
-
Tashiro, M., et al. (2008). Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin. British Journal of Clinical Pharmacology, 65(4), 524–533. Retrieved from [Link]
-
Wikipedia. (n.d.). Stanford Sleepiness Scale. Wikipedia. Retrieved from [Link]
-
MacLean, A. W., et al. (1992). Psychometric evaluation of the Stanford Sleepiness Scale. Journal of Sleep Research, 1(1), 35–39. Retrieved from [Link]
-
Mizuguchi, H., et al. (2008). Evaluation of efficacy and sedative profiles of H(1) antihistamines by large-scale surveillance using the visual analogue scale (VAS). Allergology International, 57(2), 199–205. Retrieved from [Link]
-
Tashiro, M., et al. (2007). Brain histamine H1 receptor occupancy of a new antihistamine, bepotastine, measured by PET and [11C]doxepin. Tohoku University Repository. Retrieved from [Link]
-
Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal, 1(9), 145–155. Retrieved from [Link]
-
Cazzola, M., et al. (2020). Frequency of sedative effects: a fexofenadine vs. the first-generation antihistamines. Journal of Asthma and Allergy, 13, 593–607. Retrieved from [Link]
-
American Thoracic Society. (n.d.). Stanford Sleepiness Scale (SSS). American Thoracic Society. Retrieved from [Link]
-
Shamsi, Z., & Hindmarch, I. (2000). Sedation and antihistamines: a review of inter-drug differences using proportional impairment ratios. Human Psychopharmacology: Clinical and Experimental, 15(S1), S3-S30. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Stanford Sleepiness Scale – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Yanai, K., et al. (2017). Sedation and Antihistamines: a Review of Inter-Drug Differences using Proportional Impairment Ratios. Journal of Pharmacological Sciences, 133(2), 67-73. Retrieved from [Link]
-
Leurs, R., et al. (2002). H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects. Clinical & Experimental Allergy, 32(4), 489–498. Retrieved from [Link]
-
Tashiro, M., et al. (2015). Dose dependency of brain histamine H1 receptor occupancy following oral administration of cetirizine hydrochloride measured using PET with [C-11]doxepin. Human Psychopharmacology: Clinical and Experimental, 30(4), 253-259. Retrieved from [Link]
-
Monczor, F., & Shayo, C. (2019). Involvement of histamine H1 and H2 receptor inverse agonists in receptor's crossregulation. European Journal of Pharmacology, 848, 107-115. Retrieved from [Link]
-
Richardson, G. S., et al. (2002). Tolerance to Daytime Sedative Effects of H1 Antihistamines. Journal of Clinical Psychopharmacology, 22(5), 511-515. Retrieved from [Link]
-
Gillard, M., et al. (2005). Peripheral and central H1 histamine receptor occupancy by levocetirizine, a non-sedating antihistamine; a time course study in the guinea pig. British Journal of Pharmacology, 146(7), 1035–1041. Retrieved from [Link]
-
Kushida, C. A., et al. (2021). Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in adults: guidance from the American Academy of Sleep Medicine. Journal of Clinical Sleep Medicine, 17(12), 2485–2493. Retrieved from [Link]
-
Meltzer, E. O. (1991). Comparative safety of H1 antihistamines. Annals of Allergy, 67(6), 625–633. Retrieved from [Link]
-
Drugs.com. (n.d.). Chlorpheniramine vs Hydroxyzine Comparison. Drugs.com. Retrieved from [Link]
-
Cairns, A. (2021). Assessing Daytime Sleepiness: AASM Updates Protocols for MSLT & MWT. Sleep Review. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). Multiple Sleep Latency Test (MSLT): What It Is & Procedure. Cleveland Clinic. Retrieved from [Link]
-
Littner, M., et al. (2005). Practice Parameters for Clinical Use of the Multiple Sleep Latency Test and the Maintenance of Wakefulness Test. Sleep, 28(1), 113–121. Retrieved from [Link]
-
Power. (n.d.). Diphenhydramine vs Chlorpheniramine. Power. Retrieved from [Link]
-
Wikipedia. (n.d.). Antihistamine. Wikipedia. Retrieved from [Link]
-
Kim, H., et al. (2021). CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. Allergy, Asthma & Clinical Immunology, 17(1), 50. Retrieved from [Link]
-
Kay, G. G., et al. (1997). Sedating Effects of AM/PM Antihistamine Dosing with Evening Chlorpheniramine and Morning Terfenadine. American Journal of Managed Care, 3(12), 1835-1842. Retrieved from [Link]
-
Ivanenko, A., et al. (2023). Recommended protocols for the Multiple Sleep Latency Test and Maintenance of Wakefulness Test in children: guidance from the American Academy of Sleep Medicine. Journal of Clinical Sleep Medicine, 19(2), 363–373. Retrieved from [Link]
-
Meltzer, E. O., et al. (2021). The effects of first-generation antihistamines on the sleep/wake cycle. Allergy and Asthma Proceedings, 42(6), 485–492. Retrieved from [Link]
-
Dickinson, J. A. (2021). RE: Missing the point in recommendations. CMAJ, 193(16), E576. Retrieved from [Link]
-
Drugs.com. (n.d.). Chlorpheniramine vs Diphenhydramine Comparison. Drugs.com. Retrieved from [Link]
Sources
- 1. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antihistamines: first generation vs newer antihistamines [aaaai.org]
- 4. researchgate.net [researchgate.net]
- 5. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria | springermedizin.de [springermedizin.de]
- 6. researchgate.net [researchgate.net]
- 7. publications.aap.org [publications.aap.org]
- 8. cmaj.ca [cmaj.ca]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. Evaluation of efficacy and sedative profiles of H(1) antihistamines by large-scale surveillance using the visual analogue scale (VAS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Central nervous system side effects of first- and second-generation antihistamines in school children with perennial allergic rhinitis: a randomized, double-blind, placebo-controlled comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Over-the-Counter Agents for the Treatment of Occasional Disturbed Sleep or Transient Insomnia: A Systematic Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Brompheniramine in Combination Drug Products
In the landscape of pharmaceutical analysis, the validation of analytical methods for combination drug products presents a unique set of challenges. This is particularly true for formulations containing brompheniramine maleate, an antihistamine frequently combined with decongestants like phenylephrine or pseudoephedrine, and antitussives such as dextromethorphan. Ensuring the quality, safety, and efficacy of these multi-component medicines necessitates robust, validated analytical methods capable of simultaneously quantifying each active pharmaceutical ingredient (API) without interference.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound in combination drug products, with a focus on High-Performance Liquid Chromatography (HPLC). It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding in regulatory expectations and practical, field-proven insights into method development and validation.
The Imperative of Method Validation: A Regulatory and Scientific Perspective
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] For combination products, this is critical to ensure that each API can be accurately and precisely quantified, which is essential for batch release and stability testing. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a framework for the validation of analytical procedures, outlining the necessary parameters to be investigated.[3][4][5] These guidelines are the bedrock upon which trustworthy and reliable analytical methods are built.
The core parameters for the validation of a quantitative analytical method, such as an HPLC assay for this compound and its combination partners, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[6][7]
Comparative Analysis of Analytical Techniques for this compound Combination Products
While various analytical techniques exist, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent and powerful tool for the simultaneous analysis of this compound and other APIs in combination products. This is due to its high resolution, sensitivity, and versatility in handling molecules with differing polarities.
Other techniques such as High-Performance Thin-Layer Chromatography (HPTLC) have also been successfully employed for the simultaneous determination of this compound and phenylephrine.[8] However, HPLC generally offers superior separation efficiency and is more amenable to automation, making it the industry standard for quality control laboratories.
The choice of the specific HPLC method, particularly the stationary phase (column) and mobile phase composition, is critical for achieving optimal separation. For instance, a C18 column is a common choice for the separation of this compound and its combination partners.[9][10] The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The pH of the buffer is a critical parameter that influences the retention and peak shape of the ionizable analytes.
A Validated RP-HPLC Method for the Simultaneous Determination of this compound Maleate, Phenylephrine Hydrochloride, and Dextromethorphan Hydrobromide in a Syrup Formulation
The following protocol is a synthesized example based on established methodologies for the simultaneous quantification of this compound and its common combination partners.[11][12]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Hypersil BDS C8 (4.6 x 250 mm, 5 µm) or equivalent.[11]
-
Mobile Phase: A gradient mixture of a buffer solution (e.g., an aqueous solution of triethylamine and 1-octane sulfonic acid sodium salt, with pH adjusted to 3.2 with orthophosphoric acid) and acetonitrile.[11]
-
Flow Rate: 1.0 mL/minute.[11]
-
Detection Wavelength: 220 nm.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 25 ± 2°C.[11]
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound maleate, phenylephrine HCl, and dextromethorphan HBr in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
-
Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions to cover the desired concentration range for linearity studies.
-
Sample Preparation: For a syrup formulation, accurately measure a volume of the syrup, dilute it with the solvent, and filter it through a 0.45 µm filter before injection.[13]
3. Method Validation Parameters:
The validation of the analytical method should be performed according to ICH Q2(R1) guidelines.[4][14]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by the absence of interference from excipients, impurities, and other APIs at the retention times of the analytes of interest. A PDA detector can be used to assess peak purity.[6][13]
-
Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a minimum of five concentrations of the standard solution.[15] The correlation coefficient (r²) should be close to 1.[11]
-
Range: The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often determined by recovery studies, where a known amount of the standard is spiked into the sample matrix.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1]
-
Detection Limit (LOD) and Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value, and the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy, respectively.
-
Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The quantitative data from the validation studies should be summarized in clear and concise tables.
Table 1: Linearity Data for this compound, Phenylephrine, and Dextromethorphan
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound Maleate | 2 - 12 | y = 35874x - 13101 | 0.999[11] |
| Phenylephrine HCl | 5 - 30 | y = 34306x - 11042 | 0.999[11] |
| Dextromethorphan HBr | 10 - 60 | y = 25516x - 26579 | 0.999[11] |
Table 2: Accuracy (Recovery) Data
| Analyte | Spiked Level (%) | Mean Recovery (%) | % RSD |
| This compound Maleate | 80, 100, 120 | 99.5 | < 2.0 |
| Phenylephrine HCl | 80, 100, 120 | 100.2 | < 2.0 |
| Dextromethorphan HBr | 80, 100, 120 | 99.8 | < 2.0 |
Table 3: Precision Data (Repeatability and Intermediate Precision)
| Analyte | Repeatability (% RSD) | Intermediate Precision (% RSD) |
| This compound Maleate | < 1.5 | < 2.0 |
| Phenylephrine HCl | < 1.5 | < 2.0 |
| Dextromethorphan HBr | < 1.5 | < 2.0 |
Visualization of the Validation Workflow
A clear understanding of the validation process is crucial. The following diagram illustrates the typical workflow for analytical method validation.
Caption: Workflow for Analytical Method Validation.
The logical relationship between the different validation parameters is also important to comprehend.
Caption: Interrelationship of Validation Parameters.
Conclusion
The validation of analytical methods for this compound in combination drug products is a critical aspect of pharmaceutical quality control. A well-validated HPLC method provides the necessary assurance of the identity, strength, quality, and purity of the final product. By adhering to the principles outlined in the ICH guidelines and employing a systematic approach to method development and validation, pharmaceutical scientists can ensure the reliability and accuracy of their analytical data. This guide serves as a practical resource for developing and validating robust analytical methods for these complex formulations, ultimately contributing to the safety and efficacy of these widely used medications.
References
- AMSbiopharma. (2025, July 22).
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Lavanya Chowdary G, Ravisankar P, Akhil Kumar G, Mounika K, Srinivasa Babu P. (2020, March 22). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Sciences Review and Research, 61(2), 1-7.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Slideshare.
- ICH. Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1)
- International Journal of Research and Review. (2025, August 8).
- YouTube. (2022, June 7). ICH Guidelines For Analytical Method Validation (Q2A and Q2B); Specificity and Linearity Part- I.
- ResearchGate. (2025, August 6). Development of HPTLC method for determination of this compound maleate and phenylephrine hydrochloride tablets.
- CONICET. (2013, September 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF BROMHEXINE, CHLORPHENIRAMINE, PARACETAMOL, AND.
- Scilit. Simultaneous estimation of phenylephrine HCl, chlorpheniramine maleate and dextromethorphan HBr in a pharmaceutical (syrup)
- Scribd.
- ResearchGate. (2025, August 5).
- ResearchGate. (2025, August 15). (PDF) Simultaneous determination of chlorpheniramine maleate, dextromethorphan hydrobromide and pseudoephedrine HCl in syrup pharmaceutical form using RP-HPLC.
- PubMed.
- ResearchGate. (PDF) Validated RP-HPLC Method for determination of Bromhexine HCl, Chlorpheniramine Maleate, Dextromethorphan HBr and Guaiphenesin in Pharmaceutical Dosage Forms.
- Universal Journal of Pharmaceutical Research. (2020, November 15).
- HELIX Chromatography. HPLC Methods for analysis of this compound.
- PubMed. Development and validation of RP-HPLC method for simultaneous estimation of nimesulide, phenylephrine hydrochloride, chlorpheniramine maleate and caffeine anhydrous in pharmaceutical dosage form.
- Development and Validation of Simultaneous Estimation of Chlorpheniramine Maleate and Phenylephrine Hydrochloride in Bulk and Ca.
- Semantic Scholar.
- J Pharm Sci. (2016, July 1). Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Bromhexine and Phenylephrine HCL in i.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. VALIDATION OF HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF PSEUDOEPHEDRINE HCl, GUAIFENESIN, CHLORPHENIRAMINE MALEATE AND DEXTROMETHORPHAN HBr | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 10. jpsbr.org [jpsbr.org]
- 11. scilit.com [scilit.com]
- 12. researchgate.net [researchgate.net]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. starodub.nl [starodub.nl]
- 15. m.youtube.com [m.youtube.com]
Comparative Analysis of Brompheniramine and Terfenadine: A Guide for Researchers
This guide provides an in-depth clinical and pharmacological comparison between brompheniramine, a first-generation H1 antihistamine, and terfenadine, a second-generation H1 antihistamine. By examining pivotal clinical trial results, safety profiles, and pharmacokinetic properties, this document aims to offer valuable insights for researchers and professionals in drug development, highlighting a critical chapter in the evolution of allergy therapeutics.
Introduction: A Tale of Two Antihistamines
The management of allergic conditions such as rhinitis and urticaria has been revolutionized by the development of H1-receptor antagonists. This compound represents the classical, first-generation alkylamine antihistamines, effective but limited by central nervous system (CNS) side effects. Terfenadine, introduced in 1985, was a landmark achievement—the first non-sedating antihistamine, heralding the second generation of these drugs.[1] However, its story evolved from a therapeutic breakthrough to a critical lesson in pharmacovigilance. This guide dissects the clinical data that defined the efficacy and, ultimately, the contrasting safety profiles of these two compounds.
Mechanism of Action: Central vs. Peripheral Selectivity
Both this compound and terfenadine exert their therapeutic effects by acting as inverse agonists at the histamine H1-receptor, competitively blocking histamine from binding and thereby mitigating the classic symptoms of allergic response, including sneezing, rhinorrhea, and pruritus. The fundamental difference lies in their interaction with the blood-brain barrier (BBB).
-
This compound: As a lipophilic molecule, it readily crosses the BBB, leading to significant occupancy of H1-receptors in the brain. This central activity is responsible for its well-documented side effects of sedation, drowsiness, and impaired cognitive function.[2]
-
Terfenadine: This compound was designed for peripheral selectivity. It is a prodrug that undergoes rapid and extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to its active metabolite, fexofenadine.[3][4] Fexofenadine is a substrate for P-glycoprotein, an efflux transporter in the BBB, which actively prevents its entry into the CNS. This peripheral restriction was the basis for terfenadine's non-sedating profile.
The critical flaw in terfenadine's design was the pharmacological activity of the parent compound itself when its metabolism was inhibited.
Caption: Pharmacological pathways of this compound and Terfenadine.
Comparative Efficacy from Clinical Trials
Direct and indirect clinical comparisons have revealed nuances in the efficacy of this compound and terfenadine for allergic rhinitis and urticaria.
Allergic Rhinitis
A key double-blind, randomized, placebo-controlled study directly compared an extended-release formulation of this compound (12 mg twice daily) with terfenadine (60 mg twice daily) over 14 days.[5] The results were definitive: at all evaluation points (days 3, 7, and 14), this compound was significantly superior to both terfenadine and placebo in improving summed symptom scores and in global assessments by both physicians and subjects.[5] While terfenadine also proved to be more effective than placebo, its performance did not match that of the first-generation agent in this head-to-head trial.[5]
Other studies confirm the efficacy of each drug against placebo. A multicenter trial found that terfenadine (60 mg twice daily) provided moderate to complete relief in 60% of patients with seasonal allergic rhinitis, comparable to chlorpheniramine (60%) and significantly better than placebo (30%).[6] Similarly, this compound has demonstrated efficacy in treating symptoms associated with rhinovirus colds, significantly reducing rhinorrhea and sneezing.[7]
Urticaria and Dermographism
In a randomized, double-blind crossover study involving 16 adults with urticaria, both this compound (12 mg twice daily) and terfenadine (60 mg twice daily) produced significant relief from itching and rash.[8] However, the study noted a key difference: this compound was found to be more effective than terfenadine specifically in patients with dermographism.[8] Another trial in chronic idiopathic urticaria showed terfenadine was statistically superior to placebo over a 6-week period and required significantly less rescue medication (diphenhydramine) compared to the placebo group (9% vs. 52%).[9]
Efficacy Data Summary
| Indication | Drug | Dosage | Key Efficacy Findings | Source |
| Allergic Rhinitis | This compound | 12 mg bid | Significantly better than terfenadine and placebo at all time points (days 3, 7, 14) for symptom scores and global assessment. | [5] |
| Terfenadine | 60 mg bid | Significantly better than placebo, but less effective than this compound in a head-to-head trial. | [5] | |
| Terfenadine | 60 mg bid | Comparable to chlorpheniramine; 60% of patients achieved moderate-to-complete relief vs. 30% for placebo. | [6] | |
| Urticaria | This compound | 12 mg bid | Significant relief of itch and rash; more effective than terfenadine in patients with dermographism. | [8] |
| Terfenadine | 60 mg bid | Significant relief of itch and rash; statistically superior to placebo in chronic idiopathic urticaria. | [8][9] |
Safety and Side Effect Profile: The Defining Difference
The primary distinction between these two drugs lies not in their efficacy, but in their safety and tolerability profiles.
This compound: The Sedation Burden
As a first-generation antihistamine, this compound's use is constrained by its CNS effects.
-
Somnolence: This is the most frequently reported adverse event. In the direct comparative trial with terfenadine, somnolence was reported most often by subjects in the this compound group.[5]
-
Anticholinergic Effects: Other common side effects include dry mouth, blurred vision, confusion, and dizziness.[2] These effects stem from its action on muscarinic receptors and can be particularly problematic in elderly patients.
Terfenadine: A Cautionary Tale of Cardiotoxicity
Terfenadine's initial appeal was its lack of sedative effects, with clinical trials showing rates of drowsiness comparable to placebo.[6][10] However, post-marketing surveillance uncovered a rare but fatal risk of cardiac arrhythmia.[1][11]
Mechanism of Cardiotoxicity: The cardiotoxicity is not caused by the intended active metabolite, fexofenadine, but by the accumulation of the parent drug, terfenadine.[3]
-
Metabolic Inhibition: When the CYP3A4 enzyme is inhibited—either by co-administration of drugs like ketoconazole and erythromycin or in patients with liver dysfunction—the first-pass metabolism of terfenadine is blocked.[11][12][13]
-
hERG Channel Blockade: Elevated plasma concentrations of unmetabolized terfenadine lead to the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel in cardiac myocytes.[3][14]
-
QT Prolongation: The hERG channel is critical for the repolarization phase of the cardiac action potential. Its inhibition prolongs the QT interval on an electrocardiogram (ECG).[1][14]
-
Torsades de Pointes (TdP): This QT prolongation creates a substrate for a life-threatening polymorphic ventricular tachycardia known as Torsades de Pointes, which can lead to sudden cardiac death.[1][12]
This severe safety risk led the U.S. Food and Drug Administration (FDA) to recommend its withdrawal, a process completed in 1997 after the approval of its safe, active metabolite, fexofenadine, as a standalone drug.[1][15][16]
Safety Profile Summary
| Feature | This compound | Terfenadine |
| Primary Safety Concern | Central Nervous System Depression | Cardiotoxicity (QT Prolongation) |
| Common Side Effects | Sedation, somnolence, dizziness, dry mouth, confusion.[2][5] | Generally well-tolerated at prescribed doses with normal metabolism. |
| Serious Adverse Events | Impairment of motor function. | Torsades de Pointes, ventricular arrhythmias, sudden cardiac death.[1][11][12] |
| Mechanism of Toxicity | Crosses blood-brain barrier, acts on central H1-receptors. | Inhibition of CYP3A4 metabolism leads to accumulation of parent drug, which blocks cardiac hERG channels.[3][14] |
| Regulatory Status | Available over-the-counter. | Withdrawn from the market worldwide.[1] |
Experimental Protocol: The "Thorough QT/QTc Study"
The terfenadine experience was a primary driver for regulatory agencies to mandate rigorous cardiac safety evaluation for all new non-antiarrhythmic drugs. The modern standard is the "Thorough QT/QTc Study" (ICH E14 guideline).
Objective: To assess a drug's potential to cause QT interval prolongation.
Methodology:
-
Study Design: A randomized, double-blind, crossover study is typically employed, comparing the investigational drug at therapeutic and supratherapeutic doses against both a placebo and a positive control (e.g., moxifloxacin), which is known to prolong the QT interval.
-
Subject Population: Healthy volunteers are enrolled to minimize confounding variables from underlying diseases.
-
ECG Monitoring: Time-matched 12-lead ECGs are recorded at baseline and at multiple time points post-dose, coinciding with expected peak plasma concentrations (Tmax).
-
Pharmacokinetic Sampling: Blood samples are drawn concurrently with ECGs to establish a concentration-response relationship between the drug and the change in QTc interval.
-
Data Analysis: The primary endpoint is the time-matched, baseline- and placebo-subtracted change in the corrected QT interval (ΔΔQTc). An upper bound of the 95% confidence interval for ΔΔQTc exceeding 10 ms is considered a threshold for potential clinical concern.
Causality and Self-Validation: This protocol is self-validating. The placebo arm controls for diurnal variations in the QT interval, while the positive control arm demonstrates the study's sensitivity to detect a known QT-prolonging effect. This robust design ensures that a negative finding is trustworthy and a positive finding is a clear signal of potential proarrhythmic risk.
Pharmacokinetic Profiles
| Parameter | This compound | Terfenadine |
| Bioavailability | Variable | Low due to extensive first-pass metabolism |
| Protein Binding | 39-49%[17] | ~97% |
| Metabolism | Primarily hepatic.[18] | Extensive first-pass via CYP3A4 to fexofenadine.[3][11] Minor pathway via CYP2D6.[19] |
| Active Principle | This compound | Fexofenadine (metabolite) |
| Half-life | ~25 hours (adults)[20][21] | Terfenadine: ~3.5 hours; Fexofenadine: ~14 hours |
| Time to Peak (Tmax) | 2-5 hours[18] | ~1-2 hours |
| Excretion | Urine[18] | Primarily feces |
Conclusion and Implications for Drug Development
The comparison of this compound and terfenadine offers a compelling narrative on the evolution of antihistamine therapy and drug safety science.
-
Efficacy vs. Tolerability: While direct clinical evidence suggests this compound may have superior efficacy for allergic rhinitis, its clinical utility is significantly hampered by CNS side effects.[5] Terfenadine successfully solved the sedation problem, demonstrating the feasibility of peripherally selective antihistamines.
-
The Terfenadine Legacy: Terfenadine's failure was not one of efficacy, but of safety, and it stands as a cornerstone case study in drug development. It underscores several critical principles:
-
Metabolite Profiling: The pharmacological activity of a parent compound, even if intended as a prodrug, cannot be ignored.
-
Drug-Drug Interactions: The potential for metabolic inhibition via common pathways like CYP3A4 must be thoroughly investigated.
-
Off-Target Effects: The terfenadine-hERG interaction institutionalized cardiac safety pharmacology, making the hERG assay a mandatory, early-stage screening step for virtually all new chemical entities.[3]
-
For researchers today, this comparison highlights the modern drug development paradigm: a successful therapeutic is not only effective but possesses a well-characterized and superior safety profile. The journey from this compound's sedation to terfenadine's cardiotoxicity, and finally to the safety of fexofenadine, illustrates a rational, if sometimes perilous, progression toward safer medicines.
References
- Druce HM, et al. This compound, loratadine, and placebo in allergic rhinitis: a placebo-controlled comparative clinical trial. Journal of Clinical Pharmacology.
- Backhouse CI, et al. Multicenter, double-blind, placebo-controlled trial of terfenadine in seasonal allergic rhinitis and conjunctivitis. PubMed.
- FDA proposes withdrawal of terfenadine products. BioWorld.
- Gawchik SM, et al. This compound, terfenadine, and placebo in allergic rhinitis. Annals of Allergy, Asthma & Immunology.
- Simons FE, et al. The pharmacokinetics and antihistaminic effects of this compound. PubMed.
- Shapiro GG, et al. Multicenter, double-blind, placebo-controlled trial of terfenadine suspension in the treatment of fall-allergic rhinitis in children. PubMed.
- Brandon ML, Weiner M. Clinical studies of terfenadine in seasonal allergic rhinitis. Arzneimittelforschung.
- Pena BM, et al.
- Juniper EF, et al. Comparative trial of two non-sedative H1 antihistamines, terfenadine and astemizole, for hay fever. PMC - NIH.
- Seldane Removed From U.S. Market Over Safety Concerns. MedicineNet.
- Holopainen E, et al. Terfenadine with or without phenylpropanolamine in the treatment of seasonal allergic rhinitis. PubMed.
- Terfenadine. Wikipedia.
- TERFENADINE (SELDANE®); PROPOSED WITHDRAWAL – SAFER ALTERNATIVE AVAILABLE.
- Day JH, et al. Onset of action and efficacy of terfenadine, astemizole, cetirizine, and loratadine for the relief of symptoms of allergic rhinitis. PubMed.
- Simons FE, et al. The clinical pharmacology of this compound in children. Ovid.
- Simons FE, Frith EM, Simons KJ. The pharmacokinetics and antihistaminic effects of this compound. JoVE.
- Simons FER. Comparative pharmacology of H1 antihistamines: clinical relevance. PubMed.
- Wober W, et al. Comparison of five new antihistamines (H1-receptor antagonists)
- Zechnich AD, Haxby DG.
- Bromfed-DM (this compound/dextromethorphan/pseudoephedrine) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
- Lu HR, et al.
- Bromfed PD, Bromhist Pediatric Drops (this compound/pseudoephedrine) dosing, indications, interactions, adverse effects, and more. Medscape Reference.
- Pohjola-Sintonen S, et al. Itraconazole prevents terfenadine metabolism and increases risk of torsades de pointes ventricular tachycardia. PubMed.
- Ormerod AD, et al. Terfenadine and this compound maleate in urticaria and dermographism. PubMed.
- Off-target effects of drugs. YouTube.
- Crewe HK, et al. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6. PubMed.
- Simons FER. Comparative Pharmacology of H1 Antihistamines: Clinical Relevance.
- Von Moltke LL, et al. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes. PMC - NIH.
- Efficacy and Safety of Combination of this compound and Phenylephrine for the Symptoms Relief of Rhinitis. ClinicalTrials.gov.
- Kim MH, et al. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria. springermedizin.de.
- Fexofenadine: new preparation. Terfenadine, without cardiotoxicity. PubMed.
- SCIENTIFIC CONCLUSIONS AND GROUNDS FOR RESTRICTION. European Union.
- Terfenadine and Cardiovascular Concerns: A Modern Review. Bagsnboxs.
- If terfenadine is banned, why not astemizole, too?. Clinician.com.
- This compound. LiverTox - NCBI Bookshelf - NIH.
- Paul E, et al.
- Kulshrestha OP, et al. Some clinical pharmacological studies with terfenadine, a new antihistamine drug. PubMed.
- Antihistamine. Wikipedia.
- Gwaltney JM Jr, et al.
- Mann RD, et al. Antihistamines: models to assess sedative properties, assessment of sedation, safety and other side-effects. Database of Abstracts of Reviews of Effects (DARE) - NCBI.
- D'Souza A, et al. Towards definitive management of allergic rhinitis: best use of new and established therapies. PMC.
- Antihistamines and potentiation of opioid induced sedation and respiratory depression.
- Effect of the Antihistamine Injection to Prevent Paradoxical Reaction During Sed
- Bender BG, et al. Sedation and performance impairment of diphenhydramine and second-generation antihistamines: A meta-analysis.
Sources
- 1. Terfenadine - Wikipedia [en.wikipedia.org]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Fexofenadine: new preparation. Terfenadine, without cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, terfenadine, and placebo in allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicenter, double-blind, placebo-controlled trial of terfenadine in seasonal allergic rhinitis and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound maleate for the treatment of rhinovirus colds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Terfenadine and this compound maleate in urticaria and dermographism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of terfenadine, chlorpheniramine, and placebo in the treatment of chronic idiopathic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical studies of terfenadine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. Itraconazole prevents terfenadine metabolism and increases risk of torsades de pointes ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Terfenadine-antidepressant interactions: an in vitro inhibition study using human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Does terfenadine-induced ventricular tachycardia/fibrillation directly relate to its QT prolongation and Torsades de Pointes? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. | BioWorld [bioworld.com]
- 16. Seldane Removed From U.S. Market Over Safety Concerns [medicinenet.com]
- 17. Bromfed PD, Bromhist Pediatric Drops (this compound/pseudoephedrine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Interaction of terfenadine and its primary metabolites with cytochrome P450 2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacokinetics and antihistaminic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pharmacokinetics and antihistaminic effects of this compound - Watch Related Videos [visualize.jove.com]
A Comparative Analysis of the Anticholinergic Effects of Brompheniramine and Diphenhydramine: An Experimental Guide for Drug Development Professionals
Executive Summary
First-generation H1-antihistamines are a cornerstone in the management of allergic conditions; however, their clinical utility is often hampered by significant off-target effects, most notably their anticholinergic activity. This guide provides a detailed, evidence-based comparison of the anticholinergic properties of two widely used first-generation antihistamines: brompheniramine and diphenhydramine. Diphenhydramine is well-recognized for its potent anticholinergic effects, which contribute significantly to its side-effect profile, including sedation and dry mouth.[1][2] this compound, an alkylamine-class antihistamine, also possesses anticholinergic properties.[3][4] This document synthesizes quantitative data from receptor binding and functional assays to objectively compare the anticholinergic potency of these two compounds. Furthermore, it provides detailed, step-by-step experimental protocols for in-vitro characterization, designed for researchers, scientists, and drug development professionals. The presented data indicates that diphenhydramine generally exhibits more potent anticholinergic activity at muscarinic receptors than this compound.
Introduction
The cholinergic system, mediated by acetylcholine, plays a critical role in a vast array of physiological functions through its action on muscarinic and nicotinic receptors. Muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptor subtypes (M1-M5), are particularly important in the central and peripheral nervous systems, regulating processes such as cognition, smooth muscle contraction, and glandular secretions.[5]
Anticholinergic agents are compounds that block the action of acetylcholine at these muscarinic receptors. While this blockade can be therapeutic, as seen in the treatment of overactive bladder or chronic obstructive pulmonary disease, it is often an undesirable off-target effect of many medications. First-generation H1-antihistamines, such as this compound and diphenhydramine, are classic examples of drugs with significant anticholinergic activity.[6] This activity is responsible for a range of side effects, including dry mouth, blurred vision, urinary retention, constipation, and centrally-mediated effects like sedation and cognitive impairment.[1][7]
For drug development professionals, understanding the comparative anticholinergic potency of different compounds is crucial for lead optimization and for developing safer alternatives with improved receptor selectivity.[8] This guide aims to provide a direct, data-driven comparison of the anticholinergic effects of this compound and diphenhydramine, grounded in established experimental methodologies.
Mechanism of Anticholinergic Action
Both this compound and diphenhydramine exert their anticholinergic effects by acting as competitive antagonists at muscarinic acetylcholine receptors.[2] In this mechanism, the drug reversibly binds to the same site on the muscarinic receptor as acetylcholine. By occupying the receptor, the antagonist prevents acetylcholine from binding and initiating the downstream signaling cascade. This competitive antagonism is surmountable, meaning its effect can be overcome by increasing the concentration of the agonist (acetylcholine).
Caption: Competitive antagonism at the muscarinic receptor.
Comparative Analysis of Anticholinergic Potency
The anticholinergic potency of a compound can be quantified through in vitro assays that measure its affinity for muscarinic receptors (receptor binding assays) and its ability to inhibit receptor function (functional assays).
Receptor Binding Affinity (Ki)
Radioligand binding assays are used to determine the inhibition constant (Kᵢ) of a drug for a receptor. The Kᵢ value represents the concentration of the competing ligand (in this case, this compound or diphenhydramine) that would occupy 50% of the receptors if no radioligand were present. A lower Kᵢ value indicates a higher binding affinity.
| Compound | Receptor Subtype(s) | Kᵢ (nM) | Source |
| Diphenhydramine | Muscarinic M1 | 83 | [9] |
| Muscarinic (Bovine Cerebral Cortex) | 280 | [10] | |
| This compound | Muscarinic (Human CHO cells) | No specific Kᵢ value reported, but affinity was lower than atropine and not significantly different from chlorpheniramine.[11][12] | [11][12] |
Note: Direct comparative Kᵢ values for this compound at specific muscarinic receptor subtypes are not as readily available in the cited literature as those for diphenhydramine. However, functional data provides a clear comparison of potency.
Functional Antagonist Potency (pA₂)
Functional assays, such as those using isolated tissue preparations (e.g., guinea pig trachealis muscle), measure the ability of an antagonist to inhibit the response to an agonist. The potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[13] A higher pA₂ value indicates a more potent antagonist.
| Compound | Assay System | pA₂ Value | Source |
| Diphenhydramine | Guinea Pig Trachealis (Carbachol-induced contraction) | 7.1 ± 0.2 | [10] |
| Swine Airway Mucus Gland Cells (ACh-induced ion transport) | 6.2 ± 0.1 | [14][15] | |
| Chlorpheniramine (structurally similar to this compound) | Guinea Pig Trachealis (Carbachol-induced contraction) | 6.4 ± 0.2 | [10][16] |
Based on the available pA₂ values, diphenhydramine demonstrates potent functional antagonism at muscarinic receptors. While a direct pA₂ for this compound is not cited, data for the closely related compound chlorpheniramine suggests it also has significant, though slightly less potent, anticholinergic activity compared to diphenhydramine in some assays.[10][16] Studies consistently rank diphenhydramine as having among the highest anticholinergic activity of the first-generation antihistamines.[10][14][15]
Experimental Protocols for In Vitro Characterization
Radioligand Binding Assay for Muscarinic Receptors (Competition Assay)
This protocol determines the affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from muscarinic receptors.[17][18]
Methodology:
-
Membrane Preparation: Homogenize tissue rich in muscarinic receptors (e.g., rat cerebral cortex or CHO cells expressing a specific human mAChR subtype) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend in an assay buffer.[18]
-
Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine, a non-selective muscarinic antagonist), and varying concentrations of the test compound (e.g., diphenhydramine).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.[18]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter mat. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[18]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]
Caption: Workflow for a competitive radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)
This protocol determines the functional potency (pA₂) of an antagonist by measuring its effect on agonist-induced tissue contraction.[19][20]
Methodology:
-
Tissue Preparation: Isolate a smooth muscle tissue, such as a guinea pig trachea or ileum, and mount it in an organ bath containing a physiological salt solution, aerated with carbogen (95% O₂, 5% CO₂) and maintained at 37°C.[21]
-
Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Curve: Generate a cumulative concentration-response curve for a muscarinic agonist like acetylcholine or carbachol to determine the baseline EC₅₀.
-
Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of the antagonist (e.g., diphenhydramine) for a predetermined period (e.g., 60 minutes) to allow for equilibrium.[22]
-
Second Agonist Curve: In the continued presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.
-
Repeat: Repeat steps 4 and 5 with increasing concentrations of the antagonist.
-
Data Analysis (Schild Plot): For each antagonist concentration, calculate the dose ratio (DR), which is the ratio of the agonist EC₅₀ in the presence of the antagonist to the EC₅₀ in its absence. Plot log(DR-1) versus the negative log of the molar concentration of the antagonist. For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.[19][23] The x-intercept of this line provides the pA₂ value.[13][24]
Caption: Workflow for Schild analysis of a competitive antagonist.
Clinical Implications and Side Effect Profile
The in vitro data on anticholinergic potency correlates well with the observed clinical side effect profiles of this compound and diphenhydramine. Diphenhydramine is well-known for its prominent sedative and anticholinergic effects.[2][25] These effects are so pronounced that it is marketed as an over-the-counter sleep aid. The strong central muscarinic blockade contributes to drowsiness, cognitive slowing, and potential delirium at high doses.[2] Its peripheral anticholinergic actions lead to common complaints of dry mouth, urinary retention, and constipation.[1]
This compound, while also a first-generation antihistamine with the potential for sedation and anticholinergic side effects, is generally considered to be less sedating than diphenhydramine.[4][7] This clinical observation is consistent with the functional assay data, which suggests a slightly lower, though still significant, anticholinergic potency for structurally related alkylamines compared to diphenhydramine.[10]
Conclusion
Based on a synthesis of receptor binding and functional assay data, diphenhydramine exhibits a more potent anticholinergic profile than this compound . Its higher functional antagonist potency (pA₂) at muscarinic receptors translates into a more pronounced and clinically recognized suite of anticholinergic side effects, particularly sedation and dry mouth.
For drug development professionals, this comparative analysis underscores the importance of early-stage in vitro profiling for off-target activities. While both compounds are effective H1-antihistamines, their differing anticholinergic liabilities influence their clinical suitability and safety profiles. The development of future antihistamines should prioritize high selectivity for the H1 receptor to minimize muscarinic receptor antagonism, thereby reducing the burden of anticholinergic side effects and improving patient outcomes. The experimental protocols detailed in this guide provide a robust framework for conducting such evaluations.
References
- Benchchem. An In-Depth Technical Guide to the Anticholinergic Properties of Diphenhydramine at Muscarinic Receptors.
- Benchchem. Application Note: Radioligand Binding Assay for Muscarinic Receptors.
-
Liu H, Farley JM. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. BMC Pharmacol. 2005 Mar 24;5:8. Available from: [Link]
-
Liu H, Farley JM. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. PubMed. 2005 Mar 24. Available from: [Link]
-
Yasuda SU, Yasuda RP. Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy. 1999 Apr;19(4):447-51. Available from: [Link]
- Benchchem. A Comparative Analysis of the Anticholinergic Activity of First-Generation Antihistamines.
-
Wikipedia. Diphenhydramine. Available from: [Link]
-
Liu H, Farley JM. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport. ResearchGate. 2005. Available from: [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. This compound. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012. Available from: [Link]
-
Birdsall NJ, Buckley NJ, Caulfield MP, et al. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Curr Protoc Pharmacol. 2010 Mar;Chapter 1:Unit 1.33. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6834, this compound. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. diphenhydramine activity data from GtoPdb and ChEMBL. Available from: [Link]
-
Zaitoun I, De-Maw Chuang, Costa E. Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes. J Neuroimmunol. 1999 Oct 29;99(2):224-9. Available from: [Link]
-
Drugs.com. This compound/diphenhydramine Disease Interactions. Available from: [Link]
- Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
-
ResearchGate. In Vitro Muscarinic Receptor Radioligand-Binding Assays. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. This compound. Available from: [Link]
-
Orzechowski RF, Currie DS, Valancius CA. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models. Eur J Pharmacol. 2005 Jan 31;506(3):257-64. Available from: [Link]
- Dr.Oracle. What are the comparisons and differences between Chlorpheniramine (Chlorpheniramine) and Diphenhydramine (Diphenhydramine)?
-
ResearchGate. Schild analysis of the concentration response data for the muscarinic... Available from: [Link]
-
Drugs.com. This compound / diphenhydramine Alternatives Compared. Available from: [Link]
-
Giraldo J, Vivas NM, Vila E, Badia A. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA(2) of competitive antagonists. ResearchGate. 1996. Available from: [Link]
-
Eltze M. Functional Characterization of the Muscarinic Receptor in Rat Lungs. Arzneimittelforschung. 1990 May;40(5):553-8. Available from: [Link]
- British Pharmacological Society. In vitro pharmacology: receptor antagonism.
-
ResearchGate. Anticholinergic activity of antihistamines. Available from: [Link]
- Dr.Oracle. What are first-generation (1st gen) antihistamines?
-
Wikipedia. Schild equation. Available from: [Link]
-
Church MK, Maurer M, Simons FE, et al. Pharmacology of Antihistamines. Indian J Dermatol. 2010;55(3):219-224. Available from: [Link]
- Dr. GPCR. Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism.
-
Charlton SJ. Matching models to data: a receptor pharmacologist's guide. Br J Pharmacol. 2009 Nov;158(6):1437-48. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diphenhydramine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. droracle.ai [droracle.ai]
- 7. This compound/diphenhydramine Disease Interactions - Drugs.com [drugs.com]
- 8. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diphenhydramine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 14. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative anticholinergic activities of 10 histamine H1 receptor antagonists in two functional models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. researchgate.net [researchgate.net]
- 20. Schild equation - Wikipedia [en.wikipedia.org]
- 21. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 25. droracle.ai [droracle.ai]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Brompheniramine Assays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the journey of an analytical method from development to routine application is paved with rigorous validation. This guide, intended for researchers, scientists, and drug development professionals, delves into the critical process of inter-laboratory validation for the assay of brompheniramine, a common antihistamine. We will explore the nuances of establishing a robust and transferable analytical method, comparing the suitability of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) for this purpose. Our focus will be on the practical application of regulatory guidelines and the interpretation of experimental data to ensure consistent and reliable results across different laboratory settings.
The Imperative of Inter-Laboratory Validation: Beyond Single-Lab Success
While single-laboratory validation establishes the performance characteristics of a method under controlled conditions, inter-laboratory validation, often part of a method transfer or collaborative study, is the true test of its robustness and reproducibility.[1][2] The successful transfer of an analytical method is a cornerstone of modern drug development, enabling seamless transitions from research and development to quality control laboratories, or between a pharmaceutical company and a contract research organization (CRO).
The core objective of an inter-laboratory validation is to demonstrate that a receiving laboratory can execute the analytical method and obtain results comparable to the originating laboratory.[2][3] This process is governed by stringent regulatory frameworks, primarily the International Council for Harmonisation (ICH) guidelines Q2(R1) and the US Food and Drug Administration (FDA) regulations. These guidelines outline the essential validation parameters that must be assessed to ensure the method's suitability for its intended purpose.
The following diagram illustrates the typical workflow of an inter-laboratory validation process, emphasizing the collaborative nature and iterative feedback loops between the originating and receiving laboratories.
Caption: A typical workflow for the inter-laboratory validation of an analytical method.
Comparative Analysis of Analytical Methodologies for this compound Assay
The choice of analytical technique is a critical decision that impacts the efficiency, robustness, and transferability of the this compound assay. Here, we compare three prevalent methods: HPLC, GC, and CE.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of ions based on their electrophoretic mobility in an applied electric field. |
| Suitability for this compound | Excellent. This compound is a non-volatile compound, making it well-suited for reverse-phase HPLC. | Requires derivatization to increase volatility and thermal stability. Primarily used for residual solvent analysis in the drug substance.[4][5] | Well-suited for the analysis of charged species like this compound and for chiral separations.[6][7][8][9][10] |
| Typical Run Time | 10-30 minutes | 20-40 minutes | 5-20 minutes |
| Reported Precision (%RSD) | < 2%[11][12] | < 3% for residual solvents[4][5] | < 5%[6] |
| Reported Accuracy (Recovery %) | 98-102%[12] | 90-110% for residual solvents[5][11] | 99.5-99.8%[10] |
| Key Strengths | High precision and accuracy, robust, widely available instrumentation. | High sensitivity for volatile and semi-volatile compounds. | High efficiency, low sample and reagent consumption, suitable for chiral separations. |
| Potential Challenges in Transfer | Mobile phase preparation, column-to-column variability. | Derivatization step can introduce variability, inlet and column maintenance is critical. | Capillary surface chemistry can be sensitive to matrix effects, leading to migration time shifts. |
The following decision tree provides a logical framework for selecting the most appropriate analytical method for a this compound assay based on the specific analytical needs.
Caption: A decision tree for selecting an analytical method for this compound analysis.
Experimental Protocols for this compound Assay
The following are example protocols for the analysis of this compound by HPLC, GC, and CE. These should be considered as starting points and may require optimization for specific formulations and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is designed for the quantification of this compound in a pharmaceutical dosage form.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound maleate reference standard
2. Chromatographic Conditions:
-
Mobile Phase: A filtered and degassed mixture of acetonitrile and 0.025 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 20 µL
3. Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of this compound maleate reference standard in the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
For tablets, accurately weigh and crush a number of tablets to obtain a fine powder. Transfer a portion of the powder equivalent to a single dose of this compound maleate into a volumetric flask.
-
Add a portion of the mobile phase, sonicate to dissolve, and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. System Suitability:
-
Inject the 30 µg/mL standard solution five times.
-
The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.
-
The tailing factor for the this compound peak should be ≤ 2.0.
-
The theoretical plate count should be ≥ 2000.
6. Analysis:
-
Inject the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample using the calibration curve.
Gas Chromatography (GC) Protocol for Residual Solvents
This protocol is adapted for the determination of residual solvents in this compound maleate active pharmaceutical ingredient (API).[4][5]
1. Instrumentation and Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column (e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Dimethyl sulfoxide (DMSO, analytical grade).
-
Reference standards for expected residual solvents (e.g., methanol, isopropanol, o-xylene).
2. Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium at an appropriate flow rate.
-
Oven Temperature Program: Initial temperature of 40 °C held for 10 minutes, then ramped to 250 °C at a rate of 40 °C/min, and held at 250 °C for 5 minutes.
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Headspace Parameters: Vial equilibration temperature of 80 °C for 30 minutes.
3. Standard Solution Preparation:
-
Prepare a stock solution of the residual solvent standards in DMSO.
-
Prepare a series of calibration standards by spiking known amounts of the stock solution into vials containing a known amount of this compound maleate dissolved in DMSO.
4. Sample Preparation:
-
Accurately weigh a specified amount of this compound maleate API into a headspace vial.
-
Add a known volume of DMSO, seal the vial, and vortex to dissolve.
5. Analysis:
-
Analyze the blank (DMSO), standard solutions, and sample solutions using the headspace GC system.
-
Identify and quantify the residual solvents in the sample based on the retention times and peak areas of the standards.
Capillary Electrophoresis (CE) Protocol for Chiral Purity
This protocol is designed for the enantiomeric purity testing of this compound, adapted from a method for dexchlorpheniramine.[6]
1. Instrumentation and Materials:
-
Capillary electrophoresis system with a UV detector.
-
Fused-silica capillary (e.g., 50 µm ID, effective length of 40 cm).
-
Carboxymethyl-β-cyclodextrin (chiral selector).
-
Phosphate buffer components.
-
Hydrochloric acid and sodium hydroxide for pH adjustment.
-
Reference standards for both enantiomers of this compound.
2. Electrophoretic Conditions:
-
Background Electrolyte (BGE): 75 mM phosphate buffer containing 1.5 mM carboxymethyl-β-cyclodextrin, with the pH adjusted to 3.5.
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
3. Standard Solution Preparation:
-
Prepare a stock solution of the racemic this compound standard in the BGE.
-
Prepare a standard solution of the desired enantiomer (e.g., dexthis compound) and spike it with a small, known amount of the other enantiomer to verify the limit of quantification.
4. Sample Preparation:
-
Dissolve the this compound sample in the BGE to a suitable concentration.
-
Filter the solution through a 0.22 µm syringe filter.
5. Analysis:
-
Rinse the capillary with 0.1 M NaOH, water, and then equilibrate with the BGE.
-
Inject and analyze the standard and sample solutions.
-
Calculate the enantiomeric purity by determining the peak area percentage of the undesired enantiomer relative to the total peak area of both enantiomers.
Case Study: Inter-Laboratory Validation of an Antihistamine Assay
While a specific inter-laboratory study for this compound was not found in the public domain, a collaborative study on the closely related antihistamine, chlorpheniramine maleate, provides valuable insights into the expected outcomes of such a validation.[13] In this study, a semi-automated spectrophotometric method for the analysis of chlorpheniramine maleate tablets was evaluated by six different laboratories.
The results of this collaborative study demonstrated excellent agreement among the participating laboratories, with coefficients of variation ranging from 0.46% to 2.24%.[13] This level of precision is well within the typical acceptance criteria for inter-laboratory validation, indicating that the analytical method was robust and transferable.
Hypothetical Inter-Laboratory Validation Data for a this compound HPLC Assay
Based on the principles of method transfer and the data from the chlorpheniramine study, we can construct a hypothetical data set for an inter-laboratory validation of an HPLC assay for this compound.
| Parameter | Laboratory A (Originating) | Laboratory B (Receiving) | Acceptance Criteria |
| Precision (%RSD, n=6) | 0.85 | 1.12 | ≤ 2.0% |
| Accuracy (Recovery %) | 100.5 | 99.8 | 98.0 - 102.0% |
| Assay of Control Sample (mg/tablet) | 4.02 | 3.99 | Difference between means ≤ 2.0% |
In this hypothetical scenario, the results from Laboratory B are well within the acceptance criteria when compared to Laboratory A, demonstrating a successful method transfer and inter-laboratory validation.
Conclusion
The inter-laboratory validation of a this compound assay is a critical step in ensuring the reliability and consistency of analytical data across different testing sites. The choice of analytical methodology plays a significant role in the success of this process. HPLC stands out as a robust and precise method for routine quality control assays of this compound. GC is the preferred method for the analysis of residual solvents in the API, while CE offers advantages in terms of speed, low sample consumption, and its unique ability to perform chiral separations.
A successful inter-laboratory validation hinges on a well-documented method transfer protocol, comprehensive training of analysts, and open communication between the participating laboratories. By adhering to regulatory guidelines and establishing clear acceptance criteria, pharmaceutical organizations can ensure the seamless transfer of analytical methods, ultimately safeguarding the quality and consistency of their products.
References
-
Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN this compound MALEATE (API). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(10), 5039-5052. [Link]
-
Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). validation of gas chromatography (gc) method for residual solvent in this compound maleate (api). ResearchGate. [Link]
-
Van Eeckhaut, A., Detaevernier, M. R., & Michotte, Y. (2002). Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate. Journal of Chromatography A, 958(1-2), 291–297. [Link]
-
ResearchGate. (n.d.). Summary of validation parameters. [Link]
-
Pérez-Lozano, P., García-Montes, P., & Molins-Legua, C. (2014). Validation of a Serum Analysis Method to Analyze Antihistamines by Capillary Electrophoresis. CORE. [Link]
-
Medfiles. (2023, May 9). Best practices for analytical method transfers. [Link]
-
Syngene International Limited. (2024). HPLC method development and validation for chlorpheniramine maleate. [Link]
-
Kirchhoefer, R. D. (1979). Semautomated method for the analysis of chlorpheniramine maleate tablets: collaborative study. Journal of the Association of Official Analytical Chemists, 62(6), 1197–1201. [Link]
-
Chankvetadze, B., Burjanadze, N., Pintore, G., Bergenthal, D., Bergander, K., Mühlenbrock, C., Breitkreuz, J., & Blaschke, G. (2000). Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. ResearchGate. [Link]
-
Waters Corporation. (n.d.). How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. [Link]
-
Dolan, J. W. (2006, November 1). Analytical Method Transfer. LCGC International. [Link]
-
Chankvetadze, B., Burjanadze, N., Pintore, G., Bergenthal, D., Bergander, K., Mühlenbrock, C., Breitkreuz, J., & Blaschke, G. (2000). Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography. Journal of Chromatography A, 875(1-2), 471–484. [Link]
-
Ladmeera, V. G., Raj, H. A., & Jain, V. B. (2018). Development and Validation of Analytical Method for Bromhexine Hydrochloride, Chlorpheniramine Maleate and Guaifenesin by Simultaneous Equation Spectroscopic Method. ResearchGate. [Link]
-
Djohansah, V., Arbah, W. A., & Sari, D. P. (2023). Development and Method Validation of HPLC Method as an Key Method in the Analysis of Olopatadine HCl. ResearchGate. [Link]
-
Sarr, S. O., Fall, D., Cisse, A., Diop, A., Diop, Y. M., & Tine, A. (2018). Validation of a Capillary Electrophoresis Method for Analyzing Chlorphenamine Maleate-Based Drugs Using the Accuracy Profile Approach. ResearchGate. [Link]
-
Ladmeera, V. G., Raj, H. A., & Jain, V. B. (2018). Development and Validation of Analytical Method for Bromhexine Hydrochloride, Chlorpheniramine Maleate and Guaifenesin by Simultaneous Equation Spectroscopic Method. Semantic Scholar. [Link]
-
Abdel-Halim, L. M., Ramadan, N. K., Abd-El Rahman, M. K., & Galal, M. M. (2023). GC and HPTLC- Densitometric methods for Simultaneous Determination of Aspirin, Paracetamol, Caffeine Anhydrous, Dextromethorphan Hydrobromide and Chlorpheniramine Maleate: Method validation and application to Over the Counter Tablet. Bulletin of Faculty of Pharmacy Cairo University, 61(1), 7. [Link]
-
Cox, D. C., & Kirchhoefer, R. D. (1979). Semiautomated method for the analysis of formulations of chlorpheniramine maleate and this compound maleate. Journal of the Association of Official Analytical Chemists, 62(3), 552–555. [Link]
-
Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Holgate, S. T., & Church, M. K. (2003). Assessment of antihistamine efficacy and potency. PubMed. [Link]
-
Wang, D. Y., Hanotte, F., De Vos, C., & Clement, P. (2001). Comparison of five new antihistamines (H1-receptor antagonists) in patients with allergic rhinitis using nasal provocation studies and skin tests. PubMed. [Link]
-
Phinyo, P., Thammakhot, S., & Tiyanon, W. (2021). Comparative Efficacy and Acceptability of Licensed Dose Second-Generation Antihistamines in Chronic Spontaneous Urticaria: A Network Meta-Analysis. The journal of allergy and clinical immunology. In practice, 9(2), 956–970.e57. [Link]
-
Li, H., Liu, Z., & Wang, Y. (2023). Efficacy of different oral H1 antihistamine treatments on allergic rhinitis: a systematic review and network meta-analysis of randomized controlled trials. Allergy, asthma, and clinical immunology : official journal of the Canadian Society of Allergy and Clinical Immunology, 19(1), 35. [Link]
Sources
- 1. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Separation of this compound enantiomers by capillary electrophoresis and study of chiral recognition mechanisms of cyclodextrins using NMR-spectroscopy, UV spectrometry, electrospray ionization mass spectrometry and X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 13. Semautomated method for the analysis of chlorpheniramine maleate tablets: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of Brompheniramine for Laboratory Professionals
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical compounds, including active pharmaceutical ingredients (APIs) like brompheniramine, is a critical component of responsible laboratory practice. This guide provides in-depth, procedural guidance for the safe and compliant disposal of this compound, ensuring the protection of our personnel and environment.
Understanding this compound: Properties and Regulatory Context
This compound is a first-generation antihistamine of the propylamine class, widely used to treat symptoms of the common cold and allergic rhinitis.[1][2] Its maleate salt is the common form in pharmaceutical preparations. While effective therapeutically, its disposal requires careful consideration due to its inherent toxicity and environmental impact.
From a regulatory standpoint, the disposal of pharmaceuticals in the United States is governed by multiple agencies. The Food and Drug Administration (FDA) provides guidelines primarily for household drug disposal, recommending against flushing most medicines and promoting drug take-back programs.[3][4][5] For laboratory and industrial settings, the Environmental Protection Agency (EPA) sets the standards under the Resource Conservation and Recovery Act (RCRA).[6][7]
Under RCRA, a chemical can be considered hazardous waste if it is specifically "listed" (P- or U-lists) or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[8][9][10] this compound is not found on the federal P-list (for acutely hazardous wastes) or U-list (for toxic wastes) as a sole active ingredient.[8][11][12] Therefore, its classification as a hazardous waste depends on whether it meets one or more of the hazardous characteristics.
Safety Data Sheets (SDS) for this compound maleate consistently indicate that the substance is "toxic if swallowed" and "very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment."[6][13] This strongly suggests that this compound waste is likely to be classified as hazardous due to its toxicity.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and subsequent actions for the proper disposal of this compound from a laboratory setting. This workflow is designed to ensure compliance and safety.
Step 1: Hazardous Waste Determination
The foundational step is to formally determine if your this compound waste is hazardous.
-
Review Safety Data Sheet (SDS): Examine Section 11 (Toxicological Information) and Section 12 (Ecological Information) of the SDS. Note the LD50 values and environmental toxicity data.[6][13][14]
-
Assess RCRA Characteristics:
-
Toxicity: Based on the high aquatic toxicity and oral toxicity in mammals, it is best practice to manage this compound as a toxic hazardous waste (D-listed).
-
Ignitability, Corrosivity, Reactivity: this compound is a stable solid and does not typically exhibit these characteristics under normal laboratory conditions.[13]
-
-
Consult Environmental Health & Safety (EHS): Your institution's EHS department is the ultimate authority on hazardous waste classification and disposal procedures. Always consult with them to confirm your determination and understand local and state-specific regulations, which may be stricter than federal rules.[10]
Step 2: Segregation and Collection
Proper segregation is crucial to prevent accidental mixing of incompatible wastes and to ensure correct disposal.
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Labeling: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." Include the accumulation start date and other information required by your institution.
-
Collection:
-
Collect all pure this compound, expired reagents, and grossly contaminated materials (e.g., weigh boats, gloves, paper towels) in this container.
-
Aqueous solutions containing this compound should also be collected as hazardous waste. Do not pour them down the drain.[8][11] The EPA has explicitly banned the sewering of hazardous pharmaceutical waste.[8][11]
-
Step 3: Storage
Store the hazardous waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA), following all institutional and RCRA guidelines.
-
The container must be kept closed except when adding waste.
-
Store away from incompatible materials, particularly strong oxidizing agents.[6][13]
-
Ensure the storage area is secure and has secondary containment.
Step 4: Disposal
Disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste management company.
-
Arrange for Pickup: Contact your EHS department to schedule a pickup of the full waste container.[10]
-
Manifesting: The waste will be tracked using a hazardous waste manifest from its point of generation to its final disposal facility.
-
Treatment Method: The standard and required method for treating hazardous pharmaceutical waste is high-temperature incineration.[3][15] This process ensures the complete destruction of the active pharmaceutical ingredient. Typical operating temperatures for medical and hazardous waste incinerators range from 850°C to 1200°C (1562°F to 2192°F).[4][14][15]
The decision-making process for this compound disposal is summarized in the diagram below.
Quantitative Data and Safety Considerations
A summary of key data relevant to the handling and disposal of this compound maleate is provided below.
| Parameter | Value / Information | Source(s) |
| Acute Oral Toxicity (LD50) | 318 mg/kg (Rat) | [14] |
| Environmental Hazard | Very toxic to aquatic organisms; may cause long-term adverse effects. | [6][13] |
| RCRA Hazardous Waste Status | Not P- or U-listed. Must be evaluated for toxicity characteristic. | [8][11] |
| Incompatible Materials | Strong oxidizing agents. | [6][13] |
| Hazardous Decomposition | Combustion may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide. | [6][13] |
| Recommended Disposal | High-temperature incineration by a licensed hazardous waste vendor. | [3][15] |
| Incineration Temperature | 850°C - 1200°C (1562°F - 2192°F) | [4][14][15] |
Causality and Best Practices: The "Why" Behind the Protocol
-
Why not drain disposal? The Clean Water Act and subsequent EPA regulations prohibit the sewering of hazardous waste.[8][11] APIs like this compound can persist in the environment, disrupt aquatic ecosystems, and potentially re-enter human water supplies, as wastewater treatment plants are not designed to remove them.
-
Why incineration? High-temperature incineration is the EPA's recommended method for destroying pharmaceuticals because it breaks the chemical bonds of the API, converting it into less harmful inorganic compounds.[3][15] This method provides a high destruction and removal efficiency (DRE), ensuring the compound is not released into the environment.
-
Why the emphasis on "characteristic" waste? Since many modern pharmaceuticals are not explicitly on the P or U lists, understanding the characteristic waste definitions is crucial for compliance.[8] Proactively treating this compound as a toxic characteristic waste is a self-validating system; it is the most conservative and protective approach, ensuring compliance even if a formal toxicity characteristic leaching procedure (TCLP) has not been performed.
By adhering to this comprehensive disposal protocol, laboratory professionals can ensure that their handling of this compound waste is safe, compliant, and environmentally responsible, reinforcing the integrity of their scientific operations.
References
- AIP Publishing. (n.d.). Waste to Energy by Incineration for a Pharmaceutical Industry: A Case Study.
- Medical Incinerator Temperature Factory. (n.d.). Custom Medical Incinerator Temperature OEM/ODM Manufacturing Company.
- Bionics Scientific. (n.d.). 5 Powerful Insights into How High-Temperature Incineration Works.
- Washington State Department of Ecology. (n.d.). Most Waste Medicines are Hazardous or Dangerous Waste.
- MedicalExpo. (n.d.). High-temperature incinerator - All medical device manufacturers.
- Santa Cruz Biotechnology. (n.d.). This compound Maleate - Safety Data Sheet.
- Wikiwaste. (n.d.). High Temperature and Clinical Waste Incineration.
- Santa Cruz Biotechnology. (n.d.). This compound - Safety Data Sheet.
- PubChem. (n.d.). (+-)-Brompheniramine maleate.
- PubMed. (2011). Chemical stability of this compound maleate in an oral liquid dosage form.
- Washington State Department of Ecology. (n.d.). Pharmaceutical waste codes.
- Hazardous Waste Experts. (n.d.). Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs.
- Cornell EHS. (n.d.). 5.1 Listed Hazardous Wastes (F, K, U, and P lists).
- PubChem. (n.d.). This compound.
- U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- National Institute of Health. (2017). This compound - LiverTox.
- ResearchGate. (2013). Chemical Stability of this compound Maleate in an Oral Liquid Dosage Form.
- Hazardous Waste Experts. (2015). RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?
- California Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification.
- U.S. Food and Drug Administration. (2024). Drug Disposal: FDA's Flush List for Certain Medicines.
- Ohio Pharmacists Association. (n.d.). New FDA Web Page w/Disposal Instructions for Select Meds.
- U.S. Food and Drug Administration. (2024). Safe Disposal of Medicines.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2022). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
- U.S. Environmental Protection Agency. (n.d.). How to Dispose of Medicines Properly.
- U.S. Drug Enforcement Administration. (n.d.). HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. avanca.com [avanca.com]
- 4. lists.dep.state.fl.us [lists.dep.state.fl.us]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C16H19BrN2 | CID 6834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
- 8. epa.gov [epa.gov]
- 9. dtsc.ca.gov [dtsc.ca.gov]
- 10. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 11. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. medicalexpo.com [medicalexpo.com]
- 14. bionicsscientific.com [bionicsscientific.com]
- 15. High Temperature and Clinical Waste Incineration - Wikiwaste [wikiwaste.org.uk]
A Comprehensive Guide to Personal Protective Equipment for Handling Brompheniramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Brompheniramine, a first-generation antihistamine. As a potent compound, understanding and implementing proper personal protective equipment (PPE) protocols is paramount to ensuring personnel safety and preventing cross-contamination in the laboratory. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific PPE choices, detailed operational procedures, and disposal plans, thereby fostering a culture of safety and scientific integrity.
Understanding the Hazards of this compound
This compound maleate, in its solid form, is a crystalline powder.[1] The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and eye contact.[2] It is classified as harmful if swallowed and can cause skin and serious eye irritation.[3] Furthermore, it may cause respiratory irritation.[3] Chronic exposure can lead to damage to the nervous system and mucous membranes.[2] Given these hazards, a multi-faceted approach to personal protection is essential.
Engineering and Administrative Controls: The First Line of Defense
Before detailing PPE, it is crucial to emphasize that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure.
-
Engineering Controls: Whenever possible, handle this compound powder within a certified chemical fume hood or a powder containment hood.[2][4] These systems are designed to capture and exhaust airborne particles, significantly reducing the risk of inhalation.
-
Administrative Controls: Establish designated areas for handling potent compounds. Access to these areas should be restricted to trained personnel. All personnel must be thoroughly trained on the specific hazards of this compound and the correct use of all safety equipment.[5]
Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound powder.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | This compound can be absorbed through the skin.[2] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated. Powder-free gloves are essential to prevent aerosolization of the compound.[6] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Protects against airborne dust particles and accidental splashes.[3] A face shield offers broader protection for the entire face and should be used when there is a higher risk of splashes.[6] |
| Respiratory Protection | N95 or P100 Respirator | This compound dust can cause respiratory irritation.[3] A NIOSH-approved respirator is critical to prevent the inhalation of fine particles. The specific type of respirator should be determined by a formal risk assessment and may require fit-testing.[7] |
| Body Protection | Disposable Gown or Lab Coat with Long Sleeves and Elastic Cuffs | Prevents the contamination of personal clothing with this compound dust.[2] Gowns should be made of a low-permeability fabric.[7] |
| Foot Protection | Closed-toe Shoes and Disposable Shoe Covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. Shoe covers should be donned before entering the designated handling area and removed before exiting.[8] |
Step-by-Step PPE Protocols
Adherence to strict donning and doffing procedures is critical to prevent cross-contamination.
Donning PPE Workflow
The following diagram illustrates the recommended sequence for putting on PPE before handling this compound.
Caption: Recommended sequence for donning PPE.
Doffing PPE Protocol
The removal of PPE is a critical step where contamination can easily occur if not done correctly. The guiding principle is to touch contaminated surfaces only with contaminated gloves and clean surfaces only with clean hands.
-
Outer Gloves: With your gloved hands, grasp the outside of the cuff of one outer glove and peel it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide the fingers of your now ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove. Dispose of both gloves in a designated hazardous waste container.
-
Gown: Unfasten the gown. Peel it away from your body, touching only the inside of the gown. Turn the gown inside out as you remove it and place it in the designated waste container.
-
Goggles/Face Shield: Remove by handling the strap or earpieces. Place in a designated area for decontamination or disposal.
-
Respirator: Remove by handling the straps. Do not touch the front of the respirator. Dispose of it in the designated waste container.
-
Inner Gloves: Follow the same procedure as for the outer gloves to remove the inner pair.
-
Shoe Covers: Sit down to remove shoe covers without touching the floor with your clean hands. Dispose of them in the designated waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3]
Disposal of Contaminated PPE
All disposable PPE used when handling this compound must be considered hazardous waste.
-
Waste Containment: Use clearly labeled, sealed containers for the disposal of all contaminated PPE.[9]
-
Disposal Procedures: Follow all local, state, and federal regulations for the disposal of hazardous pharmaceutical waste.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]
Conclusion
A robust PPE program is a cornerstone of laboratory safety when handling potent compounds like this compound. By understanding the "why" behind each piece of equipment and adhering to meticulous procedures for its use and disposal, researchers can create a safer working environment and uphold the highest standards of scientific practice. This guide should be used in conjunction with a comprehensive, site-specific risk assessment and in compliance with all applicable regulatory standards.
References
-
Sciencelab.com. (2005). Material Safety Data Sheet: this compound maleate MSDS. Retrieved from [Link]
-
PCCA. (n.d.). Safety Data Sheet: this compound Maleate USP. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Drugs - Overview. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
American Society of Health-System Pharmacists. (2006). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
-
University of Rochester. (2019). NIOSH Table 1, 2 & 3. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Pediatric Oncology Group of Ontario. (2021). Personal Protective Equipment. Retrieved from [Link]
-
Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. safety.rochester.edu [safety.rochester.edu]
- 6. pppmag.com [pppmag.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. ashp.org [ashp.org]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
